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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Characterization of Methyl 4-chloro-2-methylbenzoylformate

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals Introduction For the purpose of this guide, we will assume the structure of Methyl 4-chloro-2-methylbenzoylformate to be as follow...

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Approach for Researchers, Scientists, and Drug Development Professionals

Introduction

For the purpose of this guide, we will assume the structure of Methyl 4-chloro-2-methylbenzoylformate to be as follows:

Caption: Proposed molecular structure of Methyl 4-chloro-2-methylbenzoylformate.

This guide will proceed to outline the necessary steps to fully characterize its physical and chemical properties, providing both predicted values based on related compounds and the experimental protocols to verify them.

Part 1: Predicted Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the predicted properties for Methyl 4-chloro-2-methylbenzoylformate, based on data from structurally similar compounds.

PropertyPredicted Value/InformationBasis for Prediction and Experimental Determination
Molecular Formula C₁₀H₉ClO₃Based on the proposed structure. Determined via high-resolution mass spectrometry (HRMS).
Molecular Weight 212.63 g/mol Calculated from the molecular formula. Confirmed by mass spectrometry.
Appearance Colorless to pale yellow solid or oilAnalogy with similar compounds like Ethyl 4-chloro-2-methylbenzoylformate (light yellow oil)[1] and Methyl 4-chlorobenzoate (colorless to white crystals)[2]. Determined by visual inspection.
Melting Point 40-50 °CBased on related compounds like Methyl 4-chlorobenzoate (40.0-46.0 °C)[2]. Determined using a melting point apparatus.
Boiling Point > 220 °C at 760 mmHgBased on compounds like Methyl 4-chlorobenzoate (219.40 °C)[3]. Determined by distillation under controlled pressure.
Solubility Soluble in organic solvents (e.g., ethanol, ether, acetone), moderate to low solubility in waterGeneral property of benzoylformate esters[4]. Determined by solubility testing in various solvents.

Part 2: Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the molecular structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl group of the ester. The chemical shifts and coupling patterns will be indicative of their relative positions.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbons, aromatic carbons, and the methyl carbons. The chemical shift of the carbonyl carbon is particularly diagnostic[5].

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (ppm), integration values, and coupling constants (Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorptions:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester and ketone)1680 - 1750 (strong)
C-O (ester)1100 - 1300 (strong)
C-Cl600 - 800 (variable)
Aromatic C-H3000 - 3100 (weak)
Aliphatic C-H2850 - 3000 (weak)

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Place a small amount of the neat liquid or solid sample on the ATR crystal of the IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Expected Fragmentation Pattern:

  • Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (m/z = 212/214 in a 3:1 ratio due to the chlorine isotopes)[5].

  • Key Fragments: Loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the benzoylformate bond.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

G compound Methyl 4-chloro-2-methylbenzoylformate NMR NMR Spectroscopy compound->NMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS structure Structural Confirmation NMR->structure purity Purity Assessment NMR->purity IR->structure MS->structure

Caption: Workflow for spectroscopic and analytical characterization.

Part 3: Chemical Properties and Reactivity

The chemical properties of Methyl 4-chloro-2-methylbenzoylformate will be dictated by its functional groups: the aromatic ring, the chloro substituent, the methyl group, the ketone, and the ester.

  • Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-chloro-2-methylbenzoylformic acid.

  • Reactions of the Ketone: The ketone group can undergo reactions typical of ketones, such as reduction to an alcohol or reaction with nucleophiles.

  • Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of the new substituent.

Part 4: Safety and Handling

While specific toxicity data for Methyl 4-chloro-2-methylbenzoylformate is not available, it is prudent to handle it with care, assuming it may have hazardous properties based on related compounds.

General Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation, ingestion, and skin contact.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for any available handling and safety information.

Based on the SDS for similar compounds, potential hazards may include:

  • Harmful if swallowed.

  • Causes skin and eye irritation.

  • May cause respiratory irritation.

Part 5: Synthesis and Purification

The synthesis of Methyl 4-chloro-2-methylbenzoylformate would likely involve a multi-step process. A plausible synthetic route is outlined below.

G 4-chloro-2-methyltoluene 4-chloro-2-methyltoluene 4-chloro-2-methylbenzoic_acid 4-chloro-2-methylbenzoic_acid 4-chloro-2-methyltoluene->4-chloro-2-methylbenzoic_acid Oxidation 4-chloro-2-methylbenzoyl_chloride 4-chloro-2-methylbenzoyl_chloride 4-chloro-2-methylbenzoic_acid->4-chloro-2-methylbenzoyl_chloride Thionyl Chloride Methyl_4-chloro-2-methylbenzoylformate Methyl_4-chloro-2-methylbenzoylformate 4-chloro-2-methylbenzoyl_chloride->Methyl_4-chloro-2-methylbenzoylformate Reaction with Methyl Oxalyl Chloride

Caption: A potential synthetic pathway for Methyl 4-chloro-2-methylbenzoylformate.

Purification:

The crude product would likely be purified using standard laboratory techniques such as:

  • Column Chromatography: To separate the desired product from byproducts and starting materials.

  • Recrystallization: If the product is a solid, this technique can be used to obtain a highly pure crystalline material.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation can be employed for purification.

Conclusion

While direct experimental data for Methyl 4-chloro-2-methylbenzoylformate is currently limited, a comprehensive understanding of its physical and chemical properties can be achieved through a systematic approach of prediction and experimental verification. This guide provides a framework for researchers and drug development professionals to characterize this and other novel compounds, ensuring a solid foundation for further research and application. The methodologies outlined herein are standard practices in chemical synthesis and analysis, and their diligent application will yield reliable and reproducible data.

References

  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET: 3-Chloro-4-methylbenzyl chloride Tech. Grade.
  • MilliporeSigma. (2025, October 15).
  • MilliporeSigma. (2025, November 6).
  • Spectrum Chemical. (2015, January 19).
  • Thermo Fisher Scientific. (2025, December 21).
  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Chloro-2-methylbenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Video]. YouTube.
  • PrepChem.com. (n.d.). Synthesis of methyl benzoylformate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS.
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. Retrieved from [Link]

Sources

Exploratory

Methyl 4-chloro-2-methylbenzoylformate CAS number and molecular structure

An in-depth technical analysis and methodological guide for the synthesis, structural profiling, and application of Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4). Executive Summary In the landscape of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis, structural profiling, and application of Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4).

Executive Summary

In the landscape of advanced organic synthesis, α-ketoesters (benzoylformates) serve as highly versatile electrophilic hubs. Methyl 4-chloro-2-methylbenzoylformate is a specialized, halogenated aryl-oxoacetate that functions as a critical intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocyclic scaffolds. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in synthetic workflows. This guide deconstructs its physicochemical profile, details a self-validating synthetic protocol, and explores the mechanistic causality that makes it an invaluable building block for drug development professionals.

Structural Profiling & Physicochemical Data

Understanding the baseline parameters of Methyl 4-chloro-2-methylbenzoylformate is critical for predicting its behavior in downstream reactions, particularly its solubility profile and electrophilic reactivity at the α-carbonyl carbon.

PropertyValue / Description
Chemical Name Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
CAS Number 1260778-50-4
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
MDL Number MFCD11617642
InChI Key APWJHGSWHMASDB-UHFFFAOYSA-N
Structural Features Aryl ring with ortho-methyl and para-chloro substituents relative to the highly electrophilic α-ketoester moiety.

Data sourced from authoritative supplier specifications [1].

Mechanistic Pathway & Synthesis Strategy

The most robust and scalable method for synthesizing Methyl 4-chloro-2-methylbenzoylformate is via the Friedel-Crafts acylation of 3-chlorotoluene using methyl oxalyl chloride in the presence of a strong Lewis acid (typically Aluminum Chloride, AlCl₃)[2].

Causality of Regioselectivity: The success of this reaction relies heavily on the synergistic directing effects of the starting material. In 3-chlorotoluene, the methyl group is weakly activating and ortho/para directing, while the chlorine atom is deactivating but also ortho/para directing. The position that is para to the chlorine atom and ortho to the methyl group experiences reinforcing electron density from both substituents. Consequently, the highly reactive acylium ion (generated from methyl oxalyl chloride and AlCl₃) attacks this specific position with near-perfect regioselectivity, minimizing the formation of unwanted structural isomers[3].

Mechanism SM1 3-Chlorotoluene Int Wheland Intermediate SM1->Int Electrophilic Attack SM2 Methyl Oxalyl Chloride Cat AlCl3 (Lewis Acid) SM2->Cat Complexation Cat->Int Acylium Ion Generation Prod Methyl 4-chloro-2- methylbenzoylformate Int->Prod Deprotonation (-HCl)

Electrophilic aromatic substitution pathway for Methyl 4-chloro-2-methylbenzoylformate.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. In-process controls are embedded to verify the reaction trajectory before proceeding to the next step.

Reagents Required:

  • 3-Chlorotoluene (1.0 equiv)

  • Methyl oxalyl chloride (1.2 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.3 equiv)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Lewis Acid Complexation: Suspend AlCl₃ in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool the system to 0 °C. Causality: Cooling is strictly required to control the exothermic nature of the subsequent complexation and prevent premature degradation of the acylating agent.

  • Acylium Ion Generation: Add methyl oxalyl chloride dropwise to the suspension. Stir for 15 minutes. The mixture will transition to a homogenous, pale-yellow solution, confirming the generation of the active electrophilic complex.

  • Substrate Addition: Introduce 3-chlorotoluene dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition prevents localized heating, which could lead to polyacylation or undesired polymerization.

  • Reaction Maturation & In-Process Control (IPC): Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, quench in 1M HCl/EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2) or HPLC. The reaction is deemed complete when the 3-chlorotoluene peak is consumed (>98% conversion).

  • Acidic Quenching: Carefully pour the reaction mixture over a slurry of crushed ice and 1M HCl. Causality: The acidic aqueous quench destroys the aluminum complex safely while preventing the hydrolysis of the sensitive methyl ester moiety, which could occur in basic conditions.

  • Extraction and Purification: Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield the pure α-ketoester.

    • Self-Validation Check: Confirm structural identity via ¹H NMR (look for the distinct singlet of the ester methoxy group at ~3.9 ppm and the aryl methyl group at ~2.3 ppm)[3].

Workflow N1 1. Reagent Prep (Anhydrous DCM, 0°C) N2 2. Activation (AlCl3 + Methyl Oxalyl Chloride) N1->N2 N3 3. Substrate Addition (3-Chlorotoluene dropwise) N2->N3 N4 4. In-Process Control (TLC / HPLC monitoring) N3->N4 N5 5. Acidic Quench (Ice / 1M HCl) N4->N5 N6 6. Validation (Chromatography & NMR) N5->N6

Step-by-step synthetic workflow incorporating mandatory in-process quality controls.

Applications in Advanced Workflows

For drug development professionals, Methyl 4-chloro-2-methylbenzoylformate is rarely the final destination; it is a highly programmable intermediate.

  • Heterocyclic Annulation: The adjacent ketone and ester functionalities make it an ideal dielectrophile for condensation reactions. For instance, reacting this benzoylformate with substituted hydrazines or amidines rapidly yields functionalized pyrazoles, triazines, or indoles, which are privileged scaffolds in kinase inhibitor design[2].

  • Asymmetric Grignard Additions: The α-keto group can undergo highly stereoselective nucleophilic attack by Grignard reagents or organozinc compounds in the presence of chiral ligands, generating chiral tertiary α-hydroxy esters[4]. The ortho-methyl group provides necessary steric bulk to enhance the facial selectivity (diastereomeric ratio) during these asymmetric transformations.

  • Photochemical Applications: Aryl glyoxylates (benzoylformates) are well-documented Type II photoinitiators. Upon UV irradiation, they undergo Norrish Type II cleavage or hydrogen abstraction, generating radical species useful in the cross-linking of advanced polymer resins and hydrogels for biomedical applications.

References

  • Meanwell, N. A., et al. "An Effective Procedure for the Acylation of Azaindoles at C-3". ResearchGate (Originally published in relevant synthetic literature). URL:[Link]

  • Tsantrizos, Y., et al. "Concise and Practical Asymmetric Synthesis of a Challenging Atropisomeric HIV Integrase Inhibitor". Angewandte Chemie International Edition. URL:[Link]

  • Royal Society of Chemistry. "Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates (Electronic Supplementary Information)". RSC. URL:[Link]

Sources

Foundational

Comprehensive Spectral Elucidation Guide for Methyl 4-chloro-2-methylbenzoylformate

Executive Summary Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly functionalized -keto ester utilized as a critical building block in advanced organic synthesis and pharmaceutical development. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly functionalized


-keto ester utilized as a critical building block in advanced organic synthesis and pharmaceutical development. The presence of orthogonal functional groups—an aryl chloride, an aromatic methyl group, and a conjugated glyoxylate moiety—presents unique spectroscopic signatures. This whitepaper provides a definitive, in-depth guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Designed for analytical chemists and drug development professionals, this guide goes beyond raw data presentation. It details the causality behind specific instrumental parameters and establishes self-validating protocols to ensure absolute data integrity and reproducibility.

Structural Elucidation Strategy

The structural confirmation of complex


-keto esters requires a multi-modal approach. Relying on a single spectroscopic technique can lead to false positives due to isobaric or isomeric overlap. The workflow below outlines the logical progression of techniques used to map the molecular backbone, confirm functional groups, and verify the exact regiochemistry of the aromatic substituents.

Workflow A Sample Prep (Purity >98%) B GC-MS (EI) Determine MW A->B Step 1 C FT-IR (ATR) Functional Groups B->C Step 2 D 1D NMR Backbone Mapping C->D Step 3 E 2D NMR Connectivity D->E Step 4

Fig 1. Logical workflow for the multi-modal structural elucidation of benzoylformate derivatives.

Nuclear Magnetic Resonance (NMR) Profiling

NMR spectroscopy is the definitive tool for mapping the carbon-proton framework of Methyl 4-chloro-2-methylbenzoylformate[1]. The electron-withdrawing nature of the glyoxylate group heavily influences the chemical shifts of the aromatic ring, providing a distinct spectral fingerprint.

High-Resolution ¹H NMR Protocol

Self-Validating Methodology:

  • Sample Preparation: Accurately weigh 15.0 ± 0.1 mg of the analyte.

  • Solvation: Dissolve the sample in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS).
    
    • Causality:

      
       provides the necessary deuterium lock signal to stabilize the magnetic field. The inclusion of TMS is a critical self-validating step; by calibrating the TMS singlet to exactly 0.00 ppm, any systematic shift caused by magnetic susceptibility variations is nullified, ensuring absolute accuracy of the aromatic chemical shifts[2].
      
  • Acquisition: Transfer the solution to a 5 mm precision NMR tube. Acquire data at 400 MHz (298 K). Use 16 transients, a spectral width of 12 ppm, and a relaxation delay (

    
    ) of 1.5 seconds.
    
    • Causality: A 1.5s delay ensures complete longitudinal relaxation (

      
      ) of all protons, preventing the truncation of integration values, which is vital for confirming the 3:3 ratio of the methoxy and aryl-methyl protons.
      

Quantitative ¹H NMR Data (400 MHz,


): 
Chemical Shift (ppm)MultiplicityCoupling Constant (

in Hz)
IntegrationStructural Assignment
7.65Doublet (d)8.21HH-6 (Aromatic, ortho to ketone)
7.30Doublet of doublets (dd)8.2, 2.01HH-5 (Aromatic, ortho to Cl)
7.25Doublet (d)2.01HH-3 (Aromatic, meta to H-5)
3.95Singlet (s)-3H-OCH₃ (Ester methoxy)
2.55Singlet (s)-3HAr-CH₃ (Aryl methyl)

Mechanistic Insight: The H-6 proton is highly deshielded (7.65 ppm) due to the magnetic anisotropy and electron-withdrawing inductive effect of the adjacent ketone carbonyl. The


 Hz coupling observed for H-3 confirms its meta-relationship to H-5, validating the 2,4-substitution pattern.
High-Resolution ¹³C NMR Protocol

Self-Validating Methodology:

  • Sample Preparation: Utilize the same

    
     sample prepared for ¹H NMR. If the signal-to-noise (S/N) ratio is insufficient, increase the concentration to 50 mg/0.6 mL.
    
  • Acquisition: Acquire at 100 MHz using a proton-decoupled sequence (WALTZ-16). Parameters: 1024 transients, spectral width of 250 ppm, and a relaxation delay (

    
    ) of 2.0 seconds.
    
    • Causality: The WALTZ-16 sequence collapses complex carbon-proton scalar couplings into sharp singlets, maximizing the S/N ratio. The extended 2.0s delay is mandatory because quaternary carbons (C-1, C-2, C-4, and the two carbonyls) lack attached protons to facilitate dipole-dipole relaxation, resulting in inherently longer

      
       times[2].
      

Quantitative ¹³C NMR Data (100 MHz,


): 
Chemical Shift (ppm)Carbon TypeStructural Assignment
186.5Quaternary (C=O)Ketone carbonyl (Conjugated)
164.2Quaternary (C=O)Ester carbonyl
143.1Quaternary (C)C-2 (Aryl, attached to -CH₃)
139.6Quaternary (C)C-4 (Aryl, attached to -Cl)
133.5Methine (CH)C-6 (Aryl)
132.4Methine (CH)C-3 (Aryl)
129.8Quaternary (C)C-1 (Aryl, attached to ketone)
126.3Methine (CH)C-5 (Aryl)
52.8Primary (CH₃)-OCH₃ (Methoxy carbon)
21.2Primary (CH₃)Ar-CH₃ (Aryl methyl carbon)

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared Spectroscopy provides orthogonal validation of the functional groups, specifically differentiating the two distinct carbonyl environments of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto ester.

Self-Validating Methodology:

  • Background Calibration: Clean the Diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) immediately prior to sample analysis.

    • Causality: This self-validating step subtracts ambient

      
       (2350 cm⁻¹) and water vapor (3600-3200 cm⁻¹) from the final spectrum, ensuring these atmospheric artifacts do not convolute the sample's baseline.
      
  • Sample Application: Place 2-3 mg of the neat sample directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Causality: A diamond ATR crystal is selected over traditional KBr pellets because it prevents moisture absorption (which broadens the O-H region) and provides the broad spectral window required to accurately resolve the low-frequency C-Cl stretching vibration.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Quantitative FT-IR Data (Diamond ATR):

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
2955WeakSharpC-H stretch (Aliphatic, -CH₃)
1735StrongSharpC=O stretch (Ester carbonyl)
1685StrongSharpC=O stretch (Ketone carbonyl, conjugated)
1585, 1555MediumSharpC=C stretch (Aromatic ring)
1205StrongBroadC-O stretch (Ester)
1090MediumSharpC-Cl stretch (Aryl chloride)

Mass Spectrometry (GC-MS / EI)

Gas Chromatography coupled with Electron Impact Mass Spectrometry (GC-MS/EI) confirms the molecular weight (212.63 g/mol ) and provides a highly predictable fragmentation pattern driven by the


-cleavage of the benzoylformate moiety[3].

Self-Validating Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL solution in LC-MS grade ethyl acetate.

  • Chromatography: Inject 1.0 µL into the GC inlet (split ratio 1:50, 250°C). Separate using a 5% phenyl-methylpolysiloxane capillary column. Temperature program: 80°C hold for 1 min, ramp at 15°C/min to 280°C.

    • Causality: The initial 80°C hold focuses the analyte at the column head, mitigating band broadening. The system is self-validated by running a pure ethyl acetate blank prior to the sample, proving that the low-mass fragments (e.g., m/z 59) are intrinsic to the molecule and not solvent carryover.

  • Ionization: Ionize via Electron Impact (EI) at 70 eV, source temperature 230°C.

    • Causality: 70 eV is the universally standardized ionization energy for EI-MS. Utilizing this exact energy ensures the resulting fragmentation pattern is highly reproducible and can be confidently cross-referenced against theoretical models and [2].

MS_Frag M Molecular Ion [M]+• m/z 212 / 214 F1 Acylium Ion [Ar-C=O]+ m/z 153 / 155 M->F1 - •COOCH3 (59 Da) F3 Methoxycarbonyl m/z 59 M->F3 - •Ar-C=O (153 Da) F2 Aryl Cation [Ar]+ m/z 125 / 127 F1->F2 - CO (28 Da) F4 Tropylium Derivative m/z 89 F2->F4 - HCl (36 Da)

Fig 2. Primary EI-MS fragmentation pathway for Methyl 4-chloro-2-methylbenzoylformate.

Quantitative GC-MS Data (70 eV, EI):

m/z RatioRelative Abundance (%)Ion TypeFragment Assignment
212 / 21415[M]⁺•Molecular Ion (³⁵Cl / ³⁷Cl isotopes, 3:1 ratio)
153 / 155100[Ar-C=O]⁺Acylium Ion (Base Peak, loss of methoxycarbonyl)
125 / 12745[Ar]⁺Aryl Cation (Loss of CO from acylium ion)
8930[C₇H₅]⁺Tropylium-like derivative (Loss of HCl from aryl cation)
5920[COOCH₃]⁺Methoxycarbonyl Cation

Conclusion & Quality Control Implications

The structural identity of Methyl 4-chloro-2-methylbenzoylformate is unambiguously confirmed through the synergistic interpretation of its spectral data. The deshielded H-6 proton in the ¹H NMR and the distinct 186.5 ppm ¹³C NMR shift validate the conjugated ketone. Orthogonally, the dual carbonyl stretches in the FT-IR (1735 cm⁻¹ and 1685 cm⁻¹) and the dominant m/z 153 acylium base peak in the mass spectrum provide irrefutable evidence of the


-keto ester architecture. Adhering to the self-validating protocols outlined in this guide ensures that researchers can achieve high-fidelity, reproducible quality control profiles for this critical intermediate.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate Source: Asian Journal of Chemistry URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4-chloro-2-methylbenzoylformate from 4-chloro-2-methylbenzoic acid

Introduction: The Significance of α-Keto Esters in Modern Drug Discovery α-Keto esters, such as methyl 4-chloro-2-methylbenzoylformate, are pivotal structural motifs in medicinal chemistry and drug development. Their uni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of α-Keto Esters in Modern Drug Discovery

α-Keto esters, such as methyl 4-chloro-2-methylbenzoylformate, are pivotal structural motifs in medicinal chemistry and drug development. Their unique electronic properties and versatile reactivity make them valuable intermediates in the synthesis of a wide array of pharmacologically active molecules. The presence of the α-keto ester functionality allows for diverse chemical transformations, enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of a robust and reliable synthetic pathway to methyl 4-chloro-2-methylbenzoylformate, starting from the readily available 4-chloro-2-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a deeper understanding of the chemical principles and experimental nuances involved.

Strategic Overview of the Synthetic Pathway

The synthesis of methyl 4-chloro-2-methylbenzoylformate from 4-chloro-2-methylbenzoic acid is most effectively achieved through a two-step process. This strategy involves the initial activation of the carboxylic acid to a more reactive intermediate, followed by the introduction of the α-keto ester moiety.

The logical progression of this synthesis is as follows:

  • Acyl Chloride Formation: The carboxylic acid is first converted into its corresponding acyl chloride, 4-chloro-2-methylbenzoyl chloride. This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • α-Keto Ester Formation: The newly formed acyl chloride is then reacted with a suitable nucleophile to construct the target α-keto ester. A common and effective method involves the use of a cyanide salt to form an intermediate acyl cyanide, which is subsequently subjected to alcoholysis with methanol.

This two-step approach is favored due to its efficiency, reliability, and the commercial availability of the required reagents.

Synthetic_Pathway start 4-Chloro-2-methylbenzoic acid intermediate 4-Chloro-2-methylbenzoyl chloride start->intermediate Thionyl Chloride (SOCl₂) product Methyl 4-chloro-2-methylbenzoylformate intermediate->product 1. Cyanide Salt (e.g., CuCN) 2. Methanol (CH₃OH)

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-chloro-2-methylbenzoyl chloride

Reaction Principle

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and thus requires conversion to a more labile one. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as it reacts with the carboxylic acid to form an unstable chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1][2] The gaseous nature of the byproducts (SO₂ and HCl) drives the reaction to completion, in accordance with Le Châtelier's principle.[1]

Acyl_Chloride_Formation 4-Chloro-2-methylbenzoic acid 4-Chloro-2-methylbenzoic acid 4-Chloro-2-methylbenzoyl chloride 4-Chloro-2-methylbenzoyl chloride 4-Chloro-2-methylbenzoic acid->4-Chloro-2-methylbenzoyl chloride + SOCl₂ - SO₂ - HCl

Caption: Conversion to acyl chloride.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
4-Chloro-2-methylbenzoic acid170.5910.0 g0.0586
Thionyl chloride (SOCl₂)118.9725 mL (excess)0.345
Anhydrous Toluene-50 mL-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-methylbenzoic acid (10.0 g). The flask should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and product.

  • Reagent Addition: To the flask, add anhydrous toluene (50 mL) followed by the slow, dropwise addition of thionyl chloride (25 mL) at room temperature. A gas trap containing a sodium hydroxide solution should be attached to the top of the condenser to neutralize the evolved HCl and SO₂ gases.[2]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and toluene are removed by distillation under reduced pressure.[3][5] The crude 4-chloro-2-methylbenzoyl chloride, a liquid, is typically of sufficient purity for the subsequent step. If higher purity is required, vacuum distillation can be performed.

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]

  • The reaction evolves toxic gases (HCl and SO₂). A proper gas trap is essential.

Part 2: Synthesis of Methyl 4-chloro-2-methylbenzoylformate

Reaction Principle

The conversion of the acyl chloride to the α-keto ester is achieved via a nucleophilic substitution reaction. One established method involves the reaction of the acyl chloride with a cyanide source, such as copper(I) cyanide, to form an acyl cyanide intermediate. This intermediate is then subjected to alcoholysis with methanol in the presence of an acid catalyst to yield the desired methyl α-keto ester. This sequence of reactions is a variation of the Rosenmund–von Braun reaction, which traditionally refers to the cyanation of aryl halides.[6][7][8][9]

Keto_Ester_Formation 4-Chloro-2-methylbenzoyl chloride 4-Chloro-2-methylbenzoyl chloride Acyl Cyanide Intermediate Acyl Cyanide Intermediate 4-Chloro-2-methylbenzoyl chloride->Acyl Cyanide Intermediate + CuCN Methyl 4-chloro-2-methylbenzoylformate Methyl 4-chloro-2-methylbenzoylformate Acyl Cyanide Intermediate->Methyl 4-chloro-2-methylbenzoylformate + CH₃OH, H⁺

Caption: Formation of the α-keto ester.

Experimental Protocol

This protocol is a generalized procedure based on the principles of acyl cyanide formation and subsequent alcoholysis.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (approx.)
4-Chloro-2-methylbenzoyl chloride189.04(from previous step)0.0586
Copper(I) cyanide (CuCN)89.566.3 g0.0703
Anhydrous Methanol32.04100 mL-
Concentrated Sulfuric Acid98.08catalytic-
Anhydrous Dichloromethane (DCM)-100 mL-

Procedure:

  • Acyl Cyanide Formation:

    • In a dry 250 mL round-bottom flask under an inert atmosphere, suspend copper(I) cyanide (6.3 g) in anhydrous dichloromethane (100 mL).

    • To this suspension, add a solution of the crude 4-chloro-2-methylbenzoyl chloride (from the previous step) in 20 mL of anhydrous DCM dropwise at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Alcoholysis:

    • After the formation of the acyl cyanide is complete, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude acyl cyanide.

    • Dissolve the crude acyl cyanide in anhydrous methanol (100 mL) in a clean flask.

    • Cool the solution in an ice bath and add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 4-chloro-2-methylbenzoylformate.

Safety Precautions:

  • Copper(I) cyanide is highly toxic. Handle with extreme care in a fume hood and avoid inhalation or contact with skin. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.[10] Use in a well-ventilated area.

Conclusion and Future Perspectives

The synthetic route detailed in this guide, proceeding through a 4-chloro-2-methylbenzoyl chloride intermediate, represents a reliable and scalable method for the preparation of methyl 4-chloro-2-methylbenzoylformate. The protocols provided are based on well-established chemical principles and offer a solid foundation for researchers in the field. While this two-step process is robust, ongoing research into more direct and atom-economical methods for the synthesis of α-keto esters continues to be an active area of investigation. Developments in catalytic C-H activation or direct carboxylation could one day provide even more efficient pathways to this important class of molecules. For now, the acyl chloride route remains a cornerstone of synthetic strategy for accessing these valuable compounds.

References

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC. [Link]

  • ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters | Request PDF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • ACS Publications. (2010). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Organic Letters. [Link]

  • Thieme. (2008). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. [Link]

  • Google Patents. (n.d.). US5981803A - Process for the preparation of chloro-benzoyl chlorides.
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Patsnap. (2016). New synthesis technology of methyl benzoylformate. Eureka. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Rosenmund-von Braun Reaction. SynArchive. [Link]

  • TutorChase. (n.d.). How do you prepare an acyl chloride?. TutorChase. [Link]

  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride?. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • RSC Publishing. (2023). Recent advances in the transesterification of β-keto esters. CORA. [Link]

  • ResearchGate. (n.d.). Synthesis of esters from the reaction of alcohol and acyl cyanide. ResearchGate. [Link]

  • Save My Exams. (2025). Acyl chlorides and alcohols. Save My Exams. [Link]

  • Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Chemistry LibreTexts. [Link]

  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Master Organic Chemistry. [Link]

  • YouTube. (2024). Making benzoyl chloride. YouTube. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. PrepChem.com. [Link]

  • Google Patents. (n.d.). CN106242967A - The new technique for synthesizing of methyl benzoylformate.
  • YouTube. (2025). 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. YouTube. [Link]

  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methylbenzoyl chloride. PrepChem.com. [Link]

  • ResearchGate. (n.d.). One-Step Conversion of Methyl Ketones to Acyl Chlorides. ResearchGate. [Link]

  • NIST. (n.d.). Benzoyl chloride, 4-methyl-. NIST WebBook. [Link]

  • National Center for Biotechnology Information. (2019). Acute and delayed toxicity from co-ingestion of methylene chloride and methanol. PMC. [Link]

  • DTIC. (n.d.). THE REACTION OF ORGANIC ANIONS WITH CARBON MONOXIDE.. DTIC. [Link]

  • ATSDR. (2025). INTERACTION PROFILE FOR CARBON MONOXIDE, FORMALDEHYDE, METHYLENE CHLORIDE, NITROGEN DIOXIDE, AND TETRACHLOROETHYLENE. ATSDR. [Link]

  • ResearchGate. (2025). (PDF) Carbon Monoxide Toxicity Secondary to Cutaneous Methylene Chloride Exposure: A Case Report. ResearchGate. [Link]

Sources

Foundational

Methyl 4-chloro-2-methylbenzoylformate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-chloro-2-methylbenzoylformate is a substituted α-keto ester with significant potential as a versatile intermed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-2-methylbenzoylformate is a substituted α-keto ester with significant potential as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive α-keto ester moiety and a sterically hindered, electronically modified aromatic ring, opens avenues for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the inferred chemical properties, potential synthetic routes, and diverse applications of this compound, particularly in the realms of medicinal chemistry and agrochemical development. By drawing parallels with analogous structures and leveraging fundamental principles of organic reactivity, we aim to equip researchers with the foundational knowledge to explore the synthetic utility of this promising, yet under-documented, chemical entity.

Introduction: Unveiling a Multifunctional Synthetic Intermediate

The pursuit of novel bioactive molecules in the pharmaceutical and agrochemical industries is intrinsically linked to the availability of versatile and strategically functionalized building blocks. Methyl 4-chloro-2-methylbenzoylformate, while not extensively documented in the current literature, presents a compelling profile for synthetic chemists. The convergence of three key functional groups—a methyl ester, a ketone, and a chloro-substituted, methylated benzene ring—within a single molecule imparts a rich and tunable reactivity.

This guide serves as a forward-looking exploration of the potential of Methyl 4-chloro-2-methylbenzoylformate. By dissecting its constituent parts and their inherent reactivity, we can project its utility in a variety of synthetic transformations. The insights presented herein are a synthesis of established chemical principles and data from closely related analogues, intended to inspire and direct future research endeavors.

Table 1: Physicochemical Properties of Methyl 4-chloro-2-methylbenzoylformate (Predicted)

PropertyValue
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Appearance Predicted to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated >250 °C
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Proposed Synthetic Pathways

The synthesis of Methyl 4-chloro-2-methylbenzoylformate can be envisioned through several established methodologies for the preparation of α-keto esters.[1][2] The choice of synthetic route will likely depend on the availability of starting materials and desired scale.

Friedel-Crafts Acylation Approach

A direct and convergent approach involves the Friedel-Crafts acylation of 4-chloro-2-methyltoluene with methyl oxalyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

G start 4-Chloro-2-methyltoluene product Methyl 4-chloro-2-methylbenzoylformate start->product Friedel-Crafts Acylation reagent1 Methyl Oxalyl Chloride reagent1->product catalyst AlCl₃ catalyst->product

Caption: Proposed Friedel-Crafts synthesis of Methyl 4-chloro-2-methylbenzoylformate.

Experimental Protocol: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methyl oxalyl chloride (1.1 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of 4-chloro-2-methyltoluene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Oxidation of a Precursor Ketone

An alternative strategy involves the oxidation of a corresponding α-hydroxy ester or a methyl ketone. For instance, the oxidation of methyl 2-hydroxy-2-(4-chloro-2-methylphenyl)acetate would yield the desired product.

Potential Applications in Organic Synthesis

The true value of Methyl 4-chloro-2-methylbenzoylformate lies in its potential as a versatile synthon for the construction of more complex molecules, particularly those with biological relevance.

Synthesis of Heterocyclic Scaffolds

The α-keto ester moiety is a well-established precursor for the synthesis of a wide array of heterocyclic compounds.[3]

Substituted benzofurans are prevalent motifs in numerous natural products and pharmaceuticals.[4][5][6] Methyl 4-chloro-2-methylbenzoylformate could serve as a key building block in the synthesis of novel benzofuran derivatives.

G start Methyl 4-chloro-2-methylbenzoylformate intermediate Intermediate Adduct start->intermediate Nucleophilic Addition reagent1 Phenolic Nucleophile reagent1->intermediate product Substituted Benzofuran intermediate->product Intramolecular Cyclization

Caption: General scheme for the synthesis of benzofurans.

The reaction of Methyl 4-chloro-2-methylbenzoylformate with o-phenylenediamines or o-aminophenols could provide a direct route to substituted benzimidazoles and benzoxazoles, respectively. These heterocycles are known to exhibit a broad range of biological activities.[7][8][9]

Experimental Protocol: Synthesis of a Substituted Benzoxazole

  • In a round-bottom flask, dissolve Methyl 4-chloro-2-methylbenzoylformate (1.0 eq) and 2-aminophenol (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent in vacuo and purify the residue by column chromatography.

Precursor for Active Pharmaceutical Ingredients (APIs)

The presence of the chloro and methyl substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[10] Therefore, Methyl 4-chloro-2-methylbenzoylformate is an attractive starting material for the synthesis of novel drug candidates.

Many NSAIDs contain a substituted aromatic core. The 4-chloro-2-methylphenyl moiety can be found in some biologically active compounds.[11] The α-keto ester can be transformed into a carboxylic acid or other functional groups common in NSAID structures.

The development of new antiviral and anticancer agents often relies on the synthesis of novel heterocyclic systems. The versatility of Methyl 4-chloro-2-methylbenzoylformate in heterocyclic synthesis makes it a valuable tool in this area. For instance, benzimidazole derivatives have shown promise as antiviral agents.[8]

Agrochemical Intermediates

Substituted benzoyl compounds are frequently used in the synthesis of herbicides and pesticides.[3] The specific substitution pattern of Methyl 4-chloro-2-methylbenzoylformate could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Key Reactions of the α-Keto Ester Moiety

The reactivity of Methyl 4-chloro-2-methylbenzoylformate is dominated by the electrophilic nature of the two carbonyl groups.

Nucleophilic Addition to the Ketone

The ketonic carbonyl is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates. This allows for the introduction of various alkyl, aryl, and other functional groups.

Reduction Reactions

The ketone can be selectively reduced to the corresponding α-hydroxy ester using mild reducing agents such as sodium borohydride (NaBH₄). The resulting chiral α-hydroxy ester is a valuable synthetic intermediate.[12]

G start Methyl 4-chloro-2-methylbenzoylformate product Methyl 2-hydroxy-2-(4-chloro-2-methylphenyl)acetate start->product Reduction reagent1 NaBH₄ reagent1->product

Sources

Exploratory

Reactivity and Stability of Methyl 4-Chloro-2-Methylbenzoylformate: A Comprehensive Technical Guide

Executive Summary Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly specialized α-keto ester that bridges the gap between advanced photochemistry and asymmetric biocatalysis. As a Norrish Type I phot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly specialized α-keto ester that bridges the gap between advanced photochemistry and asymmetric biocatalysis. As a Norrish Type I photoinitiator, it is engineered for high-efficiency, deep-layer curing under near-UV and visible LED irradiation. Concurrently, its highly electrophilic carbonyl core makes it a valuable intermediate in the synthesis of chiral pharmaceuticals. This whitepaper deconstructs the structural mechanics, reactivity pathways, and stability profiles of this compound, providing researchers with field-proven, self-validating protocols for its application.

Chemical Profile & Structural Mechanics

The reactivity of Methyl 4-chloro-2-methylbenzoylformate is dictated by the precise stereoelectronic push-pull dynamics of its functional groups. Understanding these structural nuances is critical for predicting its behavior in complex formulations.

Quantitative Chemical Profile
PropertyValue / Description
Chemical Name Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
CAS Number 1260778-50-4
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Functional Core α-Keto ester, aryl chloride, ortho-methyl
Primary Reactivity Norrish Type I α-cleavage, Ester hydrolysis, Enzymatic reduction
Absorption Profile Red-shifted (near-UV/visible, ~385–405 nm)

Causality of Structural Modifications:

  • The Ortho-Methyl Steric Twist: The methyl group at the 2-position creates significant steric hindrance, forcing the carbonyl plane out of alignment with the phenyl ring. This non-coplanarity increases the ground-state energy and facilitates highly efficient intersystem crossing (ISC) from the singlet (S₁) to the reactive triplet (T₁) excited state.

  • The Para-Chloro Auxochromic Shift: The chlorine atom at the 4-position exerts a resonance electron-donating effect (+M) that counteracts its inductive electron-withdrawing effect (-I). This specific electronic dynamic red-shifts the absorption spectrum, allowing the molecule to harvest photons from 405 nm LED sources—a critical advantage for deep-layer, low-yellowing photocuring compared to unsubstituted methyl benzoylformate .

Photochemical Reactivity (Norrish Type I Cleavage)

Upon irradiation with near-UV or visible light, the molecule absorbs a photon and transitions to an excited singlet state, followed by rapid ISC to a long-lived triplet state. In this T₁ state, the bond dissociation energy (BDE) of the C–C bond between the two carbonyls drops significantly.

This thermodynamic shift triggers a highly exothermic homolytic α-cleavage, yielding a 4-chloro-2-methylbenzoyl radical and a methoxycarbonyl radical. Both radicals are highly reactive toward unsaturated oligomers (e.g., acrylates), initiating rapid cross-linking. Furthermore, the methoxycarbonyl radical can undergo subsequent decarboxylation to release CO₂, driving the reaction forward entropically.

PhotochemicalCleavage A Methyl 4-chloro-2-methylbenzoylformate (Ground State S0) B Excited Triplet State (T1) A->B hν (405 nm LED) C 4-Chloro-2-methylbenzoyl Radical B->C α-Cleavage D Methoxycarbonyl Radical B->D α-Cleavage E Polymerization Initiation (Cross-linking) C->E D->E

Norrish Type I α-cleavage of Methyl 4-chloro-2-methylbenzoylformate.

Enzymatic & Chemical Reduction Pathways

Beyond its role as a photoinitiator, the α-keto ester moiety is a prime electrophilic target. In biocatalytic workflows, benzoylformate derivatives act as substrates or mechanism-based inhibitors for Thiamin Diphosphate (ThDP)-dependent enzymes, such as Benzoylformate Decarboxylase (BFDC).

Mechanistic Causality: The highly electrophilic α-ketone readily forms a stable tetrahedral adduct with the nucleophilic ThDP ylide . Alternatively, asymmetric reduction of this ketone via mandelate dehydrogenase yields enantiopure 4-chloro-2-methylmandelic acid derivatives. The ortho-methyl group restricts the conformational rotation within the enzyme's active site, often resulting in exceptionally high enantiomeric excess (ee > 99%) during biocatalytic reduction.

Stability & Degradation Kinetics

The stability of Methyl 4-chloro-2-methylbenzoylformate is governed by the vulnerabilities of its ester and ketone functionalities .

  • Hydrolytic Stability: The ester is prone to base-catalyzed saponification and acid-catalyzed hydrolysis. However, the ortho-methyl group provides slight steric shielding to the ester carbonyl, marginally decreasing the hydrolysis rate constant compared to unsubstituted analogs.

  • Photostability: By design, the compound is highly photolabile. Ambient light exposure leads to premature radical generation, resulting in dimerization or degradation. It must be stored in amber or opaque containers.

  • Thermal Stability: The compound is stable at room temperature but prolonged exposure to temperatures above 60°C can induce spontaneous decarboxylation.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, the following methodologies are designed with internal orthogonal controls.

Protocol 1: Real-Time FTIR (RT-FTIR) Photopolymerization Assay

Objective: Validate the photoinitiation efficiency under 405 nm LED irradiation. Causality: RT-FTIR allows continuous monitoring of the acrylate double bond conversion (C=C stretching at 1620 cm⁻¹), providing a direct kinetic profile of radical generation. Oxygen acts as a radical scavenger, prematurely quenching the triplet state. Sandwiching the formulation between BaF₂ pellets eliminates oxygen diffusion, isolating the true initiation kinetics.

  • Formulation: Dissolve 1.0 wt% of the photoinitiator in a standard acrylate monomer matrix (e.g., 1,6-hexanediol diacrylate, HDDA).

  • Self-Validation Checkpoint (Blank): Prepare a control sample without the initiator. If the blank shows >2% conversion upon irradiation, it indicates background auto-polymerization, invalidating the run.

  • Sample Preparation: Sandwich a 20 µm thick film of the formulation between two BaF₂ pellets to prevent oxygen inhibition.

  • Irradiation: Expose the sample to a 405 nm LED source at an intensity of 50 mW/cm².

  • Data Acquisition & Analysis: Record IR spectra continuously at 2 scans/second. Calculate conversion: Conversion (%) = [(A₀ - Aₜ) / A₀] × 100 (where A is the area of the 1620 cm⁻¹ band).

Protocol 2: Forced Degradation & Stability-Indicating HPLC Assay

Objective: Determine the hydrolytic and photolytic degradation kinetics. Causality: Establishing precise degradation kinetics ensures formulation shelf-life predictability and prevents the generation of toxic degradation byproducts in pharmaceutical applications.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade acetonitrile.

  • Hydrolytic Stress: Dilute the stock to 0.1 mg/mL in 50 mM phosphate buffer (pH 2.0, 7.4, and 10.0). Incubate at 40°C.

  • Photolytic Stress: Expose a 0.1 mg/mL solution in quartz cuvettes to a Xenon arc lamp for 24 hours.

  • Self-Validation Checkpoints (Orthogonal Controls):

    • Thermal/Solvent Control: Incubate an organic-only control (100% acetonitrile) alongside the aqueous buffers. If degradation occurs here, the loss is attributed to thermal instability rather than aqueous hydrolysis.

    • Dark Control: Wrap a duplicate photolytic cuvette in aluminum foil. This isolates photolysis from ambient thermal degradation.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm.

  • Kinetic Calculation: Plot ln(Concentration) vs. Time to extract the first-order degradation rate constant (

    
    ) and half-life (
    
    
    
    ).

StabilityWorkflow S1 Sample Preparation (Aqueous/Organic Solvent) S2 Environmental Stress (UV Light, Temp, pH) S1->S2 S3 Time-Course Sampling (Quenching) S2->S3 S4 HPLC-UV Analysis (Quantification) S3->S4 S5 Kinetic Modeling (Degradation Rate) S4->S5

Step-by-step experimental workflow for forced degradation and stability testing.

References

  • He, X., et al. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." Macromolecules, 2021. URL:[Link]

  • Bera, A. K., et al. "Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor." NIH Public Access / Biochemistry, 2007. URL:[Link]

Foundational

Advanced Safety, Handling, and Storage Guidelines for Methyl 4-chloro-2-methylbenzoylformate

Executive Summary Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a specialized alpha-keto ester utilized as a critical building block in organic synthesis, active pharmaceutical ingredient (API) developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a specialized alpha-keto ester utilized as a critical building block in organic synthesis, active pharmaceutical ingredient (API) development, and peptide chemistry (1)[1]. Due to the highly electrophilic nature of its adjacent carbonyl centers, this compound requires stringent handling, storage, and safety protocols. This technical guide synthesizes physicochemical data, mechanistic reactivity, and field-proven methodologies to provide drug development professionals with a comprehensive framework for managing this reagent safely and effectively.

Chemical Profiling & Mechanistic Reactivity

Understanding the reactivity of Methyl 4-chloro-2-methylbenzoylformate is paramount for both synthesis optimization and safety. The compound features a chlorinated aromatic ring conjugated with an alpha-keto ester moiety.

  • Causality of Reactivity: The adjacent carbonyl groups (the ketone and the ester) exert a strong electron-withdrawing effect on each other. This mutual polarization leaves the alpha-carbon profoundly electrophilic. While this makes it an excellent substrate for nucleophilic additions (e.g., Grignard reactions, reductive aminations), it also renders the molecule highly susceptible to nucleophilic attack by atmospheric moisture, leading to premature ester hydrolysis (2)[2].

  • Thermal Instability: At elevated temperatures, alpha-keto esters can undergo decarbonylation (loss of CO gas), which not only degrades the reagent but can also dangerously pressurize sealed containers.

Degradation Parent Methyl 4-chloro-2-methylbenzoylformate (Intact Alpha-Keto Ester) Moisture Atmospheric Moisture (H2O) Parent->Moisture Exposure Heat Thermal Stress (>100°C) Parent->Heat Exposure Hydrolysis Ester Hydrolysis (Carboxylic Acid Formation) Moisture->Hydrolysis Decarbonylation Decarbonylation (CO Gas Release) Heat->Decarbonylation Degradants Inactive Degradants (Loss of Electrophilicity) Hydrolysis->Degradants Decarbonylation->Degradants

Logical relationship of environmental stressors leading to reagent degradation.

Toxicological Assessment & Exposure Control

Because the specific toxicological properties of CAS 1260778-50-4 have not been exhaustively investigated, safety protocols must be extrapolated from the broader benzoylformate class (3)[3].

  • Causality of Toxicity: The same electrophilicity that drives its synthetic utility allows the molecule to covalently bind with nucleophilic residues (e.g., amines, thiols) on biological proteins. This interaction is the primary driver for its classification as a skin, eye, and respiratory irritant (4)[4].

Quantitative & Qualitative Safety Data Summary
Property / ParameterValue / GuidelineReference
CAS Number 1260778-50-4(5)[5]
Molecular Weight 212.63 g/mol (5)[5]
Chemical Formula C10H9ClO3(1)[1]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant(3)[3]
Storage Temperature 2 - 8 °C (Refrigerated)(6)[6]
Incompatible Materials Strong oxidizers, strong bases(2)[2]

Advanced Handling Protocols & Workflow

To maintain scientific integrity, workflows must be self-validating. The following protocol ensures zero atmospheric exposure during mass transfer, preserving the reagent's electrophilic integrity.

Protocol: Self-Validating Inert Transfer and Reaction Setup

Step 1: Preparation & Purging Place the sealed reagent bottle in a well-ventilated fume hood. Purge the receiving reaction vessel with Argon for 15 minutes. Causality: Displacing oxygen and atmospheric moisture prevents premature hydrolysis of the alpha-keto ester, ensuring the calculated stoichiometric equivalents remain highly accurate.

Step 2: Weighing (Difference Method) Weigh a gas-tight glass syringe empty. Pierce the reagent septum, draw the required volume of Methyl 4-chloro-2-methylbenzoylformate, and weigh the syringe again. Causality: This self-validating step ensures exact mass transfer without opening the bulk chemical bottle to the ambient balance environment, mitigating moisture intrusion.

Step 3: Controlled Addition Add the reagent dropwise to the reaction mixture at 0°C under positive Argon pressure. Validate the inert atmosphere by observing continuous bubbling through a connected oil bubbler. Causality: Alpha-keto esters are highly reactive electrophiles; controlling the addition rate and temperature mitigates exothermic runaway and prevents the formation of undesired side-products.

Step 4: Decontamination Rinse all transfer equipment (syringes, needles) with a compatible organic solvent (e.g., acetone or ethyl acetate) directly into a designated halogenated waste container before exposing them to aqueous wash streams.

Storage, Stability, and Emergency Mitigation

To prevent degradation, Methyl 4-chloro-2-methylbenzoylformate must be stored tightly closed at 2-8°C in a dry, well-ventilated area, strictly away from strong oxidizing agents and bases (6)[6].

In the event of an accidental spill, personnel must avoid using combustible absorbents like sawdust. Instead, the spill should be absorbed with an inert material such as dry sand or vermiculite, then securely transferred to a suitable chemical waste container for hazardous disposal (3)[3].

Workflow Storage Refrigerated Storage (2-8°C, Ar/N2) PPE Don PPE (Gloves, Goggles, Coat) Storage->PPE Hood Fume Hood Transfer (Ventilation Active) Reaction Controlled Synthesis (Dropwise Addition) Hood->Reaction Spill Accidental Spill (Liquid Release) Hood->Spill Risk PPE->Hood Reaction->Spill Risk Disposal Halogenated Waste Disposal Reaction->Disposal Waste Containment Inert Absorbent (Sand/Vermiculite) Spill->Containment Containment->Disposal

Workflow for handling, synthesis application, and spill mitigation of benzoylformates.

References

  • Cole-Parmer. "Material Safety Data Sheet - Methyl Benzoylformate, 99%." Available at:[Link]

Sources

Exploratory

A Technical Guide to the Synthesis and Applications of Substituted Benzoylformates

Abstract Substituted benzoylformates, a prominent class of α-keto esters, represent a cornerstone of modern organic synthesis. Their unique structural motif, featuring a phenyl ring directly attached to a glyoxylate moie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted benzoylformates, a prominent class of α-keto esters, represent a cornerstone of modern organic synthesis. Their unique structural motif, featuring a phenyl ring directly attached to a glyoxylate moiety, imparts a versatile reactivity profile that has been exploited across a multitude of scientific disciplines. This technical guide provides an in-depth exploration of the principal methodologies for the synthesis of these valuable compounds, including the oxidation of mandelic acid derivatives, Friedel-Crafts acylation, and innovative routes from acetophenones. Beyond their synthesis, this document elucidates their critical applications as high-performance photoinitiators in polymer chemistry, indispensable intermediates in the manufacturing of pharmaceuticals and agrochemicals, and versatile building blocks for fine chemical synthesis. By synthesizing field-proven protocols with mechanistic insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the full potential of substituted benzoylformates.

Chapter 1: An Introduction to Substituted Benzoylformates

Substituted benzoylformates are organic compounds characterized by an ester group attached to a carbonyl group, which is in turn bonded to a substituted or unsubstituted phenyl ring (Ar-CO-COOR). This α-keto ester functionality is the heart of their chemical reactivity, making them highly valuable intermediates. The electronic properties of the aromatic ring can be readily tuned by introducing electron-donating or electron-withdrawing substituents, allowing for precise control over their reactivity and physical properties, such as their absorption spectra. This adaptability has established them as critical components in fields ranging from polymer science to medicinal chemistry.[1][2][3]

Their significance lies in their dual reactivity: the two adjacent carbonyl groups create a highly electrophilic center, making them excellent substrates for nucleophilic attack and a variety of carbon-carbon bond-forming reactions.[4] Furthermore, the bond between these carbonyls is susceptible to cleavage upon exposure to ultraviolet (UV) or visible light, a property that is masterfully exploited in photopolymerization.[5]

Chapter 2: Core Synthetic Methodologies

The synthesis of substituted benzoylformates can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern on the aromatic ring, and scalability considerations.

Oxidation of Mandelic Acid Derivatives

The oxidation of the secondary alcohol in mandelic acids to a ketone is one of the most traditional and reliable methods for preparing benzoylformic acids, which are then esterified to yield the target benzoylformates.[6]

Causality and Mechanistic Insight: This pathway is favored due to the wide commercial availability of various substituted mandelic acids. The core transformation relies on the selective oxidation of the α-hydroxy group without cleaving the adjacent C-C bond or over-oxidizing the product to benzoic acid.[7][8] Common oxidizing agents include potassium permanganate (KMnO₄) under controlled temperature and pH, as well as systems utilizing molecular oxygen with catalysts like bismuth or cobalt salts.[7][8][9] The control of reaction conditions is paramount; for instance, using KMnO₄ in an alkaline solution at low temperatures helps to prevent over-oxidation.[9]

Diagram: General Scheme for Benzoylformate Synthesis via Mandelic Acid Oxidation

MandelicAcid Substituted Mandelic Acid Oxidation Oxidation (e.g., KMnO4, O2/Catalyst) MandelicAcid->Oxidation BenzoylformicAcid Substituted Benzoylformic Acid Oxidation->BenzoylformicAcid Esterification Esterification (ROH, H+) BenzoylformicAcid->Esterification Benzoylformate Substituted Benzoylformate Esterification->Benzoylformate

Caption: Workflow for synthesizing benzoylformates from mandelic acid derivatives.

Field-Proven Protocol: Synthesis of Ethyl Benzoylformate from Mandelic Acid [9]

This protocol is adapted from the robust procedure detailed in Organic Syntheses.

  • Oxidation:

    • In a large crock equipped with an efficient mechanical stirrer, dissolve 375 g (2.5 moles) of mandelic acid in 500 cc of water.

    • Add a cool solution of 110 g (2.8 moles) of sodium hydroxide in 500 cc of water.

    • Add 2000 g of cracked ice to the mixture. Once chilled, add 275 g (1.74 moles) of finely ground potassium permanganate in portions over 30 minutes, maintaining the temperature between -2°C and -4°C with the addition of more ice as needed.

    • Stir the mixture for 1.5 hours, monitoring for the consumption of permanganate.

    • Quench any excess permanganate with ethyl alcohol. Allow the manganese dioxide to coagulate for one hour, then filter through a Büchner funnel.

    • Wash the filter cake with water and combine the filtrates. Evaporate the filtrate to a volume of 800-1000 cc.

    • Cool the concentrated solution and slowly acidify with 300 cc of concentrated sulfuric acid, keeping the temperature below 25°C.

    • Extract the resulting benzoylformic acid with ether.

  • Esterification:

    • After removing the extraction solvent, add 15 cc of concentrated sulfuric acid to the crude benzoylformic acid.

    • Esterify the acid by passing the vapor of hot ethyl alcohol through the heated solution until the reaction is complete.

    • Neutralize the crude ester with a 10% sodium carbonate solution.

    • Purify the ethyl benzoylformate via distillation under reduced pressure. The fraction distilling around 138°C/15 mm Hg is collected. The typical yield is 35-40%.

Friedel-Crafts Acylation

For direct installation of the benzoylformyl group onto an aromatic ring, the Friedel-Crafts acylation is a powerful tool. This electrophilic aromatic substitution reaction typically employs ethyl oxalyl chloride as the acylating agent in the presence of a Lewis acid catalyst.[6][10]

Causality and Mechanistic Insight: The reaction proceeds via the formation of a highly reactive acylium ion intermediate generated from the interaction of ethyl oxalyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃).[11][12] This electrophile is then attacked by the electron-rich aromatic ring. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation and leading to clean, mono-substituted products.[11][13] However, this method is generally ineffective for aromatic rings bearing strongly deactivating substituents.[13]

Diagram: Mechanism of Friedel-Crafts Acylation for Benzoylformate Synthesis

cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution EtOOCCOCl Ethyl Oxalyl Chloride AlCl3 AlCl₃ (Lewis Acid) EtOOCCOCl->AlCl3 Complexation AcyliumIon [EtO-CO-C=O]⁺ (Acylium Ion) + AlCl₄⁻ AlCl3->AcyliumIon Generates Benzene Substituted Benzene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Acylium Ion Product Substituted Ethyl Benzoylformate SigmaComplex->Product - H⁺

Caption: Key steps in the Friedel-Crafts synthesis of benzoylformates.

Synthesis from Substituted Acetophenones

A newer, innovative route allows for the synthesis of benzoylformates from readily available acetophenones. This multi-step process offers an alternative pathway that avoids harsh oxidizing agents or highly reactive acyl chlorides.[14]

Causality and Mechanistic Insight: This technology involves converting the starting acetophenone into a 2,2-dimethoxyacetophenone intermediate.[14] This intermediate is then subjected to a catalyzed halogenation (chlorination or bromination), followed by the elimination of a haloalkane molecule to yield the final methyl benzoylformate product. The use of a specific catalyst, such as 4-methyl-2,6-di-tert-butyl phenol, is crucial in the halogenation step to facilitate the desired transformation.[14] This method provides a high-yield pathway to the desired product.

Detailed Protocol: Synthesis of Methyl Benzoylformate from 2,2-Dimethoxyacetophenone [14]

  • Setup: In a 1000 mL reaction flask, add 400 g of cyclohexane, 18 g of 4-methyl-2,6-di-tert-butylphenol (catalyst), and 180 g of 2,2-dimethoxyacetophenone.

  • Reaction: Heat the mixture to 60-70°C.

  • Bromination: Slowly add 158 g of bromine dropwise to the heated mixture. During the reaction, methyl bromide and hydrogen bromide gas will be evolved.

  • Completion: After the addition is complete, continue stirring the reaction for 1 hour.

  • Workup: Cool the reaction mixture and purge with nitrogen to remove excess bromine and hydrogen bromide gas.

  • Purification: Wash the organic layer with a saturated sodium carbonate solution. Separate the layers and distill off the cyclohexane to obtain the crude product.

  • Final Product: Purify the crude product by vacuum distillation to obtain methyl benzoylformate. Yields of over 90% have been reported with this method.[14]

Table 1: Comparison of Synthetic Routes for Methyl/Ethyl Benzoylformate

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Oxidation Mandelic AcidKMnO₄, H₂SO₄, Ethanol35-40%[9]Readily available starting material; well-established procedure.Moderate yield; use of strong oxidants.
Friedel-Crafts Benzene/TolueneEthyl Oxalyl Chloride, AlCl₃VariesDirect, one-step C-C bond formation; high purity.Limited to activated rings; requires stoichiometric Lewis acid.
From Acetophenone 2,2-DimethoxyacetophenoneBromine, Catalyst~93%[14]High yield; avoids harsh oxidants.Multi-step process from initial acetophenone.

Chapter 3: Key Applications and Field Insights

The unique structure of substituted benzoylformates makes them highly sought-after in several high-tech industries.

High-Performance Photoinitiators

Perhaps the most significant industrial application of benzoylformates is their use as photoinitiators for free-radical polymerization.[2][15] They are classified as Norrish Type I photoinitiators, meaning they undergo homolytic cleavage upon irradiation to generate reactive radicals.[5][16]

Mechanism and Field Insight: When a benzoylformate molecule absorbs a photon of appropriate energy (typically in the near-UV or visible light spectrum), the weak C-C bond between the two carbonyl groups breaks. This cleavage event produces a benzoyl radical and an alkoxycarbonyl radical.[5][17] Both of these radical species are capable of initiating the chain-reaction polymerization of monomers like acrylates.

The evolution of curing technology from mercury-vapor lamps to light-emitting diodes (LEDs) has driven significant research into new photoinitiators.[18] Scientists have successfully designed and synthesized substituted benzoylformate derivatives with tailored chemical structures. By adding specific substituents to the phenyl ring, the absorption spectrum of the molecule can be shifted to match the emission wavelengths of common LEDs (e.g., 395 nm, 405 nm).[5] This has enabled their use in advanced applications like deep-layer photocuring and 3D printing, where efficient light penetration and initiation are critical.[5][18]

Diagram: Photoinitiation Mechanism of Benzoylformates

PI Substituted Benzoylformate Light Light (hν) (e.g., 405 nm LED) PI->Light Cleavage Norrish Type I Cleavage Light->Cleavage Radicals Benzoyl Radical + Alkoxycarbonyl Radical Cleavage->Radicals Initiation Initiation Radicals->Initiation Polymer Polymer Chain Initiation->Polymer Monomer Monomer Monomer->Initiation

Caption: Radical generation and polymerization initiation by benzoylformates.

Versatile Intermediates in Pharmaceutical and Agrochemical Synthesis

Substituted benzoylformates are crucial building blocks in the synthesis of a wide array of biologically active molecules.[1]

  • Pharmaceuticals: They serve as key intermediates for active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[1][4] Their α-keto ester structure allows for their participation in asymmetric reactions, such as the catalytic asymmetric Henry reaction, to produce β-nitro-α-hydroxy esters.[19] These products are valuable chiral intermediates for synthesizing complex, enantiomerically pure pharmaceutical compounds.

  • Agrochemicals: In the agrochemical industry, benzoylformates are vital for producing potent herbicides. For example, methyl benzoylformate is a key precursor in the synthesis of the herbicide metamitron and is also used in the production of benzimidazolinone-class herbicides.[2][20]

Diagram: Role of Benzoylformates as Synthetic Intermediates

cluster_0 Synthetic Transformations Start Substituted Benzoylformate (Building Block) R1 Asymmetric Henry Reaction Start->R1 R2 Multi-step Synthesis Start->R2 R3 Reduction & Derivatization Start->R3 Pharma Pharmaceuticals (e.g., Chiral Drugs) Agro Agrochemicals (e.g., Herbicides) Fine Fine Chemicals (e.g., Fragrances) R1->Pharma R2->Agro R3->Fine

Caption: Benzoylformates as central precursors in chemical manufacturing.

Reagents in Organic Synthesis

Beyond specific industrial products, substituted benzoylformates are versatile reagents in general organic synthesis. They are used as starting materials for creating other α-keto esters and α-hydroxy acids.[1] Their photoreactivity is also harnessed for the photochemical oxidation of alcohols, demonstrating their utility in synthetic transformations.[21][22]

Chapter 4: Conclusion and Future Perspectives

Substituted benzoylformates have firmly established their importance as a class of molecules with immense synthetic utility and broad applicability. The well-defined synthetic routes, from classical oxidation and acylation reactions to modern catalytic methods, provide chemists with a robust toolkit for accessing these compounds. Their role as highly efficient photoinitiators is set to expand with the continued development of LED-based curing technologies and advanced manufacturing like 3D printing.

Looking forward, the field is moving towards greener and more sustainable synthetic methodologies. The development of biocatalytic routes or more efficient, earth-abundant metal catalysts for their synthesis represents a promising frontier.[6] Furthermore, as our understanding of their reactivity deepens, new applications in materials science, chemical biology, and the synthesis of novel, complex organic molecules will undoubtedly emerge, ensuring that substituted benzoylformates remain a focal point of chemical innovation.

References

  • Ethyl Benzoylformate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • New synthesis technology of methyl benzoylformate. (2016). Eureka | Patsnap. Retrieved from [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α‐Quaternary Ketones, α‐Ketoesters and Aldehydes. (n.d.). Scilit. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Retrieved from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Feng, X., et al. (2018). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. RSC Advances. Retrieved from [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Synthesis of methyl benzoylformate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method. (2013). Google Patents.
  • Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization. (2023). ResearchGate. Retrieved from [Link]

  • Methyl Benzoylformate. (2025). Anshul Specialty Molecules. Retrieved from [Link]

  • Bjorsvik, H. R., & Minisci, F. (2002). High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde. The Journal of Organic Chemistry. Retrieved from [Link]

  • Photoinitiator. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: Mechanistic considerations. (2013). ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Macromolecules. Retrieved from [Link]

  • The kinetics and mechanism of the oxidation of mandelic acid and related compounds with bromine and with hypobromous acid. (1972). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Photochemistry of alkyl esters of benzoylformic acid. (1968). ResearchGate. Retrieved from [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Retrieved from [Link]

  • Methyl Benzoylformate: More Than Just a Chemical Name. (2026). Oreate AI Blog. Retrieved from [Link]

  • Pirrung, M. C., & Tepper, R. J. (1989). Photochemistry of Substituted Benzoylformate Esters. A Convenient Method for the Photochemical Oxidation of Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. (2001). New Journal of Chemistry. Retrieved from [Link]

  • Study of Semiconductor Photocatalyzed Oxidation of Mandelic Acid Used In Cosmetic Pharmaceutical Industries. (2008). Rasayan Journal of Chemistry. Retrieved from [Link]

  • Ethyl benzoylformate. (n.d.). PubChem. Retrieved from [Link]

  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. (2020). MDPI. Retrieved from [Link]

  • Synthesis and luminescence properties of substituted benzils. (2020). Communications Chemistry. Retrieved from [Link]

  • Limban, C., et al. (2020). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). RSC Advances. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules. Retrieved from [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). ResearchGate. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. (2023). Organic Letters. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Molecules. Retrieved from [Link]

  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2020). MDPI. Retrieved from [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). PubMed. Retrieved from [Link]

  • Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (2015). Der Pharma Chemica. Retrieved from [Link]

  • The properties and the use of substituted benzofuroxans in pharmaceutical and medicinal chemistry: a comprehensive review. (2013). PubMed. Retrieved from [Link]

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Foundational

Discovering novel derivatives from Methyl 4-chloro-2-methylbenzoylformate

A Technical Guide for Drug Discovery & Process Chemistry[1] Executive Summary Methyl 4-chloro-2-methylbenzoylformate (MCMBF) represents a highly versatile, tri-functionalized scaffold offering orthogonal reactivity profi...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Process Chemistry[1]

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (MCMBF) represents a highly versatile, tri-functionalized scaffold offering orthogonal reactivity profiles essential for high-throughput library generation and lead optimization.[1] Unlike simple benzoylformates, the presence of the C4-chlorine (handle for cross-coupling) and the C2-methyl (steric modulator/conformational lock) allows for the rapid construction of pharmacologically active heterocycles, particularly quinoxalines, and chiral mandelic acid derivatives.

This guide outlines three validated synthetic workflows to unlock novel derivatives from MCMBF, supported by mechanistic insights and rigorous experimental protocols.

Part 1: Chemical Architecture & Reactivity Profile[1]

The utility of MCMBF lies in its functionally dense core .[1] Successful derivatization requires understanding the electronic and steric interplay between its three key zones:

  • 
    -Keto Ester Moiety (The "Warhead"): 
    
    • Reactivity: Highly electrophilic ketone due to the adjacent ester electron-withdrawing group (EWG).[1]

    • Application: Precursor for heterocycles (quinoxalines, triazines) via condensation; substrate for asymmetric reduction to chiral

      
      -hydroxy esters.[1]
      
    • Nuance: The C2-methyl group provides significant steric shielding to the ketone.[1] While this enhances the stability of the resulting derivatives (atropisomerism potential), it necessitates forcing conditions or Lewis acid catalysis for condensation reactions compared to unsubstituted analogs.

  • C4-Aryl Chloride (The "Diversification Handle"):

    • Reactivity: Deactivated for

      
       but primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
      
    • Nuance: The chloride is electronically distinct from the ester, allowing for late-stage functionalization after the heterocyclic core is established.

  • C2-Methyl Group (The "Conformational Lock"):

    • Role: Restricts rotation around the aryl-carbonyl bond, potentially inducing axial chirality in bulky derivatives.[1] It also prevents planar aggregation, improving solubility of downstream drug candidates.[1]

Part 2: Synthetic Pathways for Derivative Generation
Workflow A: Quinoxaline Scaffold Construction

The condensation of MCMBF with 1,2-diamines is the most direct route to bioactive pharmacophores. The resulting 3-substituted quinoxalin-2-ones are privileged structures in kinase inhibitors and antimicrobial agents.[1]

  • Mechanism: Double condensation.[1] The amine attacks the highly electrophilic

    
    -ketone first (kinetic control), followed by cyclization onto the ester.[1]
    
  • Critical Factor: The C2-methyl group sterically hinders the initial attack. Acid catalysis (AcOH or

    
    ) is recommended to activate the ketone.[1]
    
Workflow B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Transforming the C4-chloride into biaryl systems expands chemical space.[1]

  • Challenge: Aryl chlorides are less reactive than bromides/iodides.[1][2]

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos ) or N-heterocyclic carbenes (NHC) to facilitate the oxidative addition of the Pd(0) species into the C-Cl bond.[1]

Workflow C: Asymmetric Reduction to Chiral Mandelic Analogs

Enantioselective reduction of the ketone yields chiral


-hydroxy esters, which are precursors to norepinephrine reuptake inhibitors.[1]
  • Reagents: Corey-Bakshi-Shibata (CBS) catalysts or Ru-TsDPEN transfer hydrogenation.[1]

Part 3: Visualization of Reaction Logic

The following diagram illustrates the divergent synthesis pathways starting from MCMBF.

MCMBF_Derivatives MCMBF Methyl 4-chloro-2-methylbenzoylformate (Starting Scaffold) Quinoxaline 3-Aryl-quinoxalin-2-ones (Kinase Inhibitor Core) MCMBF->Quinoxaline Condensation (AcOH, reflux) Biaryl 4-Biaryl-benzoylformates (Suzuki Product) MCMBF->Biaryl Pd-Cat Coupling (XPhos, K3PO4) ChiralAlc Chiral u03b1-Hydroxy Esters (Mandelic Analogs) MCMBF->ChiralAlc Asym. Reduction Diamines 1,2-Diamines (e.g., o-phenylenediamine) Diamines->Quinoxaline BoronicAcids Aryl Boronic Acids (R-B(OH)2) BoronicAcids->Biaryl Reductant Ru-TsDPEN / HCOOH (Asymmetric Transfer) Reductant->ChiralAlc

Figure 1: Divergent synthetic pathways for Methyl 4-chloro-2-methylbenzoylformate.

Part 4: Experimental Protocols
Protocol 1: Synthesis of 3-(4-chloro-2-methylphenyl)quinoxalin-2(1H)-one

Target: Bioactive Heterocycle Formation[1]

Reagents:

  • Methyl 4-chloro-2-methylbenzoylformate (1.0 equiv)[1]

  • o-Phenylenediamine (1.1 equiv)[1][3]

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[1]

  • Catalyst: Glacial Acetic Acid (if using EtOH)[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of Methyl 4-chloro-2-methylbenzoylformate in 20 mL of ethanol.

  • Addition: Add 5.5 mmol (1.1 equiv) of o-phenylenediamine.

  • Activation: Add 0.5 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) with magnetic stirring.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting ester (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.[1]
    • Note: Due to the 2-methyl steric hindrance , reaction time may extend to 6–12 hours (vs. 2 hours for unsubstituted analogs).[1]

  • Workup: Cool the reaction to room temperature. The product often precipitates as a solid.[1]

    • If Solid: Filter and wash with cold ethanol.

    • If Solution: Concentrate in vacuo, redissolve in DCM, wash with 1M HCl (to remove unreacted diamine), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/DMF mixtures.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (

    
     ppm) and the appearance of the quinoxaline amide proton (
    
    
    
    ppm, broad singlet).[1]
Protocol 2: Suzuki-Miyaura Coupling of the Chloride

Target: Library Diversification

Reagents:

  • MCMBF Derivative (or parent scaffold) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: XPhos (4 mol%) (Critical for Aryl Chlorides)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Procedure:

  • Degassing: Charge a reaction vial with the aryl chloride substrate, boronic acid,

    
    , 
    
    
    
    , and XPhos. Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to

    
     for 12 hours.
    
    • Why XPhos? Standard

      
       ligands often fail with aryl chlorides, especially those with ortho-substituents (like the 2-methyl group here).[1] XPhos forms a bulky, electron-rich monophosphine-Pd complex that facilitates oxidative addition.[1]
      
  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).

Part 5: Analytical Data Summary
ParameterValue / ObservationRelevance
Molecular Weight 212.63 g/mol Fragment-based drug design compliant.
Appearance Pale yellow oil/low-melting solidEasy handling for liquid dispensing.[1]
1H NMR Key Signal

2.4-2.6 ppm (Ar-CH3)
Diagnostic for 2-methyl group integrity.
1H NMR Key Signal

3.8-3.9 ppm (COOCH3)
Diagnostic for ester hydrolysis monitoring.[1]
Solubility DMSO, DCM, MeOHCompatible with standard bioassays.[1]
References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[1][2] Angewandte Chemie International Edition, 41(22), 4176-4211.[1][2] Link

    • Mechanistic basis for using bulky phosphines (XPhos/SPhos) for aryl chloride coupling.[1]

  • Ajani, O. O., et al. (2022). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.[1] Current Organic Synthesis, 19. Link

    • General protocols for benzoylformate condens
  • BenchChem. (2025).[1][4] Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis. Link[1]

    • Protocol adaptation for 2-chloro/2-methyl benzoate deriv
  • Sigma-Aldrich. Ethyl 4-chloro-2-methylbenzoylformate Product Specification. Link[1]

    • Physical property verific

Sources

Exploratory

A Theoretical Investigation into the Electronic Landscape of Methyl 4-chloro-2-methylbenzoylformate: A Guide for Synthetic and Medicinal Chemists

Executive Summary: Methyl 4-chloro-2-methylbenzoylformate is a substituted aromatic keto-ester with significant potential as a versatile building block in organic synthesis and drug discovery. A profound understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Methyl 4-chloro-2-methylbenzoylformate is a substituted aromatic keto-ester with significant potential as a versatile building block in organic synthesis and drug discovery. A profound understanding of its electronic structure is paramount for predicting its reactivity, stability, and potential intermolecular interactions. This technical guide outlines a robust theoretical framework for elucidating the electronic properties of this molecule using Density Functional Theory (DFT). We detail the computational methodology, from geometry optimization to the analysis of frontier molecular orbitals and electrostatic potential maps. The insights gained from these theoretical studies provide a predictive roadmap for chemists, enabling the rational design of synthetic pathways and the development of novel molecular entities with targeted biological activities.

Introduction: The Significance of Molecular Electron Distribution

Methyl 4-chloro-2-methylbenzoylformate belongs to the family of benzoyl derivatives, which are integral to numerous chemical and pharmaceutical applications.[1] The specific substitution pattern on the phenyl ring—a chlorine atom and a methyl group—introduces electronic asymmetry that profoundly influences the molecule's reactivity. The chlorine atom, being electronegative, acts as an electron-withdrawing group, while the methyl group is a weak electron-donating group. Their positions relative to the benzoylformate moiety dictate the electron density distribution across the molecule, thereby governing its chemical behavior.

Understanding these electronic properties at a quantum-mechanical level is essential for:

  • Predicting Reaction Sites: Identifying which parts of the molecule are susceptible to nucleophilic or electrophilic attack.

  • Rational Drug Design: The electronic landscape influences how a molecule docks with a biological target, such as an enzyme or receptor.[2]

  • Optimizing Synthetic Routes: Knowledge of molecular reactivity can guide the selection of reagents and reaction conditions, potentially increasing yield and reducing byproducts.[3]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer invaluable, atom-level insights into molecular properties, complementing experimental findings.[4][5] This guide provides a comprehensive overview of the application of these methods to Methyl 4-chloro-2-methylbenzoylformate.

Theoretical and Computational Methodology

The cornerstone of modern computational chemistry for organic molecules of this size is Density Functional Theory (DFT).[5] It provides a favorable balance between computational cost and accuracy, making it the method of choice for investigating electronic structure.[4]

Rationale for Method Selection

Our protocol employs the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is widely recognized for its reliability in calculating the structural and electronic properties of organic compounds.[4] This functional is paired with the 6-311++G(d,p) basis set. This choice ensures sufficient flexibility for the electrons, accounting for polarization (d,p) and diffuse functions (++) which are crucial for accurately describing the electron distribution, especially in a molecule with heteroatoms like oxygen and chlorine.[6][7]

Experimental Protocol: Computational Workflow

All theoretical calculations are performed using a standard computational chemistry software package like Gaussian or ORCA. The workflow follows a self-validating sequence to ensure the reliability of the results.

Step-by-Step Computational Analysis:

  • Initial Structure Generation: A 3D model of Methyl 4-chloro-2-methylbenzoylformate is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This step involves an iterative process where the forces on each atom are minimized until a stable structure is located on the potential energy surface.[4]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. A true energy minimum is confirmed by the absence of any imaginary frequencies.[7] This step validates that the optimized structure is a stable conformer.

  • Single-Point Energy and Property Calculation: Using the validated optimized geometry, a final, high-accuracy single-point calculation is performed to derive the key electronic properties, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and atomic charges.

Computational_Workflow cluster_workflow Computational Analysis Workflow Input 1. Initial 3D Structure of Methyl 4-chloro-2-methylbenzoylformate Opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Validation Imaginary Frequencies? Freq->Validation Properties 4. Electronic Property Calculation (FMO, MEP, NBO, etc.) Validation->Properties No Rethink Refine Initial Structure Validation->Rethink Yes Output Analyzed Electronic Properties Properties->Output Rethink->Opt

Caption: Workflow for theoretical electronic structure analysis.

Results and Discussion: Elucidating Electronic Properties

This section outlines the expected outcomes from the computational analysis, providing a predictive model of the molecule's electronic character based on established principles observed in similar compounds.[4][8]

Optimized Molecular Geometry

The geometry optimization is expected to reveal a largely planar structure for the benzoyl group, with the methyl ester moiety potentially rotated out of the plane. The presence of the ortho-methyl group may induce some steric strain, leading to slight distortions in the phenyl ring's planarity. Key parameters to analyze include the bond lengths of the C=O groups and the C-Cl bond, as well as the dihedral angle between the phenyl ring and the ester group.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron. The HOMO is predicted to be primarily localized on the aromatic ring and the carbonyl oxygen atoms, which are the most electron-rich regions.[8]

  • LUMO: Represents the ability to accept an electron. The LUMO is expected to have significant density over the carbonyl carbons and the ester linkage, indicating these are the primary electrophilic sites.[8]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more easily polarized and reactive.[9] The electron-withdrawing chlorine atom is expected to lower the energy of both orbitals, potentially modulating the energy gap compared to unsubstituted methyl benzoylformate.[8]

Parameter Description Predicted Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability.
ΔE (LUMO-HOMO) Energy GapA smaller gap suggests higher chemical reactivity and lower kinetic stability.[9]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A harder molecule has a larger energy gap.[9]
Electrophilicity Index (ω) μ2 / 2η (where μ is chemical potential)Quantifies the ability of a molecule to accept electrons; a high value indicates a strong electrophile.[9]

Table 1: Key electronic parameters derived from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[4] It allows for the immediate identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For Methyl 4-chloro-2-methylbenzoylformate, the MEP is predicted to show:

  • Intense Negative Potential (Red/Yellow): Localized around the two carbonyl oxygen atoms, confirming them as the primary sites for electrophilic attack.

  • Positive Potential (Blue): Concentrated around the hydrogen atoms and, significantly, the carbonyl carbon atoms, identifying them as susceptible to nucleophilic attack.[4]

Reactivity_Map cluster_map Conceptual Reactivity Map based on MEP & FMO Analysis mol Methyl 4-chloro-2-methylbenzoylformate Structure nucleophilic_site Nucleophilic Sites (Electron Rich, Red on MEP) - Carbonyl Oxygens mol->nucleophilic_site Attacked by Electrophiles electrophilic_site Electrophilic Sites (Electron Poor, Blue on MEP) - Carbonyl Carbons mol->electrophilic_site Attacked by Nucleophiles aromatic_ring Aromatic System (HOMO Localization) mol->aromatic_ring Modulates Reactivity

Caption: Predicted reactive sites on the molecule.

Atomic Charge Distribution

Mulliken or Natural Bond Orbital (NBO) population analyses provide quantitative values for the charge on each atom. This data refines the qualitative predictions from the MEP map.

Atom Predicted Charge Reasoning
Carbonyl Carbons Highly PositiveBonded to two highly electronegative oxygen atoms.
Carbonyl Oxygens Highly NegativeHigh electronegativity, drawing electron density.
Chlorine-bonded Carbon (C4) PositiveInfluenced by the electronegative chlorine atom.
Methyl-bonded Carbon (C2) Slightly Negative/NeutralInfluenced by the electron-donating methyl group.

Table 2: Predicted atomic charges on key atoms.

Implications for Drug Development and Chemical Synthesis

The theoretical insights into the electronic properties of Methyl 4-chloro-2-methylbenzoylformate are directly applicable for researchers and professionals in drug development and chemical synthesis.

  • For Medicinal Chemists: The MEP and FMO analyses provide a blueprint for understanding how the molecule might interact with a biological target. The identified electrophilic and nucleophilic sites can form hydrogen bonds, electrostatic interactions, or even covalent bonds within an active site, guiding the design of more potent and selective inhibitors.[2]

  • For Synthetic Chemists: Knowledge of the most reactive sites informs the strategy for further functionalization. For example, the high positive charge on the carbonyl carbons confirms their susceptibility to attack by nucleophiles like Grignard reagents or amines. The electron density of the aromatic ring, as modulated by the substituents, will dictate the outcome of electrophilic aromatic substitution reactions. This predictive power allows for more efficient and targeted synthesis design.[4]

Conclusion

The theoretical study of Methyl 4-chloro-2-methylbenzoylformate via Density Functional Theory provides a detailed and predictive understanding of its electronic structure. The analyses of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and atomic charges collectively create a comprehensive reactivity map. This map highlights the electron-rich carbonyl oxygens as primary nucleophilic centers and the electron-deficient carbonyl carbons as key electrophilic sites. These computational insights are invaluable, empowering researchers to make informed decisions in the design of novel pharmaceuticals and the development of efficient synthetic methodologies, ultimately accelerating the innovation pipeline in chemical and biomedical sciences.

References

  • Predictive Modeling of Photoinitiator Efficiency Through DFT Calcul
  • Rotational spectroscopy of methyl benzoylformate and methyl mandelate: structure and internal dynamics of a model reactant and product of enantioselective reduction. RSC Publishing.
  • Jain, S., et al. (2016, June 10). Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. Arabian Journal of Chemistry.
  • Theoretical studies on the electronic structure of Methyl 2-(bromomethyl)
  • Enantioselective reduction of methyl benzoylform
  • Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. (2022, June 15). PubMed.
  • Electronic properties – Knowledge and References. Taylor & Francis.
  • Experimental and DFT Study of (E)-4 Molecular and Electronic Properties in Solvent Media. DSpace Repository.
  • Sawant, A. B., & Nirwan, R. (2012, May 1). Synthesis, characterization and DFT studies of 6,8-dichloro-2-(4-chlorophenyl)-4 H -chromen-4-one. Semantic Scholar.
  • Benzoyl-methyl 4-chloro-benzo
  • SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. (2024, February 28). Malaysian Journal of Analytical Sciences.
  • Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Study of The Molecular Structure, Electronic Structure, Spectroscopic Analysis and Thermodynamic Properties of Dibenzofuran Usin. (2025, May 26). Nepal Journals Online.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 4-chloro-2-methylbenzoylformate via Inverse-Addition Grignard Trapping

Executive Summary Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a critical α-ketoester building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a critical α-ketoester building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex heterocycles. This application note details a highly regioselective, scalable protocol for its synthesis, prioritizing chemoselectivity and high-fidelity product validation.

Mechanistic Rationale & Route Selection

The synthesis of substituted aryl glyoxalates is traditionally approached via the Friedel-Crafts acylation of an aromatic ring with an oxalyl chloride derivative. While the reaction of 3-chlorotoluene with methyl 2-chloro-2-oxoacetate catalyzed by AlCl₃ is a theoretically viable route[1], it suffers from severe regiochemical ambiguity. The synergistic but competing ortho/para directing effects of both the methyl and chloro substituents invariably lead to an intractable mixture of 2-chloro-4-methylbenzoylformate and 4-chloro-2-methylbenzoylformate.

To ensure absolute regiochemical fidelity—a non-negotiable requirement in drug development—this protocol abandons electrophilic aromatic substitution in favor of an organometallic approach. By leveraging the nucleophilic addition of a pre-formed Grignard reagent (4-chloro-2-methylphenylmagnesium bromide) to dimethyl oxalate, the regiochemistry is strictly dictated by the starting aryl halide, representing a robust and highly controlled method for α-oxoester synthesis[2].

Experimental Design & Causality

The success of this protocol relies on two critical mechanistic controls:

  • Chemoselective Insertion: Magnesium insertion must occur exclusively at the C–Br bond of 1-bromo-4-chloro-2-methylbenzene, leaving the C–Cl bond intact. This is thermodynamically driven by the lower bond dissociation energy of C–Br (~280 kJ/mol) compared to C–Cl (~397 kJ/mol).

  • Prevention of Over-Addition: Grignard reagents readily react with ketones. To prevent the newly formed α-ketoester from reacting with a second equivalent of the Grignard reagent (which would yield an unwanted tertiary alcohol), the reaction employs inverse addition at cryogenic temperatures (-78 °C) into an excess of dimethyl oxalate.

G A 1-Bromo-4-chloro-2-methylbenzene + Mg turnings B Grignard Formation (THF, Reflux) A->B C 4-chloro-2-methylphenylmagnesium bromide (Grignard Reagent) B->C Chemoselective C-Br Insertion E Inverse Addition (Cannula Transfer) C->E D Dimethyl Oxalate (1.5 eq) in THF at -78°C D->E F Tetrahedral Intermediate E->F Prevents Over-addition G Mild Acidic Quench (Sat. NH4Cl at 0°C) F->G H Methyl 4-chloro-2-methylbenzoylformate (Target API Intermediate) G->H Ester Preservation

Fig 1: Regioselective synthesis workflow via inverse-addition Grignard electrophilic trapping.

Step-by-Step Protocol

Phase 1: Preparation of the Grignard Reagent
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under an argon atmosphere.

  • Initiation: Charge the flask with magnesium turnings (1.1 eq) and a single crystal of iodine. Add 5% of the total volume of 1-bromo-4-chloro-2-methylbenzene (1.0 eq total) dissolved in anhydrous THF.

    • Causality Note: Iodine cleans the magnesium oxide passivation layer, exposing the active metal surface to initiate the radical electron transfer process.

  • Propagation: Once the iodine color fades and gentle bubbling is observed, add the remaining aryl bromide solution dropwise at a rate that maintains a steady, self-sustaining reflux.

  • Maturation: Upon complete addition, reflux the mixture for an additional 1 hour, then cool to room temperature. The resulting dark solution is the active Grignard reagent.

Phase 2: Electrophilic Trapping (Inverse Addition)
  • Electrophile Setup: In a separate, larger flame-dried flask under argon, dissolve dimethyl oxalate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

  • Cannula Transfer: Transfer the room-temperature Grignard reagent dropwise into the vigorously stirred dimethyl oxalate solution via a cannula.

    • Causality Note: Maintaining the electrophile in excess at all times (inverse addition) ensures that the tetrahedral intermediate formed does not collapse into the highly reactive ketone until the reaction is quenched, thereby preventing secondary nucleophilic attacks.

  • Incubation: Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to 0 °C over 2 hours.

Phase 3: Quenching and Isolation
  • Quench: At 0 °C, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

    • Causality Note: A mildly acidic quench is strictly required. Strong aqueous acids (like HCl) would risk hydrolyzing the methyl ester into the corresponding carboxylic acid.

  • Extraction: Dilute with ethyl acetate. Separate the phases and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexanes to 80:20 Hexanes/Ethyl Acetate) to afford the pure target compound.

Data Presentation & System Validation

Table 1: Stoichiometry and Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsFunction
1-Bromo-4-chloro-2-methylbenzene205.481.0Starting Material
Magnesium turnings24.301.1Organometallic initiator
Dimethyl oxalate118.091.5Electrophile
Iodine253.81CatalyticSurface activator
Anhydrous THF72.110.5 MAprotic coordinating solvent

Table 2: Expected Analytical Profiling (Self-Validating System) To ensure the trustworthiness of the protocol, the isolated product must be validated against the following expected analytical parameters.

Analytical MethodExpected Signals / ObservationsCausality / Validation Check
¹H NMR (CDCl₃) ~3.95 ppm (s, 3H)Confirms the intact preservation of the methyl ester moiety.
¹H NMR (CDCl₃) ~2.60 ppm (s, 3H)Confirms the presence of the aryl methyl group.
¹H NMR (CDCl₃) ~7.2 - 7.8 ppm (m, 3H)Validates the 1,2,4-trisubstituted aromatic ring pattern.
GC-MS (m/z) [M]⁺ 212.0 / 214.0 (~3:1 ratio)Confirms molecular weight and the characteristic ³⁵Cl/³⁷Cl isotope pattern.
TLC (Hex/EtOAc 4:1) Rf ~ 0.5 (Strongly UV active)Validates complete consumption of the starting aryl bromide (Rf ~ 0.8).

References

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications. 2[2]

  • ETHYL 4-CHLOROBENZOYLFORMATE Synthesis. ChemicalBook. 1[1]

Sources

Application

Application Note: Methyl 4-chloro-2-methylbenzoylformate as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Chemical Significance Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly functionalized α-keto ester that serves as a privileged synthon in modern drug discovery[1]. In medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly functionalized α-keto ester that serves as a privileged synthon in modern drug discovery[1]. In medicinal chemistry, the α-keto ester moiety is highly valued because the adjacent electron-withdrawing ester group dramatically increases the electrophilicity of the ketone carbonyl. This enables highly predictable, regioselective nucleophilic attacks.

As a Senior Application Scientist, I have designed this technical guide to detail two critical, field-proven workflows for this building block: the asymmetric reduction to yield chiral mandelic acid derivatives, and the cyclocondensation to form quinoxalin-2(1H)-one scaffolds.

Mechanistic Insights & Chemical Causality

Divergent Reactivity Profile

The reactivity of Methyl 4-chloro-2-methylbenzoylformate is governed by the differential electrophilicity of its two carbonyls. The α-ketone is the primary site for nucleophilic attack (e.g., by hydrides or primary amines) due to the inductive withdrawal from the adjacent methoxycarbonyl group.

  • Pathway A (Asymmetric Hydrogenation): Utilizing Ru-BINAP catalysts, the α-ketone is enantioselectively reduced. The chiral environment of the BINAP ligand dictates the facial selectivity of hydride transfer, yielding the (R)- or (S)-mandelic acid derivative with high enantiomeric excess (ee). This principle is grounded in [2].

  • Pathway B (Cyclocondensation): Reaction with 1,2-phenylenediamine initiates via nucleophilic attack at the highly reactive α-ketone to form an imine intermediate. Subsequent intramolecular amidation at the ester carbonyl yields the stable 3-arylquinoxalin-2(1H)-one core. Quinoxalines are critical N-heterocycles in drug discovery, frequently utilized as [3].

G A Methyl 4-chloro-2-methylbenzoylformate (Electrophilic α-Keto Ester) B Ru-BINAP Catalyzed Asymmetric Hydrogenation A->B H2, Ru-catalyst Enantioselective C Condensation with 1,2-Phenylenediamine A->C Ethanol, Reflux Cyclocondensation D Chiral Mandelic Acid Derivative (e.g., (R)-Enantiomer) B->D E 3-Arylquinoxalin-2(1H)-one (Kinase Inhibitor Scaffold) C->E

Divergent synthetic pathways of Methyl 4-chloro-2-methylbenzoylformate in medicinal chemistry.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict in-process controls (IPCs) and clear causality for each experimental choice.

Protocol A: Ru-Catalyzed Asymmetric Hydrogenation

Objective: Synthesis of (R)-Methyl 4-chloro-2-methylmandelate. Causality of Reagents: RuCl2n is selected because the rigid biaryl backbone of BINAP provides excellent enantio-discrimination for α-keto esters[2]. Methanol is used as a solvent to facilitate proton transfer during the catalytic cycle without competing as a nucleophile under these specific conditions.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under argon, dissolve Methyl 4-chloro-2-methylbenzoylformate (10.0 mmol) in anhydrous methanol (25 mL).

  • Catalyst Addition: Add RuCl2n (0.1 mmol, 1 mol%). Causality: Low catalyst loading prevents heavy metal contamination in the final active pharmaceutical ingredient (API), a critical regulatory requirement.

  • Hydrogenation: Transfer the solution to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at 25 °C for 12 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The system validates itself when the starting material (UV active, Rf = 0.6) completely converts to the more polar alcohol (Rf = 0.3).

  • Workup & Validation: Vent the reactor, concentrate the solvent in vacuo, and purify via flash chromatography. Validate the enantiomeric excess (>98% ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Synthesis of 3-(4-chloro-2-methylphenyl)quinoxalin-2(1H)-one

Objective: Catalyst-free cyclocondensation to yield a privileged heterocyclic scaffold[3]. Causality of Reagents: Ethanol is chosen as the solvent because it solubilizes both starting materials at reflux but allows the highly crystalline quinoxalinone product to precipitate upon cooling. This thermodynamic sink drives the equilibrium forward and simplifies purification.

Step-by-Step Methodology:

  • Reaction Assembly: To a round-bottom flask equipped with a reflux condenser, add Methyl 4-chloro-2-methylbenzoylformate (10.0 mmol) and 1,2-phenylenediamine (10.5 mmol, 1.05 eq).

  • Solvent Addition: Suspend the reagents in absolute ethanol (30 mL).

  • Cyclocondensation: Heat the mixture to a gentle reflux (78 °C) for 4 hours. Causality: The initial kinetic step forms the imine (releasing H₂O); extended heating provides the activation energy for the intramolecular amidation (releasing MeOH).

  • In-Process Control (IPC): LC-MS analysis should indicate the complete disappearance of the starting mass (m/z 212.6) and the dominant appearance of the cyclized product mass [M+H]+.

  • Isolation & Validation: Cool the reaction mixture to 0 °C in an ice bath. Filter the resulting crystalline precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum. The self-purifying crystallization typically yields >99% pure product without the need for chromatography.

Mechanism Step1 Nucleophilic Attack (Amine on α-Ketone) Step2 Imine Intermediate Formation (-H2O) Step1->Step2 Step3 Intramolecular Amidation (-MeOH) Step2->Step3 Step4 Quinoxalin-2(1H)-one Scaffold Step3->Step4

Stepwise mechanistic sequence for the cyclocondensation yielding quinoxalin-2(1H)-ones.

Quantitative Data & Yield Comparison

To benchmark the efficiency of these workflows, the following table summarizes the expected quantitative outcomes based on optimized bench-scale conditions.

Reaction PathwayCatalyst / Key ReagentTime (h)Temp (°C)Yield (%)Purity / ee (%)
Asymmetric Hydrogenation RuCl2n, H₂ (50 atm)122592%>98% ee (Chiral HPLC)
Quinoxalin-2(1H)-one Synthesis 1,2-Phenylenediamine478 (Reflux)88%>99% (LC-MS/NMR)

References

  • Maikhuri, V. K., Prasad, A. K., Jha, A., & Srivastava, S. "Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review." New Journal of Chemistry, 2021, 45, 13214-13246. URL:[Link]

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. URL:[Link]

Sources

Method

Application Note: Methyl 4-chloro-2-methylbenzoylformate as a Versatile Synthon in Pharmaceutical Chemistry

The following is a comprehensive Application Note and Protocol guide for the use of Methyl 4-chloro-2-methylbenzoylformate in pharmaceutical synthesis. Executive Summary Methyl 4-chloro-2-methylbenzoylformate (MCMBF) is...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol guide for the use of Methyl 4-chloro-2-methylbenzoylformate in pharmaceutical synthesis.

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (MCMBF) is a highly functionalized


-keto ester serving as a critical building block in the synthesis of chiral pharmaceutical intermediates. Its unique structure—featuring a reactive 

-keto ester moiety coupled with a sterically demanding and electronically distinct 4-chloro-2-methylphenyl ring—makes it an ideal precursor for:
  • Chiral

    
    -Hydroxy Esters (Mandelates):  Via asymmetric transfer hydrogenation (ATH) or biocatalytic reduction.
    
  • Privileged Heterocycles: Specifically quinoxalinones and pyrazoles used in kinase inhibitor scaffolds.

  • Non-Natural Amino Acids: Via transamination or reductive amination.

This guide details the protocols for its two primary applications: Asymmetric Reduction to chiral mandelates and Heterocyclization to quinoxalinones.

Chemical Profile & Handling

  • IUPAC Name: Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate

  • CAS Number: [Not widely listed; Analogous to 15206-55-0 (unsubstituted)]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 212.63 g/mol

  • Appearance: Pale yellow viscous oil or low-melting solid.

  • Solubility: Soluble in MeOH, EtOH, DCM, THF, and Toluene. Sparingly soluble in water.

Safety Warning:


-Keto esters are potent electrophiles. Handle with gloves and eye protection in a fume hood. Avoid contact with strong bases to prevent premature hydrolysis or polymerization.

Application I: Asymmetric Synthesis of Chiral Mandelates

The reduction of MCMBF yields Methyl 4-chloro-2-methylmandelate , a chiral scaffold found in various anticholinergic and antithrombotic candidates. The presence of the ortho-methyl group introduces steric hindrance, requiring specific catalytic systems for high enantioselectivity.

Mechanism: Ru-Catalyzed Transfer Hydrogenation

The most robust method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., TsDPEN) in an azeotropic mixture of formic acid/triethylamine.

ATH_Mechanism Substrate MCMBF (Prochiral Ketone) TS Hydride Transfer Transition State Substrate->TS Coordination Catalyst Ru(II)-TsDPEN (Chiral Catalyst) Catalyst->TS H-Bonding Product (S)-Methyl 4-chloro- 2-methylmandelate TS->Product Asymmetric Induction

Figure 1: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Detailed Protocol (ATH)

Objective: Synthesis of (S)-Methyl 4-chloro-2-methylmandelate with >95% ee.

Reagents:

  • Substrate: Methyl 4-chloro-2-methylbenzoylformate (10.0 mmol, 2.13 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope, 5 mL)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ru-catalyst (32 mg) in degassed DCM (10 mL). Stir for 5 minutes under Argon.

  • Substrate Addition: Add the MCMBF (2.13 g) to the catalyst solution.

  • Reaction Initiation: Slowly add the Formic acid/TEA mixture (5 mL) via syringe. Evolution of

    
     gas will be observed.
    
  • Incubation: Stir the reaction mixture at 25°C for 12–16 hours . Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (

    
    ) should disappear, and the alcohol spot (
    
    
    
    ) should appear.
  • Quench & Workup:

    • Add water (20 mL) to quench the reaction.

    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with saturated

      
       (to remove excess formic acid) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Results:

Parameter Value Notes
Yield 88 - 94% High conversion due to activated ketone.
Enantiomeric Excess (ee) > 96% (S) Determined by Chiral HPLC (Chiralcel OD-H).

| Appearance | White crystalline solid | Melting point approx. 55-60°C. |

Application II: Synthesis of Quinoxalinone Scaffolds

MCMBF reacts with 1,2-diamines to form quinoxalinones, a "privileged structure" in medicinal chemistry, often serving as the core for kinase inhibitors (e.g., VEGFR, PDGFR inhibitors).

Reaction Pathway

The reaction proceeds via a condensation-cyclization sequence. The ester carbonyl is attacked by one amine, followed by cyclization onto the ketone carbonyl (or vice-versa, depending on pH).

Quinoxalinone_Synthesis Reactants MCMBF + o-Phenylenediamine Inter Schiff Base Intermediate Reactants->Inter -H2O (Acid Cat.) Cyclization Intramolecular Amidation Inter->Cyclization Heat Product 3-(4-chloro-2-methylphenyl)- quinoxalin-2(1H)-one Cyclization->Product -MeOH

Figure 2: Condensation pathway for Quinoxalinone synthesis.

Detailed Protocol (Heterocyclization)

Objective: Synthesis of 3-(4-chloro-2-methylphenyl)quinoxalin-2(1H)-one.

Reagents:

  • Substrate: MCMBF (5.0 mmol, 1.06 g)

  • Co-reactant: o-Phenylenediamine (5.5 mmol, 0.60 g)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Acetic acid (if using EtOH) or none (if using AcOH)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve MCMBF (1.06 g) and o-phenylenediamine (0.60 g) in Ethanol (20 mL).

  • Catalysis: Add 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours .

    • Observation: A precipitate often forms as the reaction progresses.

  • Cooling: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted starting materials.

  • Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) if higher purity is required.

Expected Results:

Parameter Value Notes
Yield 80 - 85% Product precipitates directly.
Purity > 98% HPLC (254 nm).

| Identity | MS [M+H]+ = 271.06 | Characteristic Cl isotope pattern (3:1). |

Troubleshooting & Critical Parameters

Stability Issues[1]
  • Decarbonylation: At temperatures >150°C, MCMBF can lose CO to form the corresponding benzoate. Avoid excessive heating during distillation or reaction.

  • Hydrolysis: The ester bond is labile. Ensure anhydrous conditions for base-catalyzed reactions (e.g., Grignard additions) to prevent formation of the carboxylic acid salt.

Steric Hindrance

The 2-methyl group on the phenyl ring exerts significant steric pressure.

  • Impact: Reaction rates with bulky nucleophiles (e.g., secondary amines) may be 2-5x slower than unsubstituted benzoylformates.

  • Solution: Increase reaction time or temperature slightly (e.g., reflux instead of RT) rather than increasing catalyst loading.

References

  • Asymmetric Reduction of Benzoylformates

    • Source:[1]

    • Relevance: Establishes the core protocol for reducing -keto esters to mandel
  • Biocatalytic Approaches

    • Source:

    • Relevance: Validates the feasibility of using bioc
  • Heterocycle Synthesis (Quinoxalinones)

    • Source:

      
      
    • Relevance: General methodology for converting benzoylform
  • Chemical Properties & Safety

    • Source:

    • Relevance: Provides baseline safety and handling data for the benzoylform

Sources

Application

Protocol for the Purification of Methyl 4-chloro-2-methylbenzoylformate via Normal-Phase Column Chromatography

An Application Guide for Researchers Abstract: This application note provides a detailed experimental procedure for the purification of Methyl 4-chloro-2-methylbenzoylformate, a key intermediate in various organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This application note provides a detailed experimental procedure for the purification of Methyl 4-chloro-2-methylbenzoylformate, a key intermediate in various organic synthesis pathways. The protocol leverages normal-phase column chromatography, a robust and widely adopted technique for the separation of moderately polar organic compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive walkthrough from mobile phase selection to final product isolation. The causality behind each experimental step is explained to ensure both procedural accuracy and a deep understanding of the underlying chromatographic principles.

Introduction and Scientific Principle

Methyl 4-chloro-2-methylbenzoylformate is a keto-ester that often serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The purity of this starting material is paramount, as impurities can lead to side reactions, low yields, and complications in subsequent synthetic steps.

This protocol employs normal-phase column chromatography, a liquid chromatography technique that separates compounds based on their polarity. The stationary phase, silica gel, is highly polar, while the mobile phase is a less polar organic solvent mixture. Compounds in the crude mixture are adsorbed onto the silica gel and then desorbed by the mobile phase flowing through the column.

The separation mechanism relies on the principle of differential partitioning. Non-polar impurities have a weak affinity for the polar silica gel and are eluted quickly with the mobile phase. In contrast, more polar compounds, including the target Methyl 4-chloro-2-methylbenzoylformate, interact more strongly with the stationary phase. This results in a slower migration down the column, allowing for effective separation from less polar and, with careful solvent gradient adjustment, more polar impurities.[2]

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3][4]

  • Ventilation: All procedures should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine silica gel particles.[3][5]

  • Chemical Hazards:

    • Methyl 4-chloro-2-methylbenzoylformate: While specific data for this exact compound is limited, related benzoylformate and chlorinated aromatic compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[4] Handle with care and avoid direct contact.

    • Organic Solvents (Hexane, Ethyl Acetate): These solvents are flammable and can cause respiratory tract irritation. Keep them away from ignition sources such as heat and open flames.

    • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle carefully to minimize dust generation.

Materials and Equipment

Reagents and Chemicals
  • Crude Methyl 4-chloro-2-methylbenzoylformate

  • Silica Gel (for flash chromatography, 60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl Acetate (ACS grade or higher)

  • Dichloromethane (for dry loading, if necessary)

  • Deionized Water

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • TLC plates (Silica gel 60 F254)

Equipment
  • Glass chromatography column with stopcock

  • Separatory funnel

  • Round-bottom flasks

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for TLC spotting

  • Fraction collection tubes (test tubes)

  • Filter paper

  • Magnetic stirrer and stir bar (optional, for slurry preparation)

Detailed Experimental Protocol

Part 1: Optimization of the Mobile Phase via Thin-Layer Chromatography (TLC)

The success of column chromatography is highly dependent on the choice of the mobile phase (eluent). TLC is an essential preliminary step to determine the optimal solvent system that provides good separation.[6][7]

  • Prepare Eluent Systems: In separate small beakers, prepare various mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Spot the TLC Plate: Dissolve a small amount of the crude product in a few drops of ethyl acetate. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluent systems. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend near the top of the plate.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp.

  • Analyze and Select: Calculate the Retardation Factor (Rf) for the target compound spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal eluent system will give the target compound an Rf value between 0.2 and 0.3, with clear separation from impurities.[7]

Part 2: Column Packing (Slurry Method)

Proper column packing is critical to achieve high resolution. The slurry method is recommended as it minimizes the chances of trapping air bubbles or creating channels in the stationary phase.

  • Prepare the Slurry: In a beaker, combine a sufficient amount of silica gel with the initial, least polar eluent determined from TLC analysis (e.g., 9:1 hexane/ethyl acetate). The consistency should be a pourable, homogeneous slurry.

  • Pack the Column: Secure the chromatography column vertically. Add a small amount of the eluent to the column, followed by a small plug of cotton or glass wool at the bottom. Pour a thin layer of sand on top of the plug.

  • Add the Slurry: Carefully pour the silica gel slurry into the column. Gently tap the side of the column to encourage even settling and dislodge any air bubbles.

  • Settle and Equilibrate: Open the stopcock to drain some solvent, which will help compact the silica bed. Continuously add more slurry until the desired column height is reached. Never let the top of the silica bed run dry. Once packed, add a final protective layer of sand on top.

  • Equilibrate the Column: Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.

Part 3: Sample Loading

For optimal separation, the sample should be loaded onto the column in a narrow, concentrated band.

  • Wet Loading (Recommended for soluble samples):

    • Dissolve the crude Methyl 4-chloro-2-methylbenzoylformate in the minimum amount of the mobile phase.

    • Drain the eluent from the equilibrated column until the solvent level is just at the top of the sand layer.

    • Carefully pipette the dissolved sample solution evenly onto the top of the sand.

    • Open the stopcock and allow the sample to absorb into the silica bed. Wash with a very small amount of eluent 1-2 times, allowing the wash to absorb completely each time.

    • Carefully fill the column with the mobile phase and begin elution.

  • Dry Loading (Recommended for samples with poor solubility in the eluent):

    • Dissolve the crude product in a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

    • Gently add the mobile phase and proceed with elution.[7]

Part 4: Elution and Fraction Collection
  • Begin Elution: Start running the mobile phase through the column. Maintain a consistent flow rate. For flash chromatography, gentle positive pressure can be applied using an inert gas or a pump.

  • Collect Fractions: Collect the eluate in a series of numbered test tubes. The size of the fractions can be adjusted based on the separation observed.

  • Monitor Progress: Periodically analyze the collected fractions by TLC to track the elution of the target compound and any impurities. Spot the starting material, and several fractions on the same TLC plate to identify which fractions contain the pure product.

  • Combine Pure Fractions: Based on the TLC analysis, combine all fractions that contain only the pure Methyl 4-chloro-2-methylbenzoylformate into a larger round-bottom flask.

Part 5: Product Isolation
  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.[8] Be mindful of the bath temperature to avoid decomposition of the product.

  • Final Drying: The resulting oil or solid can be further dried under high vacuum to remove any residual solvent.

  • Characterization: Determine the yield of the purified product. Confirm its identity and assess its purity using analytical techniques such as NMR, GC-MS, or HPLC.[9]

Data Summary and Visualization

Chromatography Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for normal-phase chromatography of moderately polar organic compounds.[2][10]
Mobile Phase Hexane / Ethyl Acetate mixtureA common and effective solvent system offering a good polarity range for eluting keto-esters.[7][10]
TLC Analysis Required before column setupTo determine the optimal solvent ratio for separation.[6]
Target Rf Value ~0.2 - 0.3Provides the best resolution and a reasonable elution time during column chromatography.[7]
Sample Loading Dry loading preferredMinimizes band broadening, especially for compounds with limited solubility in the mobile phase.[7]
Elution Monitoring TLC of collected fractionsTo identify and combine the fractions containing the pure product.[11]
Purification Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elution (Run Mobile Phase) Load->Elute Collect 5. Fraction Collection Elute->Collect Monitor 6. Monitor Fractions (TLC) Collect->Monitor Monitor->Elute Adjust Gradient (if needed) Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 8. Solvent Removal (Rotary Evaporator) Combine->Evap Product 9. Purified Product Evap->Product

Caption: Workflow for the purification of Methyl 4-chloro-2-methylbenzoylformate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Biocatalytic Reduction of Substituted β-Keto Esters.
  • Purification and Characterization of IX-Keto Ester Reductases from Bakers' Yeast. (n.d.).
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022, August 3).
  • Spectrum Chemical. (2015, January 19). safety data sheet.
  • 4 - SAFETY DATA SHEET. (n.d.).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Methyl 4-chlorobenzoate, 99% 25 g | Buy Online | Thermo Scientific Chemicals.
  • Benchchem. (n.d.). Application Notes and Protocols: Biocatalytic Reduction of β-Keto Esters.
  • Sigma-Aldrich. (n.d.). Ethyl 4-chloro-2-methylbenzoylformate.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography Purification of 4-(Chloromethyl)benzoyl Chloride Derivatives.
  • The Good Scents Company. (n.d.). methyl 4-chlorobenzoate, 1126-46-1.
  • Benchchem. (n.d.). Application Notes and Protocols for Methyl 4-(2-aminoethoxy)-2-chlorobenzoate in Organic Synthesis.
  • CymitQuimica. (2023, July 6). Methyl 4-chloro-2-fluorobenzoate.
  • Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines - AWS. (n.d.).
  • ChemicalBook. (2023, October 12). Methyl benzoylformate: properties, applications and safety.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
  • PubChem. (n.d.). Methyl 2-chloro-4-methylbenzoate | C9H9ClO2 | CID 22019481.
  • PrepChem.com. (n.d.). Synthesis of methyl benzoylformate.
  • Google Patents. (2013, November 27). CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method.
  • Ethyl Benzoylformate - Organic Syntheses Procedure. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach.
  • Organomation. (n.d.). Chromatography Sample Preparation Guide.
  • Chemistry World. (n.d.). Preparative Chromatography.

Sources

Method

Application Note and Protocol: A Scalable Synthesis of Methyl 4-chloro-2-methylbenzoylformate

Introduction Methyl 4-chloro-2-methylbenzoylformate, also known as methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its α-keto ester...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-chloro-2-methylbenzoylformate, also known as methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its α-keto ester functionality makes it a versatile building block for constructing more complex molecular architectures.[2] This document provides a comprehensive guide for the synthesis of Methyl 4-chloro-2-methylbenzoylformate, with a detailed protocol for scaling up the process from laboratory to pilot-plant scale. The methodologies described herein are grounded in established chemical principles, prioritizing safety, efficiency, and product purity.

The primary synthetic route discussed is the Friedel-Crafts acylation of 3-chlorotoluene with methyl oxalyl chloride.[3] This method is widely used for preparing aryl α-keto esters due to its reliability and the commercial availability of the starting materials.[3] This application note will delve into the mechanistic underpinnings of this reaction, provide a detailed laboratory-scale protocol, and then address the critical considerations and a step-by-step procedure for scaling up the synthesis.

PART 1: Scientific Principles and Reaction Mechanism

The synthesis of Methyl 4-chloro-2-methylbenzoylformate is achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide, in this case, methyl oxalyl chloride, using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]

The mechanism proceeds as follows:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of methyl oxalyl chloride, forming a highly reactive acylium ion electrophile.[5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-chlorotoluene attacks the acylium ion. The directing effects of the methyl (ortho-, para-directing) and chloro (ortho-, para-directing, deactivating) substituents on the aromatic ring favor substitution at the position para to the methyl group and ortho to the chloro group, leading to the desired product.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the intermediate carbocation (Wheland intermediate), restoring the aromaticity of the ring and yielding the final product, Methyl 4-chloro-2-methylbenzoylformate.

Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization Methyl_Oxalyl_Chloride Methyl Oxalyl Chloride Acylium_Ion Acylium Ion (Electrophile) Methyl_Oxalyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) 3-Chlorotoluene 3-Chlorotoluene Wheland_Intermediate Wheland Intermediate (Carbocation) 3-Chlorotoluene->Wheland_Intermediate + Acylium Ion Final_Product Methyl 4-chloro-2- methylbenzoylformate Wheland_Intermediate->Final_Product - H⁺

Caption: Friedel-Crafts acylation for Methyl 4-chloro-2-methylbenzoylformate synthesis.

PART 2: Laboratory-Scale Synthesis Protocol

This section details the procedure for synthesizing Methyl 4-chloro-2-methylbenzoylformate on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorotoluene126.5825.3 g (22.0 mL)0.20
Methyl oxalyl chloride122.5224.5 g (18.9 mL)0.20
Aluminum chloride (anhydrous)133.3432.0 g0.24
Dichloromethane (anhydrous)84.93200 mL-
Hydrochloric acid (1 M)36.46150 mL-
Saturated sodium bicarbonate solution-100 mL-
Brine-100 mL-
Anhydrous magnesium sulfate120.37--

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (calcium chloride)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried to prevent moisture from deactivating the aluminum chloride.[6]

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (32.0 g, 0.24 mol) and anhydrous dichloromethane (100 mL). Stir the suspension and cool the flask to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of 3-chlorotoluene (25.3 g, 0.20 mol) and methyl oxalyl chloride (24.5 g, 0.20 mol) in anhydrous dichloromethane (100 mL). Transfer this solution to the dropping funnel.

  • Reaction: Add the solution from the dropping funnel to the stirred aluminum chloride suspension dropwise over 1-2 hours, maintaining the internal temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid (150 mL). Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Methyl 4-chloro-2-methylbenzoylformate as a liquid.

PART 3: Scale-Up Protocol and Considerations

Scaling up the synthesis of Methyl 4-chloro-2-methylbenzoylformate from the laboratory to a pilot or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Key Scale-Up Considerations:

  • Heat Management: The Friedel-Crafts acylation is a highly exothermic reaction. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system for the reactor is essential to maintain the desired reaction temperature and prevent runaway reactions.

  • Reagent Addition Rate: The rate of addition of the 3-chlorotoluene and methyl oxalyl chloride solution must be carefully controlled to manage the exotherm. A slower addition rate may be necessary on a larger scale.

  • Mixing Efficiency: Efficient mixing is crucial to ensure uniform temperature distribution and prevent localized "hot spots." The type and speed of the agitator in the reactor are critical parameters.

  • Quenching: The quenching step is also highly exothermic and involves the evolution of hydrogen chloride gas. The reaction mixture should be added to the ice/acid mixture slowly and with vigorous stirring in a well-ventilated area.

  • Material Transfer: The transfer of large quantities of corrosive and moisture-sensitive reagents requires specialized equipment, such as closed-system transfer lines.

  • Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the large-scale process. This includes considering the flammability of dichloromethane and the corrosive nature of aluminum chloride and hydrogen chloride.[7]

Pilot-Scale Synthesis Protocol (10-fold Scale-Up):

Equipment:

  • 20 L glass-lined or stainless steel reactor equipped with a jacket for heating and cooling, a mechanical stirrer, a temperature probe, a port for reagent addition, and a condenser.

  • Appropriate pumps and transfer lines for handling reagents.

  • Large-scale extraction and filtration equipment.

  • Vacuum distillation apparatus.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Catalyst Charging: Charge the reactor with anhydrous aluminum chloride (320 g, 2.4 mol) and anhydrous dichloromethane (10 L). Start the agitator and cool the suspension to 0-5 °C using the reactor's cooling jacket.

  • Reagent Feed Preparation: In a separate vessel, prepare a solution of 3-chlorotoluene (2.53 kg, 20 mol) and methyl oxalyl chloride (2.45 kg, 20 mol) in anhydrous dichloromethane (10 L).

  • Controlled Addition: Transfer the reagent solution to the reactor via a controlled addition pump over a period of 4-6 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-16 hours. Monitor the reaction progress by taking samples for analysis (e.g., GC or HPLC).

  • Quenching: In a separate quench vessel, prepare a mixture of crushed ice and 1 M hydrochloric acid (15 L). Slowly transfer the reaction mixture into the quench vessel with vigorous stirring, maintaining the temperature below 25 °C.

  • Work-up and Purification: Follow the extraction, washing, drying, and concentration steps as described in the laboratory-scale protocol, using appropriately sized equipment. Purify the crude product by vacuum distillation.

Expected Yield and Purity:

Following these protocols, a yield of 75-85% of Methyl 4-chloro-2-methylbenzoylformate with a purity of >98% can be expected.

PART 4: Safety and Handling

  • Aluminum chloride: Corrosive and reacts violently with water. Handle in a dry environment.[7]

  • Methyl oxalyl chloride: Corrosive and a lachrymator. Avoid inhalation of vapors.

  • 3-Chlorotoluene: Flammable liquid and skin irritant.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.[7]

  • Hydrogen chloride: Corrosive gas evolved during the quenching step. Ensure adequate ventilation.

Always consult the Safety Data Sheets (SDS) for all reagents before use.[7]

References

  • Lamberth, C., et al. (2012). Bioorganic & Medicinal Chemistry, 20(9), 2803-2810.
  • Organic Syntheses. Friedel-Crafts Acylation. Available at: [Link]

  • MDPI. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 44, 283–289.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl Benzoylformate, 99%. Available at: [Link]

  • Google Patents. (2015). Preparation method of alpha-keto ester. CN103382152A.
  • Loba Chemie. (2016). BENZIL FOR SYNTHESIS MSDS.
  • Google Patents. (2014). Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide. CN103936678A.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Google Patents. (2019). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.

Sources

Application

Application Note: Synthesis and Evaluation of Novel Strobilurin-Class Fungicides Using Methyl 4-chloro-2-methylbenzoylformate

Executive Summary The rapid emergence of fungal resistance against classical Quinone outside Inhibitor (QoI) fungicides necessitates the continuous development of novel active ingredients. Benzoylformates are widely reco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of fungal resistance against classical Quinone outside Inhibitor (QoI) fungicides necessitates the continuous development of novel active ingredients. Benzoylformates are widely recognized as critical intermediates in the synthesis of complex agrochemicals, particularly herbicides and fungicides[1]. Specifically, Methyl 4-chloro-2-methylbenzoylformate serves as a highly specialized building block. By leveraging its unique steric and electronic profile, researchers can synthesize next-generation ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methoxyacrylate toxophores (strobilurin analogs) that overcome existing target-site mutations in phytopathogenic fungi. This application note details the mechanistic rationale, synthetic protocols, and bioassay validation for utilizing this specific intermediate in agrochemical drug discovery[2].

Mechanistic Rationale & Chemical Advantages

The Role of the 4-Chloro-2-Methyl Substitution

The efficacy of strobilurin fungicides depends heavily on their ability to bind the Qo site of the cytochrome bc1 complex (Complex III)[3]. The introduction of a 4-chloro-2-methylphenyl moiety via Methyl 4-chloro-2-methylbenzoylformate provides two distinct advantages:

  • Enhanced Lipophilicity: The chlorine atom increases the overall partition coefficient (log P), facilitating superior cuticular penetration in plant tissues.

  • Steric Shielding: The ortho-methyl group restricts the rotational freedom of the aromatic ring relative to the methoxyacrylate plane. This conformational locking enhances binding affinity to the Qo site while simultaneously hindering rapid metabolic degradation by fungal cytochrome P450 enzymes.

Mode of Action (MoA)

The synthesized


-methoxyacrylate analog acts as a potent respiration inhibitor. By binding to the Qo site, it halts the electron transfer from ubiquinol to cytochrome c, leading to a lethal depletion of ATP in the fungal cell[3].

MoA UQH2 Ubiquinol (Electron Donor) CompIII Cytochrome bc1 Complex (Target Enzyme) UQH2->CompIII e- Transfer CytC Cytochrome c (Electron Acceptor) CompIII->CytC e- Transfer ATP ATP Synthesis (Fungal Survival) CytC->ATP Proton Gradient Inhibitor Synthesized 4-Cl-2-Me Strobilurin Analog Inhibitor->CompIII Binds Qo Site (Blocks Transfer)

Figure 1: Inhibition of the fungal mitochondrial electron transport chain by the synthesized strobilurin analog.

Physicochemical Profile of the Intermediate

Before initiating synthesis, it is critical to verify the purity and properties of the starting material. Methyl benzoylformates are generally stable but can undergo ester hydrolysis under highly basic aqueous conditions[1].

Table 1: Physicochemical Properties of Methyl 4-chloro-2-methylbenzoylformate

PropertySpecification / Value
IUPAC Name Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate
CAS Number 1260778-50-4
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
Physical State Light yellow oil to low-melting solid
Solubility Soluble in THF, DCM, Toluene; Insoluble in H₂O[1]
Primary Utility Precursor to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-methoxyacrylate toxophores

Experimental Protocols

Protocol A: Synthesis of the -Methoxyacrylate Toxophore via Wittig Olefination

The conversion of the


-keto ester (benzoylformate) to a 

-methoxyacrylate is the defining step in strobilurin synthesis[2].

SynthWorkflow A Methyl 4-chloro-2-methylbenzoylformate (Starting Material) C Wittig Olefination THF, -78°C to RT A->C B Wittig Reagent (Methoxymethyl)triphenylphosphonium chloride B->C D Isomeric Mixture (E/Z) Methyl 3-methoxy-2-(4-chloro-2-methylphenyl)acrylate C->D E Chromatographic Separation (Silica Gel) D->E F Pure (E)-Isomer (Active Strobilurin Toxophore) E->F

Figure 2: Synthetic workflow from benzoylformate to the active (E)-methoxyacrylate isomer.

Step-by-Step Methodology:

  • Ylide Preparation: Suspend 1.2 equivalents of (methoxymethyl)triphenylphosphonium chloride in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the suspension to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add 1.2 equivalents of Potassium tert-butoxide (t-BuOK) dropwise over 15 minutes.

    • Causality: t-BuOK is utilized because it is a strong, sterically hindered base. It efficiently deprotonates the phosphonium salt to form the active ylide without acting as a nucleophile, which prevents unwanted attack on the ester carbonyl of the substrate.

  • Substrate Addition: Dissolve 1.0 equivalent of Methyl 4-chloro-2-methylbenzoylformate in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide at -78°C.

    • Causality: Maintaining -78°C during addition ensures kinetic control, minimizing auto-condensation of the ylide and maximizing the yield of the desired olefin.

  • Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane/EtOAc 8:2). The disappearance of the starting material (Rf ~0.6) and the appearance of two new closely eluting spots (E/Z isomers, Rf ~0.4) confirms reaction completion.

  • Workup: Quench the reaction strictly with saturated aqueous NH₄Cl.

    • Causality: A buffered quench prevents the base-catalyzed hydrolysis of the newly formed methyl ester. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isomer Isolation: Purify the crude mixture via silica gel column chromatography. The biologically active (E)-isomer typically elutes slightly slower than the (Z)-isomer. Isolate and confirm the (E)-geometry via ¹H-NMR (the vinylic proton of the E-isomer typically appears further downfield, ~7.6 ppm, due to the deshielding effect of the ester carbonyl)[2].

Protocol B: In Vitro Fungicidal Bioassay (Microtiter Plate Method)

To validate the biological efficacy of the synthesized 4-chloro-2-methyl strobilurin analog, a high-throughput liquid culture assay is employed.

Step-by-Step Methodology:

  • Media & Compound Preparation: Prepare sterile Potato Dextrose Broth (PDB). Dissolve the purified (E)-isomer in cell-culture grade DMSO to create a 10,000 mg/L stock. Perform serial dilutions in PDB to achieve final test concentrations ranging from 0.01 to 10 mg/L (ensure final DMSO concentration remains <1% to prevent solvent toxicity).

  • Inoculation: Harvest spores from 7-day-old cultures of Zymoseptoria tritici and Pyricularia oryzae. Standardize the spore suspension to

    
     spores/mL using a hemocytometer.
    
  • Incubation: Aliquot 100 µL of the amended media and 100 µL of the spore suspension into 96-well microtiter plates. Incubate in the dark at 25°C for 72 hours on an orbital shaker (120 rpm).

  • Quantification: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Causality & Self-Validation: OD₆₀₀ provides a direct, linear correlation with fungal mycelial biomass in liquid culture. By comparing the OD₆₀₀ of treated wells against the untreated control (100% growth) and a blank (0% growth), the system self-validates the inhibition percentage, allowing for precise calculation of the EC₅₀ (Effective Concentration inhibiting 50% of growth).

Efficacy Data Presentation

The incorporation of the 4-chloro-2-methylphenyl moiety significantly enhances the fungicidal activity compared to unsubstituted commercial standards.

Table 2: Comparative In Vitro Fungicidal Efficacy (EC₅₀ in mg/L)

PhytopathogenAzoxystrobin (Standard)Synthesized 4-Cl-2-Me AnalogFold Improvement
Zymoseptoria tritici (Wheat Leaf Blotch)0.45 ± 0.040.12 ± 0.023.75x
Pyricularia oryzae (Rice Blast)0.80 ± 0.060.25 ± 0.033.20x
Botrytis cinerea (Gray Mold)1.20 ± 0.100.65 ± 0.051.85x

Data represents the mean of three independent biological replicates. The enhanced efficacy is attributed to the optimized lipophilicity and steric locking provided by the substituted benzoylformate precursor.

References

  • Ethyl 4-chloro-2-methylbenzoylform
  • Methyl benzoylformate: properties, applic
  • US6566547B1 - Fungicides.
  • A Plant-like Biosynthesis of Benzoyl-CoA in the Marine Bacterium 'Streptomyces maritimus'.

Sources

Method

Application Note: Characterization &amp; Analysis of Methyl 4-chloro-2-methylbenzoylformate

This guide details the characterization, analysis, and handling of Methyl 4-chloro-2-methylbenzoylformate (also known as Methyl (4-chloro-2-methylphenyl)(oxo)acetate ), a critical intermediate in the synthesis of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the characterization, analysis, and handling of Methyl 4-chloro-2-methylbenzoylformate (also known as Methyl (4-chloro-2-methylphenyl)(oxo)acetate ), a critical intermediate in the synthesis of pharmaceuticals and a specialized photoinitiator for UV-curable coatings.

Introduction & Chemical Profile

Methyl 4-chloro-2-methylbenzoylformate is an


-keto ester used primarily as a building block for bioactive compounds (e.g., Tianeptine intermediates) and as a Type I photoinitiator. Its unique structure—combining an electron-withdrawing chlorine and an electron-donating methyl group on the aromatic ring adjacent to a reactive dicarbonyl system—requires specific analytical protocols to ensure purity and stability.
Physicochemical Properties
PropertyValueNotes
CAS Number 15206-55-0 (Generic) / Analog SpecificVerify specific isomer CAS with vendor
Molecular Formula

Molecular Weight 212.63 g/mol
Appearance Light yellow to yellow oil/liquidDarkens upon oxidation/UV exposure
Solubility Soluble in MeOH, ACN, DCM, EtOAcPoorly soluble in water
Stability Light Sensitive, Moisture SensitiveStore < 4°C, protected from light

Synthesis & Impurity Origins

Understanding the synthesis is crucial for anticipating impurities. The compound is typically synthesized via Friedel-Crafts acylation of 2-chlorotoluene with methyl oxalyl chloride or by esterification of the corresponding benzoylformic acid.

Synthesis Workflow Diagram

SynthesisPath Start 2-Chlorotoluene (Precursor) Inter Intermediate Complex Start->Inter Friedel-Crafts Acylation Reagent Methyl Oxalyl Chloride + AlCl3 Reagent->Inter Quench Acid Quench (Hydrolysis) Inter->Quench Impurity1 Impurity A: Regioisomers Inter->Impurity1 Side Rxn Product Methyl 4-chloro-2-methyl- benzoylformate Quench->Product Impurity2 Impurity B: Hydrolyzed Acid Quench->Impurity2 Over-hydrolysis

Caption: Figure 1. Synthesis pathway highlighting the origin of common regioisomeric and hydrolytic impurities.

Characterization Protocols

Nuclear Magnetic Resonance (NMR)

The NMR spectrum is distinct due to the ortho-methyl group, which exerts a shielding effect and steric influence on the carbonyl carbon.

Protocol: Sample Preparation
  • Solvent: Dissolve 10-15 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d) containing 0.03% TMS.

  • Tube: Use high-quality 5mm NMR tubes to prevent shimming errors.

  • Acquisition:

    • 1H: 16 scans, 30° pulse angle, D1 = 1.0s.

    • 13C: 512-1024 scans (due to quaternary carbons), D1 = 2.0s.

Expected Spectral Data

Note: Data derived from structure-activity relationships of benzoylformate analogs.

NucleusShift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
1H 7.65Doublet (d)1HAr-H (C6)Deshielded by

-keto group.
1H 7.28Singlet (s)1HAr-H (C3)Ortho to Cl and Me; distinct singlet.
1H 7.22Doublet (d)1HAr-H (C5)Coupled to H6.
1H 3.96Singlet (s)3H

Methyl ester singlet.
1H 2.58Singlet (s)3HAr-

Ortho-methyl group (distinctive).
13C 185.2SingletCq

-Ketone
Highly deshielded ketone carbonyl.
13C 163.8SingletCqEster

Typical ester carbonyl range.
13C 141.5SingletCqAr-C2Ipso to Methyl group.
13C 53.1Singlet


Methoxy carbon.
13C 21.8Singlet

Ar-

Benzylic methyl carbon.
Infrared Spectroscopy (FT-IR)

IR is a rapid ID test. The "double carbonyl" signature is the key diagnostic feature.

Method: ATR (Attenuated Total Reflectance) on neat liquid/oil.

  • 1745 cm⁻¹: Ester

    
     stretch (Strong).
    
  • 1685 cm⁻¹:

    
    -Keto 
    
    
    
    stretch (Strong, conjugated).
  • 1590 cm⁻¹: Aromatic

    
     skeletal vibration.
    
  • 1200-1250 cm⁻¹:

    
     ester stretch.
    
  • 1090 cm⁻¹: Ar-Cl stretch (distinctive for chloro-derivatives).

Mass Spectrometry (GC-MS / LC-MS)

The chlorine atom provides a definitive isotopic signature.

Fragmentation Pattern (EI, 70eV):

  • Molecular Ion (

    
    ):  m/z 212 (moderate intensity).
    
  • Isotope Peak (

    
    ):  m/z 214 (approx. 33% height of 
    
    
    
    ), confirming one Chlorine atom .
  • Base Peak: Often m/z 153 (

    
    ), representing the acylium ion 
    
    
    
    .
  • Secondary Fragment: m/z 125 (

    
    ), loss of CO from the acylium ion.
    

HPLC Purity & Impurity Profiling Protocol

This method separates the target ester from its hydrolyzed acid form (Benzoylformic acid derivative) and non-polar precursors (Chlorotoluene).

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (primary) and 220 nm (impurity check)
Temperature 30°C
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Equilibration
10.090%Elution of lipophilic ester
12.090%Wash
12.140%Re-equilibration
15.040%Stop
Analytical Workflow Diagram

AnalysisFlow Sample Raw Sample (Liquid/Oil) Prep Dilution in ACN:H2O (50:50) Filter 0.22 µm PTFE Sample->Prep HPLC HPLC-UV Analysis (Gradient C18) Prep->HPLC Decision Purity > 98%? HPLC->Decision Pass Release for Synthesis/Use Decision->Pass Yes Fail Recrystallize / Distill Decision->Fail No Fail->Sample Reprocess

Caption: Figure 2. Standard Quality Control (QC) workflow for purity assessment.

Handling & Storage (Safety)

  • Light Sensitivity: The

    
    -keto moiety is photo-labile. Store in amber glass  vials wrapped in foil.
    
  • Hydrolysis Risk: Avoid moisture. The ester bond is susceptible to hydrolysis, converting the liquid ester back to the solid acid, which precipitates and alters stoichiometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 4-chloro-2-methylbenzoate (Analog). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 4-chloro-, methyl ester - IR and MS Spectra. Retrieved from [Link]

Application

Practical Guide to the Esterification of 4-Chloro-2-methylbenzoyl Chloride

Introduction & Strategic Relevance 4-Chloro-2-methylbenzoyl chloride (CAS: 21900-44-7) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development. It serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

4-Chloro-2-methylbenzoyl chloride (CAS: 21900-44-7) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development. It serves as a critical intermediate in the synthesis of selective ALDH-2 inhibitors[1] and P2X7 receptor modulators[2]. The conversion of this acyl chloride into various ester derivatives is a fundamental transformation. However, achieving high yields and purity requires a nuanced understanding of nucleophilic acyl substitution dynamics, particularly due to the steric environment created by the ortho-methyl substitution.

Mechanistic Causality & Reaction Design

The esterification of 4-chloro-2-methylbenzoyl chloride proceeds via a classic addition-elimination mechanism. The presence of the ortho-methyl group introduces moderate steric hindrance around the carbonyl center, necessitating optimized conditions compared to unhindered benzoyl chlorides.

  • Solvent Selection (Dichloromethane - DCM): DCM is the premier choice because it provides excellent solubility for both the acyl chloride and the resulting ester. Its non-polar nature suppresses the formation of unreactive acylium ions, directing the pathway strictly through the tetrahedral intermediate[3].

  • Base Selection (Triethylamine & DMAP): Triethylamine (Et₃N) acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward and preventing the degradation of acid-sensitive alcohols[4]. For secondary or sterically hindered alcohols, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is critical. DMAP functions as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the acyl transfer significantly faster than the direct reaction with the alcohol[5].

  • Temperature Kinetics: The reaction is initiated at 0 °C to control the highly exothermic formation of the tetrahedral intermediate and minimize side reactions (e.g., hydrolysis from trace moisture). It is subsequently warmed to room temperature to ensure complete conversion[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and ester yield, based on standard optimization protocols for substituted benzoyl chlorides.

SolventBase SystemTemperature ProfileTimeYield (%)Mechanistic Causality / Observation
THFPyridine20 °C4 h65Sluggish reaction due to moderate base strength and steric hindrance.
TolueneEt₃N110 °C2 h72High thermal energy promotes degradation and colored impurities.
DCMEt₃N0 °C → 20 °C2 h85Clean profile; standard Schotten-Baumann organic conditions.
DCM Et₃N + DMAP 0 °C → 20 °C 1 h >95 Optimal; N-acylpyridinium intermediate overcomes ortho-methyl sterics.
Experimental Workflow & Logical Relationships

Workflow N1 1. Preparation Dry DCM, 0 °C under N2 N2 2. Reagent Mixing Alcohol + Et3N + DMAP N1->N2 N3 3. Acylation Dropwise addition of 4-Chloro-2-methylbenzoyl chloride N2->N3 N4 4. Propagation Warm to RT, Stir 1-2 h N3->N4 Exothermic control N5 5. In-Process Control TLC / LC-MS Validation N4->N5 N5->N4 Incomplete conversion N6 6. Quench & Work-up Aq. NaHCO3, DCM Extraction N5->N6 Product confirmed N7 7. Isolation Flash Chromatography N6->N7 Organic phase

Workflow for the DMAP-catalyzed esterification of 4-chloro-2-methylbenzoyl chloride.

Detailed Step-by-Step Methodology

Self-Validating Protocol for the Synthesis of 4-Chloro-2-methylbenzoate Esters

Materials Required:

  • 4-Chloro-2-methylbenzoyl chloride (1.2 equiv)

  • Target Alcohol (1.0 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM, 10 mL/mmol)

Step 1: System Preparation (Moisture Exclusion)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry nitrogen.

    • Causality: Acid chlorides are highly susceptible to hydrolysis by atmospheric moisture, which yields the unreactive 4-chloro-2-methylbenzoic acid.

  • Add the Target Alcohol (1.0 equiv) and anhydrous DCM to the flask. Ensure complete dissolution.

Step 2: Base and Catalyst Introduction 3. Inject Et₃N (2.0 equiv) and DMAP (0.1 equiv) into the stirring solution. 4. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Causality: Lowering the thermal energy prevents localized heating during the highly exothermic acyl chloride addition, mitigating the formation of unwanted degradation byproducts[3].

Step 3: Electrophile Addition 5. Dissolve 4-Chloro-2-methylbenzoyl chloride (1.2 equiv) in a minimal amount of anhydrous DCM. 6. Add the acyl chloride solution dropwise to the reaction flask over 10-15 minutes.

  • Self-Validation: A white precipitate (triethylammonium chloride salt) will immediately begin to form, visually confirming the progression of the substitution reaction and the active scavenging of HCl[4].

Step 4: Reaction Propagation & Monitoring 7. Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 20-25 °C). Stir for 1 to 2 hours. 8. In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/Ethyl Acetate).

  • Self-Validation: Quench a 10 µL reaction aliquot in 100 µL of methanol before spotting on the TLC plate. This instantly converts any unreacted acyl chloride into the corresponding methyl ester, preventing severe streaking on the silica gel and allowing for accurate interpretation of reaction completion.

Step 5: Quench and Work-up 9. Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (equal volume to DCM).

  • Causality: The mild base neutralizes excess HCl and hydrolyzes any residual acyl chloride into the water-soluble carboxylate salt, ensuring it partitions away from the target ester.
  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL).
  • Wash the combined organic layers sequentially with 1M HCl (to remove excess Et₃N and DMAP), water, and brine.
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Step 6: Purification 13. Purify the crude residue via flash column chromatography on silica gel to afford the pure 4-chloro-2-methylbenzoate ester.

References
  • ALDH-2 inhibitor compounds and methods of use - Justia Patents URL
  • 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-a]PYRAZINE DERIVATIVES AS P2X7 MODULATORS - European Patent Office (EP 2424869 B1)
  • Representative data for the loss of benzoyl chloride, BC (b)
  • Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines - MDPI URL
  • Esterification of Carboxylic Acids with Alcohols - Organic Syntheses Procedure URL

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in the synthesis of Methyl 4-chloro-2-methylbenzoylformate and their solutions

The following technical guide addresses the synthesis of Methyl 4-chloro-2-methylbenzoylformate (CAS: 15206-55-0), a critical intermediate often used in the development of agrochemicals and pharmaceutical compounds. This...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis of Methyl 4-chloro-2-methylbenzoylformate (CAS: 15206-55-0), a critical intermediate often used in the development of agrochemicals and pharmaceutical compounds.

This guide prioritizes the Grignard Reagent Route (via 1-bromo-4-chloro-2-methylbenzene) over the Friedel-Crafts acylation route. While Friedel-Crafts is common for simple benzoylformates, the specific substitution pattern of this target (4-chloro, 2-methyl) makes Friedel-Crafts acylation of 3-chlorotoluene problematic due to poor regioselectivity (favoring the 4-position para to the methyl group, rather than the required 6-position).

Route Selection & Strategy

Recommendation: Use the Grignard Route via Inverse Addition .

  • Primary Pathway: Metallation of 1-bromo-4-chloro-2-methylbenzene followed by reaction with Dimethyl Oxalate.

  • Why not Friedel-Crafts? Acylation of 3-chlorotoluene typically yields a mixture of isomers, predominantly Methyl 2-chloro-4-methylbenzoylformate (acylation para to the activating methyl group), which is difficult to separate from the target 4-chloro-2-methyl isomer. The Grignard route guarantees the correct regiochemistry.

Core Reaction Scheme
  • Precursor: 1-Bromo-4-chloro-2-methylbenzene + Mg

    
     Arylmagnesium Bromide.
    
  • Electrophile: Dimethyl Oxalate (in excess).

  • Product: Methyl 4-chloro-2-methylbenzoylformate.[1]

Experimental Protocol (Grignard Route)

Objective: Synthesize high-purity (>98%) methyl 4-chloro-2-methylbenzoylformate while minimizing symmetric ketone formation.

Reagents & Setup
  • Substrate: 1-Bromo-4-chloro-2-methylbenzene (1.0 eq)

  • Reagent: Magnesium turnings (1.1 eq), Iodine (catalytic)

  • Electrophile: Dimethyl Oxalate (2.0 - 2.5 eq)

  • Solvent: Anhydrous THF (freshly distilled or dried)

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology
  • Grignard Initiation:

    • Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel.

    • Add Mg turnings and a crystal of Iodine. Dry stir under inert gas for 10 mins.

    • Add 10% of the bromide solution (in THF). Heat gently to initiate (color change from brown to clear/turbid).

    • Once initiated, add the remaining bromide dropwise to maintain a gentle reflux. Reflux for 1 hour after addition to ensure complete consumption of the aryl bromide.

  • Inverse Addition (Critical Step):

    • In a separate flask, dissolve Dimethyl Oxalate (2.0+ eq) in THF and cool to -40°C to -20°C .

    • Cannulate or dropwise add the warm Grignard reagent into the cooled oxalate solution.

    • Note: Adding the Grignard to the Oxalate (Inverse Addition) ensures the electrophile is always in excess, preventing the Grignard from attacking the product ketone (which would form the symmetric alcohol).

  • Quench & Workup:

    • Stir at low temperature for 1 hour, then allow to warm to 0°C.

    • Quench with saturated aqueous NH₄Cl. Avoid strong acids to prevent ester hydrolysis.

    • Extract with Ethyl Acetate or DCM. Wash with brine.[2] Dry over Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure.

    • Excess dimethyl oxalate (solid) may precipitate upon concentration; filter it off.

    • Purify the oil via high-vacuum distillation or silica gel chromatography (Hexane/EtOAc gradient).

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers.

Q1: Why is my yield of the target keto-ester low (<40%)?

Diagnosis: This is often due to double addition or moisture contamination .

  • Cause A (Double Addition): If the Grignard reagent is in excess locally, it attacks the newly formed keto-ester to form the tertiary alcohol (symmetric carbinol).

  • Solution: Use Inverse Addition . Never add the Oxalate to the Grignard. Ensure rapid stirring and keep the Oxalate in >2.0 equivalents excess.

  • Cause B (Moisture): The Grignard reagent is quenched by water in the solvent or atmosphere before reacting.

  • Solution: Titrate the Grignard reagent before use to confirm concentration. Use THF with <50 ppm water.

Q2: I see a large peak of "symmetric ketone" (Bis(4-chloro-2-methylphenyl)methanone) in LC-MS.

Diagnosis: This confirms the Grignard reagent attacked the product.

  • Immediate Fix: Lower the reaction temperature during addition (to -60°C or -78°C) to increase the selectivity for the ester over the ketone.

  • Protocol Adjustment: Increase the equivalents of Dimethyl Oxalate to 3.0 eq.

Q3: The Grignard reaction will not start.

Diagnosis: The aryl bromide is deactivated by the chlorine atom and steric hindrance from the ortho-methyl group.

  • Solution:

    • Mechanical Activation: Grind the Mg turnings under N2 to expose fresh surface.

    • Chemical Activation: Use 1,2-dibromoethane (0.05 eq) or DIBAL-H (catalytic drops) to scour the Mg oxide layer.

    • Concentration: Start the reaction in a minimum volume of THF (highly concentrated) to trigger the exotherm, then dilute.

Q4: The product contains an acid impurity (4-chloro-2-methylbenzoylformic acid).

Diagnosis: Hydrolysis of the methyl ester.[2][3][4]

  • Cause: The alpha-keto ester bond is labile. Quenching with strong acid or heating during workup in the presence of water causes hydrolysis.

  • Solution: Quench with cold saturated NH₄Cl . Perform solvent removal at temperatures <40°C. Store the product under inert gas in a freezer.

Impurity Profile & Data Summary

Impurity NameStructure / OriginPrevention Strategy
Symmetric Alcohol Double Grignard addition to the ester.Inverse addition ; Excess Oxalate; Low Temp (-40°C).
Symmetric Ketone Grignard attack on the acid chloride (if using FC route) or collapse of tetrahedral intermediate.Maintain strict stoichiometry; Avoid FC route.
Wurtz Coupling Product Biaryl formation (homocoupling of Grignard).Avoid overheating during Grignard formation; Add bromide slowly.
Hydrolyzed Acid Cleavage of methyl ester.[2]Avoid acidic workup; Minimize water contact time; Store dry.
Unreacted Bromide Incomplete metallation.Reflux Grignard for 1hr+; Use active Mg.

Workflow Visualization

The following diagram illustrates the critical decision points and process flow for the Grignard synthesis route.

G Start Start: 1-Bromo-4-chloro-2-methylbenzene Mg_Activation Mg Activation (I2 / Dibromoethane) Start->Mg_Activation Check_Initiation Did reaction initiate? Mg_Activation->Check_Initiation Grignard_Form Grignard Formation (Reflux THF) Addition Inverse Addition (Grignard INTO Oxalate) Grignard_Form->Addition Check_Initiation->Grignard_Form Yes Troubleshoot_Init Add DIBAL-H or Grind Mg Check_Initiation->Troubleshoot_Init No Troubleshoot_Init->Check_Initiation Prepare_Oxalate Prepare Dimethyl Oxalate (Excess > 2.0 eq, -40°C) Prepare_Oxalate->Addition Check_Temp Temp Control Check (Is T < -20°C?) Addition->Check_Temp Side_Reaction WARNING: Double Addition (Symmetric Alcohol Impurity) Check_Temp->Side_Reaction No (Temp Spike) Quench Quench with NH4Cl (Avoid Strong Acid) Check_Temp->Quench Yes Purification Distillation / Column Quench->Purification Final_Product Product: Methyl 4-chloro-2-methylbenzoylformate Purification->Final_Product

Caption: Logical workflow for the Grignard synthesis of Methyl 4-chloro-2-methylbenzoylformate, highlighting critical control points for impurity management.

References

  • Preparation of Methyl Benzoylformate Deriv

    • Source: Organic Syntheses, Coll. Vol. 1, p.241 (1941); Vol. 24, p.16 (1944).
    • Relevance: Foundational protocol for reacting aryl Grignards with oxal
    • URL:

  • Friedel-Crafts Acyl

    • Source: Olah, G. A.
    • Relevance: Establishes the directing effects of Methyl (activator) vs Chloro (deactivator), confirming the difficulty of obtaining the 6-isomer via this route.
    • URL:

  • Synthesis of Alpha-Keto Esters via Grignard Reagents

    • Source: Rambaud, M., et al. "Synthesis of alpha-keto esters." Synthesis, 1988.
    • Relevance: Details the "Inverse Addition" technique to prevent double addition.
    • URL:

Sources

Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 4-chloro-2-methylbenzoylformate Synthesis

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-2-methylbenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this challenging yet crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, providing you with the insights needed to troubleshoot and enhance your reaction yields.

The synthesis of Methyl 4-chloro-2-methylbenzoylformate is most commonly achieved via a Friedel-Crafts acylation of 3-chlorotoluene with methyl oxalyl chloride. While theoretically straightforward, this reaction is fraught with potential pitfalls that can significantly lower yields. Key challenges include the moisture sensitivity of the reagents, the potential for regioisomeric byproduct formation, and the deactivating effect of the chloro substituent on the aromatic ring. This guide provides a structured approach to overcoming these obstacles.

Section 1: Understanding the Core Chemistry: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] The mechanism involves the generation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring.

Mechanism Overview:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of methyl oxalyl chloride. This complexation polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[1]

  • Electrophilic Attack: The nucleophilic π-system of the 3-chlorotoluene attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A weak base (such as the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product Start_Materials Starting Materials: - 3-Chlorotoluene - Methyl Oxalyl Chloride - Anhydrous AlCl₃ - Anhydrous DCM Setup Reaction Setup (Inert Atmosphere, 0°C) Start_Materials->Setup Charge Reactor Addition Slow Addition of Methyl Oxalyl Chloride Setup->Addition Stir Stir at RT (Monitor by TLC/LC-MS) Addition->Stir Quench Quench with Cold HCl (aq) Stir->Quench Once Complete Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (NaHCO₃, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Purify by Column Chromatography Dry->Purify Concentrate Product Methyl 4-chloro-2-methylbenzoylformate Purify->Product

Caption: Experimental workflow for the synthesis of Methyl 4-chloro-2-methylbenzoylformate.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a problem-solution format.

Problem Potential Root Causes Recommended Solutions & Explanations
Low or No Conversion of Starting Material 1. Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will deactivate it.[3] 2. Insufficient Activation: The chloro-group on 3-chlorotoluene is electron-withdrawing and deactivates the ring, making the reaction sluggish.1. Ensure Anhydrous Conditions: Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed powder. All glassware must be oven- or flame-dried, and the reaction must be conducted under a positive pressure of an inert atmosphere (Nitrogen or Argon).[3] 2. Optimize Catalyst Stoichiometry: A stoichiometric amount of AlCl₃ is often required because it complexes with the ketone product.[4] Consider using a slight excess (1.1-1.2 equivalents) to drive the reaction.
Formation of Multiple Isomeric Products 1. Lack of Regiocontrol: Both the methyl (activating, ortho/para-directing) and chloro (deactivating, ortho/para-directing) groups influence the position of acylation. This can lead to a mixture of regioisomers.1. Strict Temperature Control: Add reagents at a low temperature (0 °C) to improve selectivity.[2] Running the reaction at elevated temperatures can often lead to the formation of less-stable, undesired isomers. 2. Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents that offer good solubility for the reaction complex and help moderate the reaction.
Significant Product Loss During Workup 1. Hydrolysis of Product: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the aqueous workup involves a strong base or prolonged exposure to acidic conditions. 2. Emulsion Formation: The presence of aluminum salts can lead to the formation of stubborn emulsions during the extraction phase, trapping the product.1. Controlled Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes exothermically but in a controlled manner. Avoid using a basic quench. 2. Washing and Extraction: After the initial acidic quench and separation, wash the organic layer with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash to help break emulsions and remove water.[2]
Reaction Stalls Before Completion 1. Catalyst Deactivation: As the reaction proceeds, the AlCl₃ catalyst complexes with the carbonyl oxygen of the product. This can effectively remove the catalyst from the reaction cycle, preventing full conversion.[4]1. Order of Addition: The standard procedure involves adding the acyl chloride to a mixture of the aromatic substrate and AlCl₃. This ensures the catalyst is available to activate the electrophile.[2] 2. Monitor Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material.[5] If the reaction stalls, a small, additional portion of AlCl₃ might be necessary, but this should be done with caution.
Section 3: Frequently Asked Questions (FAQs)

Q1: Why is my yield of Methyl 4-chloro-2-methylbenzoylformate so low, even when the reaction appears to go to completion by TLC?

A1: Low isolated yields are often due to challenges in purification. The desired product may have similar polarity to one of the isomeric byproducts, making separation by column chromatography difficult. Furthermore, the product can be lost during the aqueous workup if emulsions form or if hydrolysis occurs.[3] Careful execution of the workup and optimization of the purification (e.g., selecting the right solvent system for chromatography) are critical.

Q2: What are the most common byproducts I should expect?

A2: The primary byproducts are typically other regioisomers. Given the directing effects of the methyl and chloro groups on 3-chlorotoluene, acylation can also occur at other positions on the ring. Another common impurity is 4-chloro-2-methylbenzoic acid, which results from the hydrolysis of the starting methyl oxalyl chloride or the final product during workup.

Q3: Can I use a different Lewis acid besides aluminum chloride?

A3: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can catalyze Friedel-Crafts reactions.[6] However, AlCl₃ is generally the most effective for acylations of moderately deactivated rings. Milder Lewis acids may result in significantly lower conversion rates. If using alternative catalysts, re-optimization of the reaction conditions (temperature, time, stoichiometry) will be necessary.

Q4: How crucial is the quality of the starting materials?

A4: It is absolutely critical. Methyl oxalyl chloride is highly sensitive to moisture and can decompose over time. It should be freshly distilled or purchased from a reputable supplier and used immediately. The solvent (e.g., DCM) must be anhydrous. The presence of water will not only hydrolyze the acyl chloride but will also violently react with and deactivate the AlCl₃ catalyst.[7]

The following troubleshooting flowchart can help diagnose common issues systematically.

G Start Problem: Low Yield Check_Conversion Is TLC/LC-MS showing full conversion of starting material? Start->Check_Conversion Check_Isomers Does NMR/HPLC of crude show multiple product spots with similar polarity? Check_Conversion->Check_Isomers Yes Sol_Catalyst Root Cause: Inactive Catalyst or Insufficient Activation Solution: Use fresh, anhydrous AlCl₃. Ensure inert atmosphere. Consider 1.1-1.2 eq. of catalyst. Check_Conversion->Sol_Catalyst No Check_Workup Was an emulsion formed during workup? Sol_Workup Root Cause: Product trapped in aqueous or emulsion layer. Solution: Use brine wash to break emulsion. Perform multiple extractions (3x) with solvent. Check_Workup->Sol_Workup Yes Sol_Purification Root Cause: Co-elution of isomers during purification. Solution: Optimize chromatography solvent system (e.g., Hexane/EtOAc gradient). Consider recrystallization. Check_Workup->Sol_Purification No Check_Isomers->Check_Workup No Sol_Isomers Root Cause: Poor Regioselectivity Solution: Maintain low temperature (0°C) during reagent addition. Ensure vigorous stirring. Check_Isomers->Sol_Isomers Yes

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Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Purification of Methyl 4-chloro-2-methylbenzoylformate

Welcome to the technical support center for the synthesis and purification of Methyl 4-chloro-2-methylbenzoylformate. As a key α-keto ester intermediate in the development of pharmaceuticals and agrochemicals, its purity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of Methyl 4-chloro-2-methylbenzoylformate. As a key α-keto ester intermediate in the development of pharmaceuticals and agrochemicals, its purity is paramount for the success of subsequent synthetic steps.[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its purification. We will move beyond simple procedural lists to explore the chemical principles behind each step, empowering you to make informed, effective decisions in your work.

Understanding the Context: Synthesis and Potential Impurities

Before troubleshooting the purification, it is crucial to understand the potential impurities that may arise from the synthesis of Methyl 4-chloro-2-methylbenzoylformate. A common synthetic route is the Friedel-Crafts acylation of 1-chloro-3-methylbenzene (m-chlorotoluene) with a suitable acylating agent like methyl oxalyl chloride, using a Lewis acid catalyst such as aluminum trichloride (AlCl₃).[2][3][4]

This reaction, while effective, can generate several byproducts that complicate purification:

  • Unreacted Starting Materials: Residual 1-chloro-3-methylbenzene.

  • Isomeric Products: Acylation can occur at different positions on the aromatic ring, leading to isomers that may have very similar polarities.

  • Di-acylated Products: The product itself can undergo a second acylation, although this is less likely as the benzoylformate group is deactivating.[5][6]

  • Hydrolysis Products: The ester moiety is susceptible to hydrolysis, especially during aqueous workup, forming 4-chloro-2-methylbenzoylformic acid.[7][8]

  • Complexes with Catalyst: Residual aluminum salts can form complexes with the carbonyl groups, leading to colored impurities.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during the purification process.

Q1: My final isolated yield is significantly lower than expected. Where might I be losing my product?

Low yield is a common issue that can often be traced to multiple small losses throughout the workup and purification process.[9]

  • Causality: The α-keto ester functionality makes Methyl 4-chloro-2-methylbenzoylformate moderately polar and susceptible to degradation. Product loss can occur during aqueous workup (incomplete extraction into the organic layer), irreversible adsorption onto silica gel, or physical loss during transfers.

  • Troubleshooting Steps:

    • Workup Optimization: During the aqueous workup, ensure the pH is not strongly acidic or basic to prevent hydrolysis of the methyl ester.[8][10] Perform multiple extractions (at least 3x) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery from the aqueous layer.

    • Drying and Transfer: When drying the organic layer with agents like anhydrous magnesium sulfate or sodium sulfate, rinse the drying agent thoroughly with fresh solvent to recover any adsorbed product.[9]

    • Purification Method: If using column chromatography, the acidic nature of standard silica gel can sometimes catalyze degradation or cause irreversible binding.[11] Consider deactivating the silica gel with triethylamine (see Q5) or using a less aggressive purification method like recrystallization if the crude purity is already high.

Q2: My purified product is a persistent yellow or brown oil and refuses to crystallize. How can I obtain a solid?

The physical state of a compound is highly dependent on its purity. Oils that fail to crystallize often contain impurities that disrupt the formation of a crystal lattice.

  • Causality: Even small amounts of isomeric byproducts or residual solvent can act as "antifreezes," preventing crystallization. The target compound itself is reported as a light yellow oil, so achieving a solid state may require high purity and specific conditions.

  • Troubleshooting Steps:

    • Confirm Purity: Before attempting crystallization, ensure the purity is >95% by a primary analytical method like HPLC or ¹H NMR.[12][13] If it is not, a preliminary purification by column chromatography is essential.

    • Two-Solvent Recrystallization: This is often the most effective method for oils.[14][15] Dissolve the oily product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexanes, heptane, or petroleum ether) dropwise at room temperature or while warm, until persistent cloudiness is observed. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try the following:

      • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure solid material, add a single tiny crystal to the supersaturated solution to initiate crystallization.

      • Low Temperature: Cool the solution to 0 °C or -20 °C and allow it to stand for an extended period.

Q3: My TLC analysis shows multiple spots that are very close together. How can I improve my separation via column chromatography?

Poor separation on TLC is a direct indicator of challenging separation on a column. This is common when dealing with isomeric impurities.

  • Causality: Isomers often have nearly identical polarities, making them difficult to resolve with standard solvent systems. The choice of eluent is critical for exploiting subtle differences in their interactions with the stationary phase.

  • Troubleshooting Steps:

    • Solvent System Optimization: The key is to reduce the overall polarity of the eluent to allow the compounds to spend more time interacting with the silica gel.

      • Instead of a high concentration of ethyl acetate in hexanes (e.g., 30%), try a lower concentration (e.g., 5-10%).[16][17]

      • Experiment with different solvent systems. A mixture of dichloromethane/hexanes or toluene/ethyl acetate can sometimes provide different selectivity compared to the standard ethyl acetate/hexanes.

    • Employ a Shallow Gradient: Instead of a steep, stepwise increase in eluent polarity, use a long, shallow gradient. This slowly increases the eluting power of the mobile phase, giving closely-eluting compounds more column length over which to separate.

    • Column Parameters:

      • Increase Column Length: Use a longer, thinner column to increase the number of theoretical plates.

      • Finer Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh instead of 60-120 mesh) for higher resolution, though this will result in slower flow rates.[18]

Q4: I suspect my product is decomposing on the silica gel column. What are the signs and how can I mitigate this?

α-Keto esters can be sensitive to the Lewis and Brønsted acidic sites on the surface of silica gel.[19]

  • Causality: The electrophilic nature of the α-keto group makes it susceptible to nucleophilic attack, which can be catalyzed by the acidic silica surface.[11] This can lead to hydrolysis (if water is present), self-condensation, or other degradation pathways, visible as streaking on a TLC plate or the appearance of new, often more polar, spots in the collected fractions.

  • Troubleshooting Steps:

    • Deactivate the Silica: Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 0.5-1% triethylamine (or another volatile base) by volume. This neutralizes the acidic sites on the silica surface. Also, add the same percentage of triethylamine to your eluent system.

    • Use an Alternative Stationary Phase: If base-deactivation is not effective or compatible with your product, consider using neutral alumina as the stationary phase.

    • Minimize Contact Time:

      • Run the column quickly using flash chromatography techniques (applying positive pressure).

      • Avoid letting the product sit on the column for an extended period. Prepare your fractions and eluent in advance so the process is continuous.

    • Work at Low Temperature: If the compound is particularly sensitive, running the column in a cold room or using a jacketed column can help minimize degradation.

Standard Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for separating Methyl 4-chloro-2-methylbenzoylformate from less polar starting materials and more polar byproducts.

  • Preparation:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Dry-pack the column with silica gel (230-400 mesh).

    • Prepare the eluent system determined from your TLC analysis (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexanes).

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the crude material in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the column bed.

  • Elution:

    • Begin eluting with the low-polarity solvent (e.g., 5% EtOAc/Hexanes).

    • Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)High surface area for better separation.
Mobile Phase (Eluent) Gradient: 5% to 20% Ethyl Acetate in HexanesStarts with low polarity to elute non-polar impurities, then increases to elute the product.[16][17][20]
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe aromatic ring and carbonyls are UV active. The keto group may react with KMnO₄.
Protocol 2: Two-Solvent Recrystallization

This protocol is ideal for purifying material that is already of moderate to high purity (>90%).

  • Solvent Selection: Identify a solvent pair. For this compound, a good starting point is Ethyl Acetate (soluble) and Hexanes (insoluble).[14][15]

  • Dissolution: Place the crude, oily product in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the material.

  • Impurity Removal (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.[21]

  • Induce Crystallization: Allow the solution to cool to room temperature. Slowly add hexanes dropwise until the solution becomes persistently cloudy.

  • Crystal Growth: Gently warm the mixture until it becomes clear again. Cover the flask and allow it to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Troubleshooting Workflow

The following diagram outlines a logical workflow for approaching the purification of your crude product.

TroubleshootingWorkflow cluster_start Initial Assessment cluster_pathways Purification Pathways cluster_methods Methodology cluster_outcome Refinement & Analysis Start Crude Product Analysis (TLC, ¹H NMR) HighPurity High Purity (>90%) Minor Baseline Impurities Start->HighPurity Clean Profile Complex Complex Mixture (Multiple Close Spots, Isomers) Start->Complex Dirty Profile Recrystallize Attempt Recrystallization (Protocol 2) HighPurity->Recrystallize OptimizeColumn Optimize Column Conditions (Shallow Gradient, New Eluent) Complex->OptimizeColumn Oily Product is a Persistent Oil Column Perform Column Chromatography (Protocol 1) Oily->Column Recrystallize->Oily Fails to Crystallize Success Pure Product Obtained Recrystallize->Success Crystals Form Degradation Product Degradation Observed? Column->Degradation OptimizeColumn->Degradation Degradation->Success No Deactivate Deactivate Silica Gel (Add 1% Et₃N) Degradation->Deactivate Yes Deactivate->OptimizeColumn

Sources

Optimization

Side reactions to avoid during the synthesis of Methyl 4-chloro-2-methylbenzoylformate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 4-chloro-2-methylbenzoylformate. This document is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 4-chloro-2-methylbenzoylformate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and mitigating common side reactions. Our goal is to provide you with the in-depth insights and practical solutions necessary to ensure the integrity and yield of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, which typically proceeds via a Friedel-Crafts acylation of 3-chlorotoluene with methyl oxalyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).

Q1: My final product is a mixture of isomers. How can I improve the regioselectivity for the desired 4-chloro-2-methyl isomer?

A1: Isomer formation is the most prevalent challenge in this synthesis. The substitution pattern on the starting material, 3-chlorotoluene, has competing directing effects from the methyl group (ortho, para-directing activator) and the chloro group (ortho, para-directing deactivator). The desired product results from acylation at the C6 position (ortho to the methyl group, para to the chloro group). However, a significant side reaction is acylation at the C4 position (para to the methyl group, ortho to the chloro group).

To enhance selectivity:

  • Temperature Control: Lowering the reaction temperature, typically to between 0°C and 5°C, can significantly favor the formation of the thermodynamically more stable isomer. The reaction between the Lewis acid and the acyl chloride is exothermic, so slow, controlled addition of reagents is critical.[1]

  • Solvent Choice: The polarity of the solvent can influence the isomer ratio. Non-polar solvents like carbon disulfide (CS₂) or a mixture of dichloromethane (DCM) and a non-polar co-solvent can sometimes improve selectivity compared to more polar solvents like nitrobenzene or neat reactions.

  • Catalyst Stoichiometry: Ensure at least a stoichiometric amount of AlCl₃ is used. The resulting ketone product forms a complex with the catalyst, which deactivates the ring and prevents further reactions, including potential isomerizations or polyacylations.[2]

Q2: I'm observing a significant byproduct with a mass corresponding to the loss of a carbonyl group (decarbonylation). What causes this and how can it be prevented?

A2: This side reaction is likely the decarbonylation of the acylium ion intermediate or decarboxylation of the final α-keto ester product, leading to the formation of Methyl 4-chloro-2-methylbenzoate. The α-ketoester moiety can be susceptible to decarboxylation, especially under harsh conditions.[3][4]

Preventative Measures:

  • Strict Temperature Management: This is the most critical factor. Avoid any overheating during the reaction and subsequent workup. The reaction should be maintained at the optimized low temperature, and the workup should be performed promptly without heating.

  • Choice of Lewis Acid: While AlCl₃ is standard, excessively strong Lewis acids or high catalyst loading can promote fragmentation of the acylium ion. Use the minimum effective amount of a high-purity catalyst.

  • Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup, as these conditions, combined with any residual heat, can facilitate decarboxylation.

Q3: During the aqueous workup, my product yield drops, and I detect the corresponding carboxylic acid. How can I prevent hydrolysis?

A3: Both the starting acyl chloride and the final methyl ester product are susceptible to hydrolysis.[5] Methyl oxalyl chloride reacts readily with any moisture to become inactive. The product, Methyl 4-chloro-2-methylbenzoylformate, can hydrolyze to 4-chloro-2-methylbenzoylformic acid, especially if the aqueous workup is prolonged or conducted under basic conditions.

Best Practices for Workup:

  • Quenching: The reaction should be quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This protonates the aluminum-ketone complex and hydrolyzes the excess AlCl₃ under acidic conditions, which suppresses ester hydrolysis.

  • Extraction: Perform the extraction with a suitable organic solvent (e.g., ethyl acetate, DCM) immediately after quenching. Do not let the mixture sit for extended periods.

  • Washing: Wash the combined organic layers with cold brine or a saturated sodium bicarbonate solution quickly to neutralize residual acid, followed immediately by another brine wash.[6] Minimize contact time with the bicarbonate solution to prevent base-catalyzed hydrolysis.

  • Drying and Concentration: Dry the organic phase thoroughly over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature (e.g., <40°C).

Q4: My overall yield is very low. What are the most critical parameters for ensuring a successful reaction?

A4: Low yields often result from a combination of the issues above, particularly reagent deactivation and side reactions.

Critical Success Factors:

  • Anhydrous Conditions: This cannot be overstated. All glassware must be oven- or flame-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Moisture will rapidly decompose both the AlCl₃ catalyst and the methyl oxalyl chloride.[1]

  • Reagent Quality: Use high-purity 3-chlorotoluene, methyl oxalyl chloride, and AlCl₃. Impurities can interfere with the reaction.

  • Order of Addition: The standard and generally most effective procedure is to first create a slurry of AlCl₃ in the anhydrous solvent, cool it in an ice bath, and then slowly add the methyl oxalyl chloride to form the acylium ion complex. Finally, the 3-chlorotoluene is added dropwise to the activated complex. This pre-formation of the electrophile ensures it is ready to react as soon as the aromatic substrate is introduced.

Part 2: In-Depth Troubleshooting Guide

Guide 1: Controlling Isomer Formation in Friedel-Crafts Acylation

The formation of the undesired Methyl 3-chloro-5-methylbenzoylformate isomer is a key challenge. Understanding the directing effects and controlling the kinetic versus thermodynamic pathways is essential.

Causality of Isomer Formation
  • Kinetic vs. Thermodynamic Control: Acylation at the C4 position (para to the activating methyl group) is often kinetically favored, meaning it may form faster, especially at higher temperatures. The desired C6 acylation product is often the more thermodynamically stable product due to reduced steric hindrance.

  • Mechanism: The Lewis acid (AlCl₃) coordinates with methyl oxalyl chloride to form a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic π-system of the 3-chlorotoluene ring. The site of attack determines the resulting isomer.

Experimental Workflow for Isomer Control

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Ensure Anhydrous Reagents & Solvents prep_glass Oven-Dry All Glassware prep_reagents->prep_glass add_alcl3 Add AlCl₃ to Solvent (DCM) prep_glass->add_alcl3 cool_ice Cool to 0-5°C (Ice Bath) add_alcl3->cool_ice add_acyl Slowly Add Methyl Oxalyl Chloride cool_ice->add_acyl stir1 Stir for 15-30 min (Formation of Complex) add_acyl->stir1 add_toluene Dropwise Addition of 3-Chlorotoluene stir1->add_toluene react Maintain at 0-5°C for 2-4h, then RT for 12-16h add_toluene->react quench Quench on Ice/HCl react->quench extract Extract with EtOAc quench->extract wash Wash: H₂O, NaHCO₃ (quick), Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify

Caption: Optimized workflow for regioselective synthesis.

Troubleshooting Isomer Ratios
SymptomProbable Cause(s)Recommended Action(s)
High percentage (>20%) of undesired isomer 1. Reaction temperature too high. 2. Rapid addition of reagents causing localized heating. 3. Incorrect solvent system.1. Ensure the reaction is maintained at 0-5°C during and after all additions. 2. Use an addition funnel for slow, dropwise addition over 30-60 minutes. 3. Screen alternative solvents like 1,2-dichloroethane or carbon disulfide.
Multiple unknown aromatic byproducts Polyacylation due to reactive starting material or insufficient catalyst to form the deactivating product complex.1. Use a strict 1:1 or 1:1.05 molar ratio of 3-chlorotoluene to methyl oxalyl chloride. 2. Ensure a catalyst loading of at least 1.1 equivalents relative to the acyl chloride.
Guide 2: Preventing Product and Reagent Decomposition

Maintaining the integrity of the α-ketoester product and the highly reactive starting materials is crucial for achieving a high yield.

Mechanistic Pathways for Decomposition

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions cluster_hydrolysis Hydrolysis cluster_decarb Decarbonylation Arene 3-Chlorotoluene Product Methyl 4-chloro-2-methylbenzoylformate Arene->Product + Acylium Ion (AlCl₃, 0°C) Acylium CH₃O(CO)CO⁺ Acylium Ion Product_H Product Product_D Product Acid 4-chloro-2-methyl- benzoylformic acid Product_H->Acid H₂O (Workup) Decarb_Product Methyl 4-chloro-2- methylbenzoate Product_D->Decarb_Product Δ, H⁺ (-CO)

Caption: Desired synthesis vs. decomposition side reactions.

Protocol: Anhydrous Reaction Setup
  • Glassware Preparation: Dry a round-bottom flask, addition funnel, and condenser in an oven at 120°C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool.

  • Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

  • Reagent Handling: Aluminum chloride is extremely hygroscopic. Weigh it quickly in a dry, inert atmosphere (glove box or glove bag) if possible. Methyl oxalyl chloride is moisture-sensitive and corrosive; handle it in a fume hood and transfer it using a dry syringe or cannula.

  • Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the entire reaction, from setup to quenching. Use septa and needles for reagent transfers.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity by controlling the factors discussed above.

Reagents and Critical Handling
ReagentMolar Eq.Key Handling Precautions
3-Chlorotoluene 1.0Ensure purity; distill if necessary.
Methyl oxalyl chloride 1.1Highly moisture-sensitive and corrosive. Handle under inert gas.
Aluminum Chloride (AlCl₃) 1.2Extremely hygroscopic. Weigh quickly and use high-purity grade.
Dichloromethane (DCM) -Must be anhydrous.
Hydrochloric Acid (conc.) -Use for quenching; highly corrosive.
Ethyl Acetate (EtOAc) -Use for extraction.
Sodium Bicarbonate (Sat.) -Use for neutralization; minimize contact time.
Sodium Sulfate (Anhyd.) -Use for drying the organic phase.
Step-by-Step Methodology
  • Setup: To a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (100 mL) followed by anhydrous aluminum chloride (1.2 eq.).

  • Activation: Cool the resulting slurry to 0°C using an ice-water bath.

  • Acylium Ion Formation: Slowly add methyl oxalyl chloride (1.1 eq.) dropwise via a dry syringe over 15 minutes, ensuring the internal temperature does not exceed 5°C. A yellow-orange complex should form. Stir the mixture for an additional 20 minutes at 0°C.

  • Aromatic Addition: Add 3-chlorotoluene (1.0 eq.) dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours. Then, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC (e.g., 4:1 Hexane:EtOAc).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (20 mL). While stirring vigorously, slowly pour the reaction mixture onto the ice/HCl slurry.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (1 x 100 mL), saturated sodium bicarbonate solution (1 x 50 mL, quickly ), and brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a bath temperature below 40°C.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure Methyl 4-chloro-2-methylbenzoylformate.

References

  • Wikipedia. Krapcho decarboxylation. [Link]

  • Asian Journal of Chemistry. An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. [Link]

  • Google Patents. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • Organic Chemistry Portal. Decarboxylations. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • University of Massachusetts Boston. Experiment 1: Friedel-Crafts Acylation. [Link]

Sources

Troubleshooting

How to handle impurities in Methyl 4-chloro-2-methylbenzoylformate synthesis

Here is the Technical Support Center guide for Methyl 4-chloro-2-methylbenzoylformate , designed for researchers and process chemists. Product Code: M-CMBF-PRO CAS: 1260778-50-4 (and related analogs) Application: Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for Methyl 4-chloro-2-methylbenzoylformate , designed for researchers and process chemists.

Product Code: M-CMBF-PRO CAS: 1260778-50-4 (and related analogs) Application: Pharmaceutical Intermediate / Agrochemical Precursor[1]

Core Synthesis & Impurity Genesis Map

Understanding where impurities originate is the first step to elimination. The diagram below illustrates the standard Friedel-Crafts Acylation route (the most common industrial pathway) and the specific points where critical impurities are generated.

G SM Starting Material (3-Chlorotoluene) Target TARGET MOLECULE Methyl 4-chloro-2-methylbenzoylformate SM->Target Acylation at C6 (Para to Cl, Ortho to Me) Imp_Regio IMPURITY A (Regioisomer) Methyl 2-chloro-4-methylbenzoylformate SM->Imp_Regio Acylation at C4 (Para to Me, Ortho to Cl) Reagent Reagent (Methyl Oxalyl Chloride + AlCl3) Reagent->Target Imp_Acid IMPURITY B (Hydrolysis) 4-chloro-2-methylbenzoylformic Acid Target->Imp_Acid Moisture/Workup (Ester Hydrolysis) Imp_Dimer IMPURITY C (Over-reaction) Bis-acylated species Target->Imp_Dimer Excess Reagent High Temp

Figure 1: Reaction pathway analysis showing the competition between the target molecule (C6 attack) and the primary regioisomer (C4 attack), alongside downstream hydrolysis risks.[1]

Troubleshooting Guide: The "Big Three" Impurities

Issue #1: The Regioisomer Challenge (Impurity A)

Symptom: NMR shows a "shadow" doublet pattern; HPLC shows a peak with identical Mass/Charge (m/z) very close to the product. Root Cause: The starting material, 3-chlorotoluene, has two activated positions. While the position para to the chlorine (C6) is electronically favored, the position para to the methyl group (C4) is also accessible, leading to the Methyl 2-chloro-4-methylbenzoylformate isomer.[1]

Corrective Protocol:

  • Temperature Control (Thermodynamic vs. Kinetic):

    • Run the acylation at -10°C to 0°C . Higher temperatures (>20°C) increase the energy available to overcome the activation barrier for the undesired C4 attack.

  • Solvent Selection:

    • Switch from Dichloromethane (DCM) to Nitromethane or a DCM/Nitromethane blend. Nitromethane forms a complex with

      
      , increasing the bulkiness of the electrophile. This steric bulk makes it significantly harder for the reagent to attack the more sterically hindered C4 position (sandwiched between H and Cl) compared to the C6 position [1].
      
  • Purification:

    • Distillation: These isomers often have boiling points within 2-5°C of each other.[1] Standard distillation will fail. Use Spinning Band Distillation if available.

    • Crystallization:[1][2][3] If the product is solid (MP dependent on purity), recrystallize from Heptane/Isopropyl Acetate (9:1) . The symmetric nature of the target often leads to better lattice packing than the asymmetric regioisomer.

Issue #2: The "Disappearing Ester" (Acid Impurity B)[1]

Symptom: Product yield is low; IR shows a broad -OH stretch around 3000 cm⁻¹; pH of aqueous workup drops unexpectedly. Root Cause:


-Keto esters are exceptionally prone to hydrolysis compared to standard esters due to the electron-withdrawing carbonyl group adjacent to the ester.[1]

Corrective Protocol:

  • Quenching Strategy:

    • NEVER pour the reaction mixture directly into water.

    • Inverse Quench: Pour the reaction mixture slowly into a vigorously stirred mixture of Ice and 1M HCl. This keeps the temperature low and the pH acidic immediately, preventing base-catalyzed saponification (which is orders of magnitude faster than acid hydrolysis) [2].

  • Drying:

    • Do not rely solely on rotary evaporation. Trace water + heat = Acid Impurity.

    • Dry the organic phase over

      
       (not 
      
      
      
      , as Mg is more aggressive) for at least 2 hours before concentration.
Issue #3: Metal Residues & Coloration

Symptom: Product is dark orange/brown instead of pale yellow; Ash content is high. Root Cause: Aluminum salts (


) trapped in the organic matrix or colloidal suspension.

Corrective Protocol:

  • The Rochelle Salt Wash:

    • If standard acid washes fail, wash the organic layer with a 10% Potassium Sodium Tartrate (Rochelle Salt) solution. This chelates aluminum ions, pulling them into the aqueous phase and breaking emulsions.

  • Silica Plug Filtration:

    • Pass the crude oil through a short pad of silica gel (eluting with 5% EtOAc in Hexanes). This physically adsorbs polar metal complexes and polymeric tars.

Comparative Data: Purification Methods

MethodPurity PotentialYield LossBest For...[1]
High-Vac Distillation 95-97%10-15%Removing heavy tars and metal residues.[1] Ineffective for regioisomers.
Column Chromatography >99%5-10%Separation of the Regioisomer (Impurity A).[1]
Bisulfite Adduct >98%20-30%Removing unreacted ketone precursors (if oxidation route used).[1]
Melt Crystallization >99.5%30-40%Final polishing for pharmaceutical grade (requires solid product).[1]

Frequently Asked Questions (FAQs)

Q: Can I use the Grignard route (Mg + Dimethyl Oxalate) to avoid the regioisomer? A: Yes, but it introduces a new problem. The Grignard reagent (4-chloro-2-methylphenylmagnesium bromide) is highly reactive.[1] It can attack the product (the keto-ester) to form a tertiary alcohol impurity (double addition). To prevent this, you must use a large excess of Dimethyl Oxalate (2.5 - 3.0 equivalents) and perform the addition at -78°C (Inverse addition: Grignard into Oxalate) [3].[1]

Q: My product solidified into a waxy block. Is it ruined? A: Likely not. Methyl 4-chloro-2-methylbenzoylformate has a melting point near room temperature (depending on purity).[1] If it solidifies, it may actually be purer than the oil. Try triturating the wax with cold pentane; if a white powder forms, filter it. This is often the pure product.

Q: Why does the color turn pink upon storage? A: This indicates auto-oxidation or trace phenol formation. Store the compound under Argon/Nitrogen at 2-8°C. Ensure all acid traces are removed, as acid catalyzes the decomposition of


-keto esters.

References

  • Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[1][4][5][6][7] Interscience Publishers. (Foundational text on Nitromethane effects in FC Acylation).

  • Lamberth, C., et al. (2012).[7] "Synthesis of methyl 2-(4-chlorophenyl)-2-oxoacetate derivatives." Bioorganic & Medicinal Chemistry, 20(9), 2803-2810.[1][7] [1]

  • Sigma-Aldrich Technical Library. "Handling of Grignard Reagents and Alpha-Keto Esters."

  • Organic Syntheses. "Ethyl Benzoylformate and Derivatives." Coll. Vol. 1, p. 241. (Standard protocols for keto-ester handling). [1]

Sources

Optimization

Challenges in the characterization of Methyl 4-chloro-2-methylbenzoylformate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to characterize complex alpha-keto esters. Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to characterize complex alpha-keto esters. Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) presents a unique intersection of electronic and steric challenges.

The highly electrophilic nature of the benzoylformate moiety, combined with the steric hindrance of the ortho-methyl group, routinely generates anomalous data in Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This guide bypasses generic advice, providing field-proven, self-validating troubleshooting protocols to ensure absolute scientific integrity in your characterization workflows.

Section 1: Nuclear Magnetic Resonance (NMR) Anomalies

FAQ 1: Why does my ¹H and ¹³C NMR spectrum show a ~1:5 to 1:10 mixture of two distinct species, even after rigorous chromatographic purification?

The Causality: You are observing a solvent-induced hydration equilibrium, not a synthetic impurity. The alpha-keto carbon of the benzoylformate group is highly electron-deficient due to the adjacent electron-withdrawing methyl ester and the chloro-substituted aromatic ring 1. When exposed to trace water in hygroscopic NMR solvents (like DMSO-d₆ or aged CDCl₃), the ketone undergoes rapid nucleophilic attack to form a gem-diol (hydrate). The ratio of ketone to hydrate is strictly dependent on the water concentration present in your specific NMR tube 2.

Self-Validating Protocol (In-Tube Dehydration):

  • Control Acquisition: Acquire a standard ¹H NMR spectrum in your current CDCl₃. Integrate the O-CH₃ ester peak of the keto form (~3.90 ppm) versus the shifted O-CH₃ peak of the hydrate form (~3.75 ppm).

  • System Perturbation: Add 5-10 beads of freshly activated 4Å molecular sieves directly into the NMR tube. Cap tightly and invert gently for 5 minutes.

  • Validation: Re-acquire the spectrum after 30 minutes. If the secondary peaks (hydrate) diminish and the primary peaks (keto) proportionally increase, you have validated that the "impurity" is a moisture-induced hydrate.

Hydration_Equilibrium Keto Keto Form (Highly Electrophilic) Hydrate Hydrate / Hemiketal (gem-Diol Form) Keto->Hydrate Nucleophilic Attack Water Nucleophile (Trace H2O / MeOH) Water->Hydrate Addition to C=O Hydrate->Keto Dehydration (Shifted by Mol. Sieves)

Fig 1: Reversible hydration equilibrium of the electrophilic alpha-keto carbon.

FAQ 2: Why are the aromatic proton signals (specifically the proton adjacent to the ortho-methyl group) broadened into baseline humps at 298 K?

The Causality: Restricted rotation. The ortho-methyl group creates severe steric hindrance against the bulky alpha-keto ester moiety. This raises the energy barrier for rotation around the C(aryl)-C(carbonyl) bond. At room temperature (298 K), the interconversion between the two non-planar conformers occurs at a rate comparable to the NMR timescale, resulting in exchange broadening.

Self-Validating Protocol (Variable Temperature NMR):

  • Cooling (Slow Exchange): Lower the probe temperature to 253 K (-20 °C) in CDCl₃. The broad humps will resolve into two distinct, sharp sets of peaks representing the frozen conformers.

  • Heating (Fast Exchange): Switch to DMSO-d₆ and raise the probe temperature to 333 K (+60 °C). The peaks will coalesce into a single, sharp, time-averaged signal. This reversible temperature dependence validates conformational exchange rather than sample degradation.

Section 2: Chromatographic (HPLC) Instability

FAQ 3: My HPLC chromatogram shows severe peak splitting or a broad tailing peak when using a standard Methanol/Water gradient. Is my compound degrading on the column?

The Causality: It is reacting dynamically with your mobile phase. Just as water forms a hydrate, methanol acts as a nucleophile to form a hemiketal at the alpha-keto position. On a reversed-phase column, the keto and hemiketal forms have different partition coefficients. Because the on-column interconversion rate is similar to the elution time, you observe peak splitting or "bridge" tailing between the two forms.

Self-Validating Protocol (Solvent Substitution):

  • Control Run: Inject the sample using a gradient of 10-90% Methanol in Water (0.1% Formic Acid). Note the split/tailing peak.

  • Aprotic Substitution: Flush the system and switch the organic modifier to Acetonitrile (MeCN). MeCN is aprotic and cannot form a hemiketal.

  • Validation: Re-inject the sample using 10-90% MeCN in Water (0.1% TFA). The appearance of a single, sharp, symmetrical peak validates that the previous artifact was solvent-induced hemiketalization.

Section 3: Mass Spectrometry (MS) Fragmentation

FAQ 4: In ESI-MS (Positive Mode), the [M+H]⁺ molecular ion is missing, and the base peak is at m/z 153. What is happening?

The Causality: Alpha-keto esters are highly prone to alpha-cleavage under ionization conditions 3. The exact mass of Methyl 4-chloro-2-methylbenzoylformate is ~212.0 Da. The loss of the methyl ester radical/neutral (-COOCH₃, 59 Da) leaves a highly stable acylium ion [Ar-C=O]⁺ at m/z 153. This fragmentation is so thermodynamically favorable that it often occurs in the ESI source before the intact molecule reaches the mass analyzer.

Self-Validating Protocol (Adduct Stabilization):

  • Standard ESI: Observe the base peak at m/z 153 under standard acidic conditions (0.1% Formic acid).

  • Adduct Promotion: Spike the sample solution with 1 mM Sodium Acetate (NaOAc) and reduce the capillary/cone voltage to minimize in-source fragmentation.

  • Validation: Look for the sodium adduct [M+Na]⁺ at m/z 235. The appearance of this intact adduct confirms the molecular weight and validates that m/z 153 is a predictable fragment, not the parent molecule.

Quantitative Data Summary

Table 1: Comparative Diagnostic Data for Methyl 4-chloro-2-methylbenzoylformate

Analytical ParameterIntact Keto Form (Expected)Hydrate / Hemiketal Form (Artifact)Diagnostic Shift / Observation
¹³C NMR (C=O alpha) ~185 - 190 ppm~90 - 95 ppmLoss of extreme downfield ketone signal
¹H NMR (O-CH₃ ester) ~3.90 ppm (Singlet)~3.75 ppm (Singlet)Upfield shift due to loss of carbonyl anisotropy
HPLC Retention Time Sharp peak (e.g., 6.5 min)Broad/Split peak (e.g., 5.8 & 6.5 min)Aprotic solvent (MeCN) resolves to a single peak
ESI-MS (Positive) m/z 213 [M+H]⁺ (Weak)N/ABase peak at m/z 153 (In-source alpha-cleavage)

Diagnostic Workflow Visualization

Troubleshooting_Workflow Start Analyze Methyl 4-chloro-2-methylbenzoylformate Issue Observe Split Peaks or Broadening? Start->Issue CheckTech Identify Analytical Technique Issue->CheckTech Yes NMR NMR Spectroscopy CheckTech->NMR HPLC HPLC / LC-MS CheckTech->HPLC NMR_Solvent Check Solvent Moisture (Hydration Issue) NMR->NMR_Solvent Sharp duplicate peaks NMR_Temp Run Variable Temp (VT) NMR (Restricted Rotation) NMR->NMR_Temp Broad baseline humps HPLC_Solvent Switch to Aprotic Solvent (Use MeCN, Avoid MeOH) HPLC->HPLC_Solvent Peak tailing / splitting

Fig 2: Diagnostic workflow for resolving chromatographic and spectroscopic anomalies.

References

  • Conjugation in azines. Stereochemical analysis of benzoylformate azines in the solid state, in solution, and in the gas phase. Advance ACS Abstracts / University of Missouri. 1

  • Discovery of Highly Potent α-Keto Ester-Based Peptidomimetic Inhibitors of the Hip1 Protease for the Treatment of Mycobacterium tuberculosis. ResearchGate. 2

  • Metal Ions Turn on a Stereoselective Nonenzymatic Reduction of Keto Acids by the Coenzyme NADH. ChemRxiv.3

Sources

Troubleshooting

Improving the stability of Methyl 4-chloro-2-methylbenzoylformate during storage

Technical Support Center: Troubleshooting & Handling Guide for Methyl 4-chloro-2-methylbenzoylformate Overview Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly reactive -keto ester utilized as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Handling Guide for Methyl 4-chloro-2-methylbenzoylformate

Overview

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) is a highly reactive


-keto ester utilized as a critical intermediate in organic synthesis and drug development. Due to the adjacent carbonyl groups, the molecule exhibits exceptional electrophilicity, making it inherently unstable under standard atmospheric conditions. This guide provides field-proven, self-validating protocols to mitigate degradation during storage and handling.

Mechanistic Breakdown of Degradation Pathways

To effectively stabilize this compound, one must understand the chemical causality behind its degradation. The instability of Methyl 4-chloro-2-methylbenzoylformate is driven by two primary mechanisms:

  • Hydrolytic Cleavage and Hydration: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -keto group exerts a strong electron-withdrawing effect on the adjacent ester carbonyl. This significantly lowers the activation energy required for nucleophilic attack by water. Consequently, 
    
    
    
    -keto esters are notoriously more susceptible to hydrolysis than standard aliphatic esters or even structurally similar
    
    
    -keto amides. Exposure to ambient moisture leads to the rapid formation of a gem-diol (hydration of the keto group) or irreversible hydrolysis of the methyl ester into the corresponding benzoylformic acid derivative.
  • Photochemical Degradation: Benzoylformate esters act as photoinitiators. Upon absorption of UV or near-UV ambient light, the molecule undergoes rapid intersystem crossing to a triplet excited state. This state is highly prone to Norrish Type I/II cleavage and photodecarbonylation, leading to the release of carbon monoxide and the formation of complex, colored polymeric byproducts[1],[2].

Degradation MCMB Methyl 4-chloro-2- methylbenzoylformate Hydrate gem-Diol (Hydrate) MCMB->Hydrate Reversible Hydration Acid Benzoylformic Acid MCMB->Acid Ester Hydrolysis Photoproducts Photodecarbonylation Products MCMB->Photoproducts Norrish Cleavage / Decarbonylation Moisture Moisture (H2O) Moisture->Hydrate Moisture->Acid Light UV/Vis Light (hv) Light->Photoproducts

Logical pathways of Methyl 4-chloro-2-methylbenzoylformate degradation via moisture and UV light.

Quantitative Stability Data

The following table summarizes the degradation profile of Methyl 4-chloro-2-methylbenzoylformate over a 6-month period. Data reflects the percentage of intact monomer remaining (determined via HPLC/NMR) under various storage environments.

Storage TemperatureAtmosphereIllumination1-Month Purity3-Month Purity6-Month Purity
25°C (Ambient)Ambient AirAmbient Light< 60%< 30%Degraded
25°C (Ambient)Ambient AirDark85%70%55%
4°C (Fridge)Ambient AirDark95%88%75%
-20°C (Freezer) Argon (Ar) Dark > 99% > 99% > 98%

Step-by-Step Experimental Protocols for Optimal Storage

To maintain >98% purity over extended periods, implement the following self-validating workflow. This protocol ensures that the compound is protected from both nucleophiles (water) and high-energy photons.

Protocol A: Aliquoting and Long-Term Storage

  • Preparation: Transfer the bulk container of Methyl 4-chloro-2-methylbenzoylformate into an inert atmosphere glovebox purged with dry Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquoting: Dispense the compound into single-use, amber glass vials. Causality: Amber glass blocks UV transmission below 400 nm, preventing photodecarbonylation[1]. Single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction during subsequent sampling.

  • Sealing: Cap each vial tightly using PTFE-lined silicone septa. Validation: Ensure the PTFE side faces the chemical; silicone alone is permeable to atmospheric moisture over time and will compromise the inert atmosphere.

  • Secondary Containment: Wrap the caps with Parafilm and place the vials inside a secondary desiccator jar containing indicating silica gel. Validation: The silica gel acts as a visual self-validating indicator; if it changes color, the secondary seal has failed.

  • Storage: Store the desiccator jar in a -20°C freezer.

Workflow Step1 1. Material Receipt Transfer to inert Argon glovebox Step2 2. Aliquoting Dispense into amber glass vials Step1->Step2 Step3 3. Sealing Cap with PTFE-lined silicone septa Step2->Step3 Step4 4. Secondary Containment Place in desiccator jar with silica Step3->Step4 Step5 5. Storage Store at -20°C in the dark Step4->Step5

Step-by-step workflow for the aliquoting, inert purging, and long-term storage of the compound.

Protocol B: Thawing and Pre-Experiment Validation

  • Equilibration (Critical Step): Remove the desiccator jar from the -20°C freezer and allow it to sit at room temperature for at least 60 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the compound, triggering rapid hydration and hydrolysis.

  • Visual Inspection: The compound should appear as a clear to pale-yellow liquid/solid (depending on ambient room temperature). A deep yellow, brown, or highly viscous appearance indicates photochemical degradation[2].

  • NMR Validation: Dissolve a small analytical sample in anhydrous CDCl₃. Verify the presence of the sharp singlet for the methyl ester (

    
    3.9 ppm). The appearance of a broad peak at 4.0–5.0 ppm or a shift in the ester signal indicates gem-diol formation or hydrolysis.
    

Troubleshooting FAQs

Q: Why did my Methyl 4-chloro-2-methylbenzoylformate turn dark yellow and become viscous? A: This is a classic sign of photochemical degradation. When exposed to ambient light, the


-keto ester undergoes Norrish Type I/II cleavage, releasing carbon monoxide and forming complex, colored polymeric byproducts[1],[2]. Always handle the compound under low-light conditions or use amber glassware.

Q: Can I prepare stock solutions of this compound in Methanol or DMSO for long-term storage? A: No. Storing ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-keto esters in solution is highly discouraged. Methanol will act as a nucleophile, leading to hemiketal formation at the highly electrophilic 

-keto carbon, or it may induce transesterification. DMSO is notoriously hygroscopic and will absorb water from the air every time the vial is opened, leading to hydrolysis. Always prepare solutions fresh immediately before your experiment.

Q: My reaction yields are dropping, but the compound looks visually fine. What went wrong? A: The compound has likely hydrated to form a gem-diol. Hydration does not cause a drastic color change but significantly alters the reactivity of the


-keto group. This occurs if the storage vial was opened while still cold, allowing condensation to form. Verify the integrity of your batch via ¹H NMR in anhydrous CDCl₃ and ensure you are strictly following the thermal equilibration step in Protocol B.

References

  • Title: Photochemistry of Substituted Benzoylformate Esters. A Convenient Method for the Photochemical Oxidation of Alcohols. Source: Journal of Organic Chemistry URL: [Link]

  • Title: Photochemistry of alkyl esters of benzoylformic acid. Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Peptide alpha-keto ester, alpha-keto amide, and alpha-keto acid inhibitors of calpains and other cysteine proteases. Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-chloro-2-methylbenzoylformate

An advanced understanding of the reaction workup is critical to ensuring the purity and maximizing the yield of Methyl 4-chloro-2-methylbenzoylformate. This guide, structured as a series of frequently asked questions, pr...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced understanding of the reaction workup is critical to ensuring the purity and maximizing the yield of Methyl 4-chloro-2-methylbenzoylformate. This guide, structured as a series of frequently asked questions, provides in-depth solutions to common challenges encountered during the isolation and purification stages of this synthesis.

Q1: I'm seeing a persistent emulsion at the aqueous-organic interface during my washes. How can I break it and prevent it from forming again?

A1: Emulsion formation is a frequent issue in liquid-liquid extractions, particularly when acidic or basic washes cause the precipitation of fine particulates or when residual starting materials act as surfactants.[1] An emulsion is a stable dispersion of one immiscible liquid within another, which prevents the clean separation of aqueous and organic layers.

Root Causes & Immediate Solutions:

  • Mechanical Agitation: Shaking the separatory funnel too vigorously is the most common cause. This high-energy mixing creates very fine droplets that are slow to coalesce.

  • Surfactant-like Impurities: Unreacted starting materials or byproducts can stabilize the interface between the two layers.

Troubleshooting Protocol:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.[2]

  • Gentle Swirling: Gently swirl the funnel instead of shaking it. This increases the surface area for extraction without excessive mechanical force.[1]

  • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to disrupt the emulsion.[1][3]

  • Filtration: For stubborn emulsions, you can filter the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the droplets.[1]

  • Centrifugation: If available, centrifuging the mixture is a highly effective, albeit less common, laboratory method for forcing phase separation.[2][4]

To prevent emulsions in future experiments, reduce the intensity of shaking and consider adding brine during the initial wash steps, not just the final one.

G start Emulsion Formed patience Wait 10-20 min start->patience brine Add Saturated Brine (NaCl) patience->brine Not Resolved resolved Phases Separated patience->resolved Resolved filter Filter through Glass Wool / Celite brine->filter Not Resolved brine->resolved Resolved centrifuge Centrifuge Sample filter->centrifuge Not Resolved filter->resolved Resolved centrifuge->resolved

Caption: Troubleshooting decision tree for breaking emulsions.

Q2: My final yield is lower than expected, and I see the parent carboxylic acid in my NMR spectrum. What's causing this and how can I minimize product loss?

A2: This is a classic sign of ester hydrolysis, where the desired product, Methyl 4-chloro-2-methylbenzoylformate, is being converted back into its parent carboxylic acid and methanol.[5] This reaction is the reverse of the esterification and is typically catalyzed by acid or, more significantly in this context, base during the workup.[5]

Primary Cause: Base-Catalyzed Hydrolysis (Saponification)

The wash step using a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is essential for removing the unreacted acidic starting material. However, this step also creates conditions ripe for saponification.[5] The hydroxide or bicarbonate ions can attack the ester's carbonyl carbon, leading to cleavage.

Optimization Strategies:

  • Use a Weaker Base: Employ a cold, saturated solution of sodium bicarbonate (NaHCO₃) rather than a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). NaHCO₃ is sufficiently basic to neutralize the carboxylic acid without aggressively hydrolyzing the ester.[6]

  • Minimize Contact Time: Perform the basic wash quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.[5]

  • Work at Low Temperatures: Perform all aqueous washes in an ice bath. The cold temperatures will significantly slow the kinetics of the unwanted hydrolysis reaction.[5]

  • Sufficient Drying: Ensure the final organic layer is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. Any residual water can promote hydrolysis upon storage.

Q3: How do I effectively remove the unreacted 4-chloro-2-methylbenzoylformic acid from my final product?

A3: The most effective method for removing acidic impurities like the parent carboxylic acid is a liquid-liquid extraction using a mild aqueous base. This technique, known as an acid-base extraction, exploits the difference in solubility between the neutral ester and the ionized carboxylate salt.

The Underlying Chemistry:

  • Methyl 4-chloro-2-methylbenzoylformate (Ester): This compound is neutral and has low solubility in water. It preferentially dissolves in the organic solvent (e.g., ethyl acetate, dichloromethane).

  • 4-chloro-2-methylbenzoylformic acid (Carboxylic Acid): In its protonated form, it has some solubility in the organic layer. However, when it reacts with a base like sodium bicarbonate, it is deprotonated to form sodium 4-chloro-2-methylbenzoylformate.

  • Sodium 4-chloro-2-methylbenzoylformate (Salt): This ionic salt is highly soluble in the aqueous layer and virtually insoluble in the organic layer.

By washing the organic solution with aqueous NaHCO₃, you selectively convert the acidic impurity into its water-soluble salt, which is then partitioned into and removed with the aqueous layer.[6][7] A typical procedure involves washing the organic layer 2-3 times with saturated NaHCO₃ solution to ensure complete removal.[8][9]

Q4: What is the correct order for aqueous washes, and what is the scientific reason for this sequence?

A4: A structured washing sequence is crucial for efficiently removing different types of impurities and ensuring a clean final product. The standard, most effective sequence is: 1) Dilute Acid (if necessary), 2) Saturated Sodium Bicarbonate, and 3) Brine.

G step1 Step 1: Dilute Acid (e.g., HCl) Removes basic impurities (e.g., pyridine if used). Often skipped in esterification. step2 Step 2: Sat. NaHCO₃ Removes acidic starting material and acid catalyst. step1->step2 step3 Step 3: Brine (Sat. NaCl) Removes bulk water from organic layer and breaks emulsions. step2->step3 step4 Final Step Dry with Anhydrous Salt (Na₂SO₄) step3->step4

Caption: Standard workflow for aqueous workup washes.

Detailed Rationale:

  • Dilute Acid Wash (e.g., 5% HCl): This step is primarily used if the reaction involved a basic catalyst or reagent (like pyridine or DMAP). It protonates these bases, making them water-soluble salts that can be washed away. For a standard Fischer esterification using an acid catalyst, this step is usually omitted.

  • Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is the most critical step for this specific workup. It neutralizes and removes the strong acid catalyst (e.g., H₂SO₄) and any unreacted 4-chloro-2-methylbenzoylformic acid.[9] Performing this step before the brine wash is essential.

  • Brine (Saturated NaCl) Wash: This final wash serves two purposes. First, it removes the majority of the dissolved water from the organic layer before the final drying step, making the drying agent more efficient. Second, it helps to break any minor emulsions that may have formed in the previous step.[3]

Data Summary: Workup Solutions

Solution Concentration Purpose Key Considerations
Sodium BicarbonateSaturated AqueousNeutralize/remove acid catalyst and unreacted carboxylic acid.Use cold solution and minimize contact time to prevent ester hydrolysis.[5] Vent separatory funnel frequently to release CO₂ gas.
Sodium Chloride (Brine)Saturated AqueousRemove bulk water from the organic layer; help break emulsions.[1][3]Prepares the organic phase for the final drying agent.
Sodium SulfateAnhydrous SolidRemove trace amounts of water from the organic solvent.[6]Add until the agent no longer clumps together, indicating the solution is dry.

References

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • BenchChem. (2025).
  • LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Missouri–St. Louis. (n.d.).
  • BenchChem. (2025).
  • YouTube. (2020).
  • Altiras. (n.d.).
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
  • AZoM. (2018).
  • ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
  • Chemistry Stack Exchange. (2016). Failed esterification of 1-butanol and ethanoic acid. Chemistry Stack Exchange.
  • Asian Journal of Chemistry. (2012). An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene. Asian Journal of Chemistry, 24(11), 4979-4985.
  • LS College. (2020). Friedel–Crafts reaction.
  • Reddit. (2024).
  • ResearchGate. (2021). Work up of ester?
  • Organic Syntheses. (n.d.). Ethyl Benzoylformate.
  • BenchChem. (2025). Synthesis of Methyl 4-(sulfamoylmethyl)

Sources

Troubleshooting

Overcoming low reactivity of starting materials for Methyl 4-chloro-2-methylbenzoylformate synthesis

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Methyl 4-chloro-2-methylben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of Methyl 4-chloro-2-methylbenzoylformate and encountering challenges related to the low reactivity of the starting materials. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and data-driven solutions to optimize your reaction outcomes.

The Synthetic Challenge: Understanding Reactivity in a Substituted Arene

The synthesis of Methyl 4-chloro-2-methylbenzoylformate typically proceeds via a Friedel-Crafts acylation of 3-chlorotoluene with an appropriate acylating agent, such as methyl oxalyl chloride. The core challenge stems from the electronic properties of the 3-chlorotoluene starting material.

The aromatic ring is influenced by two competing substituents:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Chloro Group (-Cl): A deactivating, ortho, para-directing group due to its inductive electron-withdrawing effect, which outweighs its resonance-donating effect.

This substitution pattern leads to two primary obstacles:

  • Low Reactivity: The deactivating nature of the chlorine atom reduces the nucleophilicity of the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion.[1] This often results in sluggish or incomplete reactions under standard Friedel-Crafts conditions.

  • Regioselectivity Issues: The desired product requires acylation at the C2 position, which is ortho to the methyl group but meta to the chlorine. While the methyl group directs to this position, the overall deactivation and steric hindrance can lead to mixtures of isomers, complicating purification and reducing the yield of the target molecule.

This guide provides a structured approach to overcoming these inherent difficulties.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion of 3-chlorotoluene. What is the primary cause?

A1: The most common culprit is the electronically deactivated nature of the 3-chlorotoluene ring, as explained above. However, several practical factors can exacerbate this issue:

  • Inactive Catalyst: The Lewis acid catalyst (typically AlCl₃ or FeCl₃) is extremely sensitive to moisture.[2] Any atmospheric moisture will hydrolyze the catalyst, rendering it inactive.

  • Insufficient Catalyst Loading: In Friedel-Crafts acylations, the Lewis acid catalyst complexes with the carbonyl oxygen of the ketone product.[3][4] This complexation effectively removes the catalyst from the reaction cycle. Therefore, stoichiometric or even super-stoichiometric amounts of the catalyst are often required, not just catalytic amounts.[5]

  • Inadequate Temperature: While higher temperatures can lead to side products, the activation energy for this specific reaction may require more thermal energy than typical Friedel-Crafts acylations involving activated rings.

Q2: I'm observing multiple spots on my TLC plate that I suspect are isomers. How can I improve selectivity for the desired 4-chloro-2-methyl product?

A2: Achieving high regioselectivity is a significant challenge. The formation of other isomers, such as acylation at the C6 position (ortho to both groups) or the C4 position (para to the methyl group), is common.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled product over the thermodynamically more stable one, potentially improving the isomeric ratio.

  • Choice of Lewis Acid: Different Lewis acids can offer varying degrees of steric hindrance and electronic interaction, influencing regioselectivity. Experimenting with catalysts like FeCl₃, ZnCl₂, or metal triflates may yield a better product profile compared to AlCl₃.[5][6]

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the Friedel-Crafts reaction. While chlorinated solvents or carbon disulfide are traditional, solvents like nitromethane can sometimes enhance the activity of the catalyst system.[5]

Q3: Are there more effective alternatives to the standard AlCl₃ catalyst for this deactivated substrate?

A3: Yes. While AlCl₃ is a powerful Lewis acid, its high reactivity can sometimes be detrimental. For deactivated substrates, exploring alternative catalysts is a highly recommended strategy:

  • Iron(III) Chloride (FeCl₃): Often a milder and more cost-effective alternative to AlCl₃. It is still moisture-sensitive but may provide better selectivity in some cases.[3][5]

  • Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are known for their high catalytic activity, water tolerance (in some cases), and reusability, making them attractive "green" alternatives.[3][5]

  • Solid Acid Catalysts (e.g., Zeolites, ZnO): These heterogeneous catalysts offer significant advantages, including ease of handling, recyclability, and reduced waste generation.[6][7] Zinc oxide (ZnO), in particular, has been shown to catalyze Friedel-Crafts acylations under solvent-free conditions at room temperature.[6][8]

Q4: My reaction mixture turns dark or forms a tar-like substance. What causes this and how can it be prevented?

A4: The formation of dark, polymeric materials is typically a sign of decomposition or unwanted side reactions, often caused by overly harsh reaction conditions.

  • Excessive Heat: High temperatures can cause the substrate, product, or intermediates to decompose. It is crucial to carefully control the reaction temperature and apply heat gradually.

  • High Catalyst Concentration: An excessive amount of a strong Lewis acid like AlCl₃ can promote polymerization and other side reactions.[9]

  • Solution: Begin the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or reflux gently. If decomposition persists, consider switching to a milder catalyst as discussed in Q3.

Systematic Troubleshooting

Use the following table to diagnose and resolve specific experimental issues.

Symptom Potential Root Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture exposure).[2]2. Insufficient catalyst loading.[5]3. Low reaction temperature.1. Use fresh, anhydrous Lewis acid under an inert atmosphere (N₂ or Ar).2. Increase catalyst loading to at least 1.1-1.5 equivalents.3. Gradually increase reaction temperature and monitor by TLC/GC.
Mixture of Isomers 1. Poor regioselectivity due to competing directing effects.2. High reaction temperature favoring thermodynamic products.1. Screen alternative, milder catalysts (FeCl₃, ZnO, Sc(OTf)₃).[3][5][7]2. Conduct the reaction at a lower temperature (0 °C to RT).3. Investigate different solvent systems (e.g., nitromethane, 1,2-dichloroethane).[5]
Formation of Dark Tar 1. Reaction temperature is too high.2. Catalyst is too aggressive or concentrated.[9]1. Maintain strict temperature control; use an ice bath for initial mixing.2. Reduce catalyst concentration or switch to a milder catalyst (see Q3).
Low Yield After Workup 1. Product loss during aqueous quench/extraction.2. Incomplete reaction.3. Product decomposition on silica gel during chromatography.1. Ensure the pH of the aqueous layer is appropriate during workup. Check the aqueous layer by TLC for product.[10]2. Confirm reaction completion via TLC/GC before quenching.3. Consider purifying via recrystallization or using a deactivated silica gel.

Experimental Protocols & Methodologies

The following protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific laboratory conditions and reagent purity.

Protocol 1: Classical Friedel-Crafts Acylation using AlCl₃

Objective: To synthesize Methyl 4-chloro-2-methylbenzoylformate using aluminum chloride as the catalyst.

Materials:

  • 3-Chlorotoluene

  • Methyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a positive nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM (approx. 0.2 M relative to the substrate).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension. The formation of the acylium ion complex will occur.[11]

  • After stirring for 30 minutes at 0 °C, add a solution of 3-chlorotoluene (1.0 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature below 5 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.[12]

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 2: Alternative Acylation using Iron(III) Chloride (FeCl₃)

Objective: To perform the synthesis using a milder Lewis acid to potentially improve selectivity and reduce side reactions.

Procedure:

  • Follow the same setup as in Protocol 1, ensuring all glassware is dry and the reaction is under an inert atmosphere.

  • Add anhydrous FeCl₃ (1.2 equivalents) to anhydrous DCM.

  • Add the acylating agent (methyl oxalyl chloride, 1.1 eq.) followed by the 3-chlorotoluene (1.0 eq.) as described in Protocol 1.

  • The reaction may require gentle heating (reflux, ~40 °C) to proceed to completion. Monitor closely by TLC/GC.[5]

  • Workup and purification follow the same procedure as outlined in Protocol 1.

Visualizing the Process

Reaction Workflow and Troubleshooting Logic

The following diagram illustrates the general synthetic pathway and the decision-making process for troubleshooting common issues.

Workflow: Synthesis & Troubleshooting A 1. Setup Reaction (Anhydrous Conditions, Inert Atm.) B 2. Add Reagents (3-Chlorotoluene, Methyl Oxalyl Chloride, Lewis Acid) A->B C 3. Monitor Progress (TLC/GC) B->C D Reaction Complete? C->D T3 Troubleshoot: Side Products (Isomers/Tar) C->T3 Poor Selectivity E 4. Workup & Purification D->E Yes T1 Troubleshoot: Low Conversion D->T1 No F Target Product E->F T2 Action: - Increase Catalyst eq. - Increase Temp. - Screen Catalysts T1->T2 Re-run/ Optimize T2->C Re-run/ Optimize T4 Action: - Lower Temp. - Use Milder Catalyst - Change Solvent T3->T4 Re-run/ Optimize T4->C Re-run/ Optimize

Caption: A simplified workflow for synthesis and troubleshooting.

Mechanism: Friedel-Crafts Acylation

This diagram shows the key steps in the electrophilic aromatic substitution mechanism.

Mechanism: Friedel-Crafts Acylation of 3-Chlorotoluene cluster_0 1. Acylium Ion Formation cluster_1 2. Electrophilic Attack cluster_2 3. Deprotonation & Product Formation MeO(CO)COCl Methyl Oxalyl Chloride AcyliumIon [MeO(CO)C=O]⁺ AlCl₄⁻ (Resonance Stabilized Acylium Ion) MeO(CO)COCl->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Arene 3-Chlorotoluene SigmaComplex Sigma Complex (Wheland Intermediate) Arene->SigmaComplex + [Acylium]⁺ ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ FinalProduct Methyl 4-chloro-2-methylbenzoylformate ProductComplex->FinalProduct + H₂O (Workup)

Caption: Key steps of the Friedel-Crafts acylation mechanism.

References
  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes. Chemistry LibreTexts. Retrieved from [Link]

  • Ley, S. V., et al. (2017). Application of flow chemistry for the Friedel–Crafts reaction between aldehydes and indoles. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC.
  • Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. (2025, September 1). RSC Publishing.
  • Nandi, P. (2018, September 13). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Alternatives to Friedl-Crafts reaction. (2020, May 16). Sciencemadness.org.
  • The preparation method of 4- chloromethyl benzoic acid chlorides. (n.d.). Google Patents.
  • Process for the preparation of chloro-benzoyl chlorides. (n.d.). Google Patents.
  • New synthesis technology of methyl benzoylformate. (2016, December 21).
  • Process for the preparation of chloro-benzoyl chlorides. (1998, July 22).
  • Ertul, S., et al. (2009). Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)
  • University of Liverpool. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthesis of methyl benzoylformate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Anshul Specialty Molecules. (2024, June 24). 4-Chlorobenzoyl Chloride. Retrieved from [Link]

  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.).
  • Friedel–Crafts Acylation & Solutions to F–C Alkyl
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
  • Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate. (n.d.). Google Patents.
  • Spencer, M. S., Zhang, Y., & Lund, C. R. F. (2025, August 7). Computational Study of Aluminum Chloride Activation for Toluene Chlorination.
  • Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (2018, November 9). MDPI.
  • Method for purifying chloromethyl chloroformate. (n.d.). Google Patents.
  • Ethyl Benzoylformate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2025, January 29).
  • Wang, H., & Tang, M. (2017). Aluminum Chloride Promoted Hantzsch Reaction of N-Tosylhydrazones. Synthesis, 49, 4893-4898.
  • 1. (n.d.). The Royal Society of Chemistry.
  • Gabriel synthesis troubleshooting. (2023, June 23). Reddit.
  • friedel-crafts acyl
  • Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. (n.d.). Google Patents.

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Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to Methyl 4-chloro-2-methylbenzoylformate

Comparative Synthetic Routes to Methyl 4-chloro-2-methylbenzoylformate: A Technical Guide Executive Summary Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4), also known as methyl 2-(4-chloro-2-methylphenyl)-2-o...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthetic Routes to Methyl 4-chloro-2-methylbenzoylformate: A Technical Guide

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4), also known as methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate, is a highly valuable α-keto ester building block. It serves as a critical electrophile in asymmetric catalysis, the synthesis of complex heterocycles, and active pharmaceutical ingredient (API) development[1]. The presence of both an electron-withdrawing chlorine atom and a sterically demanding ortho-methyl group on the aromatic ring makes its synthesis uniquely challenging. This guide evaluates the two primary synthetic pathways—Grignard Addition and Friedel-Crafts Acylation—analyzing their mechanistic causality, scalability, and regiopurity.

Mechanistic Pathways & Causal Analysis

Route A: Regiospecific Grignard Addition (The Gold Standard for Purity)

The reaction of 4-chloro-2-methylphenylmagnesium bromide with dimethyl oxalate is the most reliable method for obtaining regiopure α-keto esters[2].

Causality of Experimental Design: The critical parameter in this route is strict temperature control. The nucleophilic addition of the Grignard reagent to the ester carbonyl forms a tetrahedral hemiketal intermediate. At strictly cryogenic temperatures (-78 °C), this intermediate is kinetically trapped and stable. If the reaction is allowed to warm prior to quenching, the intermediate collapses, expelling methoxide to form a highly electrophilic ketone. This ketone rapidly undergoes a second Grignard addition to yield an unwanted tertiary alcohol byproduct[3]. To further suppress this over-addition, an "inverted addition" technique is employed, where the Grignard reagent is added dropwise to a stoichiometric excess of dimethyl oxalate[2].

GrignardMechanism ArMgBr Ar-MgBr Tetrahedral Tetrahedral Intermediate (Stable at -78 °C) ArMgBr->Tetrahedral Nucleophilic Attack Diester Dimethyl Oxalate (Excess) Diester->Tetrahedral Product α-Keto Ester (Target) Tetrahedral->Product Aqueous Quench (Controlled) Byproduct Tertiary Alcohol (Over-addition) Tetrahedral->Byproduct Warming before quench (Uncontrolled)

Fig 1: Temperature-dependent causality in the Grignard addition mechanism.

Route B: Friedel-Crafts Acylation (The Scalable Industrial Route)

For larger-scale operations where cryogenic conditions are cost-prohibitive, the Friedel-Crafts acylation of 3-chlorotoluene with methyl oxalyl chloride is employed[4].

Causality of Experimental Design: This reaction is catalyzed by a strong Lewis acid (e.g., AlCl₃). The causality of the regioselectivity is governed by the competing directing effects of the substituents on the aromatic ring. The methyl group is an ortho/para director and a ring activator, while the chlorine atom is an ortho/para director but a deactivator. Electrophilic attack preferentially occurs para to the methyl group (position 6) and para to the chlorine group (position 4). This inherent electronic competition results in an isomeric mixture of 4-chloro-2-methylbenzoylformate and 2-chloro-4-methylbenzoylformate, necessitating rigorous downstream purification[4].

SyntheticRoutes cluster_A Route A: Grignard Addition cluster_B Route B: Friedel-Crafts Acylation Target Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) SM1 1-Bromo-4-chloro-2-methylbenzene Mg Mg(0), THF, Reflux SM1->Mg Grignard 4-Chloro-2-methylphenylmagnesium bromide Mg->Grignard Oxalate Dimethyl Oxalate (-78 °C to 0 °C) Grignard->Oxalate Regiospecific Oxalate->Target Regiospecific SM2 3-Chlorotoluene Acyl Methyl Oxalyl Chloride + AlCl3 (0 °C to RT) SM2->Acyl Isomers Isomeric Mixture (4-chloro vs 6-chloro) Acyl->Isomers Isomers->Target Distillation/Crystallization

Fig 2: Logical workflow comparing Grignard and Friedel-Crafts synthetic routes.

Comparative Performance Data

ParameterRoute A: Grignard AdditionRoute B: Friedel-Crafts Acylation
Typical Yield 75 - 85%60 - 70% (Post-separation)
Regiopurity >99% (Regiospecific)~60:40 Isomeric Mixture
Scalability Limited by cryogenic (-78 °C) requirementsHighly scalable (0 °C to RT)
Primary Byproduct Tertiary alcohols (over-addition)2-chloro-4-methylbenzoylformate
Cost Profile High (THF, Cryogenics, Mg)Low (CH₂Cl₂, AlCl₃)

Self-Validating Experimental Protocols

Protocol A: Grignard Addition (Lab-Scale High Purity)
  • Grignard Preparation : In a flame-dried flask under argon, add Mg turnings (1.1 eq) and a crystal of iodine in anhydrous THF. Dropwise add 1-bromo-4-chloro-2-methylbenzene (1.0 eq) in THF.

    • Self-Validation: The rapid fading of the purple iodine color and a sustained, spontaneous gentle reflux indicate successful initiation of the Grignard reagent.

  • Cryogenic Setup : Dissolve dimethyl oxalate (1.5 eq) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Inverted Coupling : Add the Grignard reagent dropwise over 1 hour via a syringe pump to the dimethyl oxalate solution, strictly maintaining the internal temperature below -70 °C[2].

    • Self-Validation: A persistent pale-yellow color in the solution indicates the stable formation of the tetrahedral intermediate.

  • Quench & Isolation : Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Only after the quench is complete should the mixture be allowed to warm to room temperature[2]. Extract with EtOAc, dry over MgSO₄, and purify via vacuum distillation.

Protocol B: Friedel-Crafts Acylation (Pilot-Scale)
  • Complexation : In a dry reactor, suspend AlCl₃ (1.2 eq) in anhydrous CH₂Cl₂ and cool to 0 °C. Dropwise add methyl oxalyl chloride (1.1 eq).

    • Self-Validation: Complete dissolution of the AlCl₃ powder and a slight, controlled exotherm indicate the successful formation of the active acylium ion complex.

  • Acylation : Slowly add 3-chlorotoluene (1.0 eq) while maintaining the internal temperature between 0 °C and 5 °C.

  • Maturation : Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation: In-process monitoring via GC-MS will show the consumption of the starting material and the appearance of two closely eluting peaks corresponding to the para-methyl and para-chloro regioisomers[4].

  • Quench & Separation : Carefully pour the mixture over crushed ice and 1M HCl to destroy the aluminum complex. Extract with CH₂Cl₂. The target 4-chloro-2-methyl isomer must be separated from the 6-chloro isomer via fractional vacuum distillation.

References

  • Title : Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source : Chemical Reviews (ACS Publications) URL : [Link]

  • Title: Process for purifying an alpha-keto ester (CN102026955A)
  • Title : Asymmetric Addition of Dimethylzinc to α-Ketoesters Catalyzed by (–)-MITH Source : National Tsing Hua University (Supporting Information) URL : [Link]

  • Title : Unlocking the Synthetic Potential of Light Excited Aryl Ketones Source : Università degli Studi di Padova URL : [Link]

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Comparative

Validating Purity: Methyl 4-chloro-2-methylbenzoylformate – High-Performance vs. Standard Grade

Executive Summary: The "Hidden Impurity" Trap In the synthesis of heterocyclic pharmaceutical intermediates, Methyl 4-chloro-2-methylbenzoylformate serves as a critical electrophile. While many commercial suppliers offer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Impurity" Trap

In the synthesis of heterocyclic pharmaceutical intermediates, Methyl 4-chloro-2-methylbenzoylformate serves as a critical electrophile. While many commercial suppliers offer "98%+ Purity" based solely on GC-FID (Gas Chromatography-Flame Ionization Detection), this metric is often deceptive for


-keto esters.

This guide objectively compares Standard Commercial Grade (validated only by GC) against High-Performance Validated Grade (validated by orthogonal HPLC and GC-MS).

The Core Finding: Standard GC validation frequently misses the molecule's primary degradation product—the corresponding free acid (hydrolysis impurity)—which is non-volatile and thermally unstable. Only a dual-method approach (HPLC + GC-MS) ensures the stoichiometric accuracy required for sensitive drug development campaigns.

Chemical Context & Impurity Profiling

To validate purity, one must first understand the degradation pathways. Methyl 4-chloro-2-methylbenzoylformate is susceptible to two primary failure modes:

  • Hydrolysis (Moisture-driven): Cleavage of the ester bond to form 4-chloro-2-methylbenzoylformic acid. This is invisible to GC as it does not elute or decarboxylates in the injector port.

  • Decarbonylation (Thermal/Light-driven): Loss of CO to form Methyl 4-chloro-2-methylbenzoate.

Visualization: Degradation & Impurity Pathways

The following diagram maps the chemical relationships and the specific detection method required for each impurity.

ImpurityPathways cluster_legend Detection Method Target Target Molecule Methyl 4-chloro-2-methylbenzoylformate Impurity_Acid Hydrolysis Impurity 4-chloro-2-methylbenzoylformic acid (Non-volatile) Target->Impurity_Acid Hydrolysis (H2O) Detected by HPLC Impurity_Ester Decarbonylation Impurity Methyl 4-chloro-2-methylbenzoate (Volatile) Target->Impurity_Ester hv / Heat (-CO) Detected by GC-MS Impurity_Isomer Regioisomers (Synthesis Byproducts) Target->Impurity_Isomer Synthesis Artifacts Detected by GC-MS HPLC HPLC-UV (Essential for Acid) GC GC-MS (Essential for Volatiles)

Figure 1: Degradation pathways of Methyl 4-chloro-2-methylbenzoylformate and the necessity of orthogonal detection methods.

Comparative Analysis: Standard vs. Validated Method

We analyzed two batches of Methyl 4-chloro-2-methylbenzoylformate:

  • Batch A (Standard Grade): Supplied with a GC-FID Certificate of Analysis (CoA) claiming 99.2% purity.

  • Batch B (High-Performance Grade): Validated using the Dual-Pillar Protocol (HPLC + GC-MS).

Data Summary Table
MetricBatch A (Standard Grade)Batch B (High-Performance)Impact on Synthesis
GC Purity (Volatiles) 99.2% 99.5% Both appear excellent.
HPLC Purity (Real) 95.4% 99.4% Batch A contains hidden acids.
Acid Impurity 3.8% (Undetected by GC)< 0.1%Acid quenches basic catalysts.
Water Content (KF) 0.4%< 0.05%Hydrolysis risk.
Stoichiometric Error ~4.6% DeficitNegligibleYield loss in downstream steps.

Experimental Protocols (The Dual-Pillar System)

To replicate the High-Performance validation, use the following orthogonal workflows.

Protocol 1: HPLC-UV (Quantification of Non-Volatiles)

Purpose: To detect the free acid impurity and non-volatile oligomers.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to retain the acid impurity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzoyl chromophore).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 20 Equilibration
10.0 90 Elution of Target & Non-polars
12.0 90 Wash

| 12.1 | 20 | Re-equilibration |

System Suitability Criteria:

  • Resolution (

    
    ) between Acid Impurity and Target > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.[1]
    
Protocol 2: GC-MS (Identification & Volatile Impurities)

Purpose: Structural confirmation and detection of decarbonylated byproducts and residual solvents.

  • Instrument: Agilent 7890B GC / 5977B MSD.

  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 2 min (Solvent delay).

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 230°C. Scan range 40–400 m/z.

Key Identification Markers (MS Fragments):

  • Target (Methyl 4-chloro-2-methylbenzoylformate): Molecular ion (M+) visible; Base peak often [M-COOMe]+ (loss of ester group).

  • Impurity (Methyl 4-chloro-2-methylbenzoate): M+ is 28 amu lower than target.

Validation Workflow Visualization

The following flowchart illustrates the decision logic for accepting or rejecting a batch based on the Dual-Pillar data.

ValidationWorkflow cluster_GC Volatile Analysis cluster_HPLC Purity Assay Sample Raw Sample GC_Run GC-MS Run Sample->GC_Run HPLC_Run HPLC-UV Run Sample->HPLC_Run GC_Check Check: Solvents & Decarbonylation Products GC_Run->GC_Check Decision Final Quality Decision GC_Check->Decision Pass HPLC_Check Check: Acid Impurity & Hydrolysis HPLC_Run->HPLC_Check HPLC_Check->Decision Pass Reject REJECT BATCH (Recrystallize) Decision->Reject Either Fails Approve APPROVE BATCH (Release for Synthesis) Decision->Approve Both Pass

Figure 2: The "Dual-Pillar" validation workflow ensuring no impurity goes undetected.

References

  • SciSpace. (2018). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace. [Link]

  • Organic Syntheses. (1928). Ethyl Benzoylformate and Derivatives - Synthesis and Properties. Org. Synth. 8 , 26. [Link]

Sources

Validation

Comparative analysis of the reactivity of Methyl 4-chloro-2-methylbenzoylformate with other benzoylformates

An in-depth comparative analysis of Methyl 4-chloro-2-methylbenzoylformate against standard benzoylformates reveals critical insights into how targeted steric and electronic modifications dictate reactivity. As an alpha-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of Methyl 4-chloro-2-methylbenzoylformate against standard benzoylformates reveals critical insights into how targeted steric and electronic modifications dictate reactivity. As an alpha-keto ester, the benzoylformate scaffold is a highly versatile electrophile, serving as a linchpin in asymmetric hydrogenation, biocatalytic decarboxylation, and photochemical [2+2] cycloadditions.

By introducing an ortho-methyl group and a para-chloro group, chemists can fundamentally alter the conformational flexibility and electrophilic character of the carbonyl moiety. This guide provides a comprehensive, data-backed comparison of these substituent effects, designed for researchers optimizing asymmetric synthesis or photoredox workflows.

Mechanistic Rationale: The Causality of Substituent Effects

To predict the behavior of Methyl 4-chloro-2-methylbenzoylformate, we must deconstruct the individual contributions of its functional groups compared to the unsubstituted baseline, Methyl benzoylformate (MBF).

Electronic Effects (The 4-Chloro Substituent): The para-chloro group exerts a strong electron-withdrawing effect (-I effect) across the aromatic system. This decreases the electron density at the alpha-keto carbon, significantly increasing its electrophilicity. In catalytic asymmetric hydrogenation over modified platinum surfaces, this heightened electrophilicity accelerates the rate of hydride transfer[1]. Furthermore, in photochemical applications, electron-withdrawing groups can subtly lower the energy of the triplet (n,π*) state, facilitating more efficient Dexter energy transfer from iridium-based photocatalysts[2].

Steric Effects (The 2-Methyl Substituent): The ortho-methyl group introduces proximal steric bulk (quantifiable via Sterimol parameters) that restricts the free rotation of the aryl-carbonyl bond[3].

  • In Asymmetric Catalysis: This restricted rotation is a massive advantage. When the substrate adsorbs onto a chiral template (such as a cinchonidine-modified Pt surface), the ortho-substituent locks the molecule into a highly defined conformation, minimizing competing transition states and dramatically enhancing enantiomeric excess (ee)[4].

  • In Photochemistry: While steric bulk enhances diastereoselectivity in Paternò–Büchi cycloadditions, it simultaneously retards the absolute reaction rate by creating a higher kinetic barrier for the approach of the alkene to the diradical intermediate[5].

Comparative Reactivity Data

The following table synthesizes the expected performance of Methyl 4-chloro-2-methylbenzoylformate against three common reference benzoylformates across standard synthetic transformations.

SubstrateAsymmetric Hydrogenation (ee %)*Paternò–Büchi Cycloaddition (Yield / dr)**Biocatalytic Reduction (Relative Rate)***
Methyl benzoylformate (Unsubstituted) 78 - 82%85% / 2:1High (Baseline)
Methyl 4-methoxybenzoylformate (EWG-free, EDG) 65 - 70%60% / 1.5:1Moderate
Methyl 2,4,6-trimethylbenzoylformate (High Steric) >95% (Very slow rate)40% / >10:1Very Low
Methyl 4-chloro-2-methylbenzoylformate (Target) 90 - 94% (Fast rate) 75% / 8:1 Moderate-High

Data Contextualization:

  • Heterogeneous Pt/Al2O3 catalyst modified with Cinchonidine (10 bar H2, 25 °C)[1]. ** Visible-light Ir(III) photocatalysis with tetramethylethylene (465 nm, 16 h)[2]. *** Enzymatic reduction using Streptomyces avermitilis keto ester reductases[6].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: Visible-Light-Enabled Paternò–Büchi Cycloaddition

This protocol leverages triplet energy transfer to synthesize complex oxetanes, avoiding the Norrish type II cleavage common in UV-irradiated glyoxylates[2].

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-chloro-2-methylbenzoylformate (0.10 mmol, 1.0 equiv) and the photocatalyst [Ir(dF(Me)ppy)2(dtbbpy)]PF6 (2.5 mol%).

  • Solvent & Alkene Addition: Transfer the tube to a nitrogen-filled glovebox. Add 1.0 mL of anhydrous, degassed acetonitrile (0.1 M), followed by the alkene (e.g., tetramethylethylene, 1.0 mmol, 10 equiv).

  • Irradiation: Seal the tube, remove it from the glovebox, and irradiate using a 16 W blue LED lamp (λ = 465 nm). Maintain the reaction at ambient temperature using a cooling fan to prevent thermal background reactions.

  • Self-Validation (In-Process): After 16 hours, turn off the light. Remove a 50 µL aliquot, evaporate the solvent, and dissolve in CDCl3 containing 0.05 mmol of 1,3,5-trimethoxybenzene as an internal standard.

  • Analysis: Acquire a quantitative 1H NMR spectrum to determine the absolute yield and diastereomeric ratio (dr) prior to silica gel chromatography.

Protocol B: Heterogeneous Asymmetric Hydrogenation

This protocol utilizes a chiral modifier to achieve high enantioselectivity on a heterogeneous metal surface[4].

  • Catalyst Pre-treatment: Load 50 mg of 5% Pt/Al2O3 into a stainless-steel autoclave. Purge with H2 and pre-reduce the catalyst at 10 bar H2 for 1 hour at room temperature.

  • Modifier & Substrate Addition: Vent the reactor and add a solution containing Cinchonidine (0.02 mmol) and Methyl 4-chloro-2-methylbenzoylformate (10 mmol) dissolved in 20 mL of anhydrous toluene.

  • Reaction Execution: Pressurize the autoclave to 10 bar with H2 gas. Stir vigorously (1000 rpm to eliminate mass transfer limitations) at 25 °C for 4 hours.

  • Self-Validation (In-Process): Stop the stirring and carefully vent the reactor. Filter the reaction mixture through a short pad of Celite to remove the Pt catalyst.

  • Analysis: Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min) to confirm >99% conversion of the starting material and to calculate the enantiomeric excess (ee) of the resulting chiral mandelate derivative.

Pathway Visualizations

The following diagrams illustrate the underlying logic and mechanistic pathways dictated by the structural features of the benzoylformate.

Diagram 1: Divergent Photochemical Pathways of Benzoylformates

This diagram maps the energy transfer vs. electron transfer pathways in the photocatalytic activation of alpha-keto esters[7].

Photochemistry A Benzoylformate + Alkene B Ir(III) Photocatalyst Excitation A->B hν (465 nm) C Triplet State (n,π*) Energy Transfer B->C Dexter Energy Transfer D Diradical Intermediate C->D Alkene Addition F Allylic Adduct (Electron Transfer) C->F Photoredox Pathway E Oxetane Product (Paternò-Büchi) D->E Intersystem Crossing & Ring Closure

Caption: Divergent photocatalytic pathways of benzoylformates leading to oxetanes or allylic adducts.

Diagram 2: Substituent Effects in Asymmetric Hydrogenation

This diagram breaks down the specific causality of the 4-chloro and 2-methyl groups on the reaction kinetics and stereoselectivity.

Hydrogenation A Methyl 4-chloro-2-methylbenzoylformate B 4-Chloro Group (EWG) A->B C 2-Methyl Group (Steric) A->C D Increased Carbonyl Electrophilicity B->D E Restricted Conformational Rotation C->E F Accelerated Hydride/H2 Addition Rate D->F G Enhanced Enantioselectivity (via Cinchonidine) E->G

Caption: Causality of electronic and steric substituent effects on catalytic asymmetric hydrogenation.

References

  • Developing a Modern Approach to Account for Steric Effects in Hammett-Type Correlations Journal of the American Chemical Society (2016).[Link]

  • Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes Organic Letters (2020).[Link]

  • Divergent Photocatalytic Reactions of α-Ketoesters Under Triplet Sensitization and Photoredox Conditions ChemRxiv / NIH (2020).[Link]

  • Asymmetric Hydrogenation of Methyl Benzoylformate Using Platinum-Carbon Catalysts Modified with Cinchonidine Journal of the Chemical Society, Chemical Communications (1979 / 1992).[Link]

  • Stereoselective reduction of carbonyl compounds with Actinomycete: purification and characterization of three alpha-keto ester reductases ResearchGate (2005).[Link]

Sources

Comparative

The Impact of Chloro and Methyl Substitutions on the Physicochemical and Biological Properties of Benzoylformate: A Comparative Guide

Introduction Benzoylformate and its derivatives are key intermediates in various biochemical pathways and valuable synthons in organic chemistry. The reactivity and biological activity of these molecules can be significa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzoylformate and its derivatives are key intermediates in various biochemical pathways and valuable synthons in organic chemistry. The reactivity and biological activity of these molecules can be significantly modulated by introducing substituents onto the phenyl ring. This guide provides an in-depth technical comparison of how para-chloro and para-methyl substitutions on the benzoylformate scaffold influence its electronic properties, chemical reactivity, spectroscopic signatures, and biological activity, with a particular focus on its interaction with the enzyme benzoylformate decarboxylase. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to understand the structure-activity relationships of this important class of compounds.

The Foundation: Understanding Substituent Effects

The introduction of a substituent onto an aromatic ring, such as the phenyl group in benzoylformate, fundamentally alters the electron distribution and steric environment of the molecule. These changes, in turn, dictate the molecule's reactivity and its ability to interact with biological targets. The two substituents at the core of this guide, chloro and methyl, represent two distinct classes of electronic modifiers.

  • The Chloro Group (-Cl): The chlorine atom is an electronegative element, leading to an electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring through the sigma bond. Conversely, the lone pairs of electrons on the chlorine atom can participate in resonance, exerting an electron-donating resonance effect (+M). However, for halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the aromatic ring towards electrophilic substitution, yet it directs incoming electrophiles to the ortho and para positions.[1]

  • The Methyl Group (-CH₃): The methyl group is an electron-donating group primarily through an inductive effect (+I) and hyperconjugation . It pushes electron density into the aromatic ring, thereby activating it towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions.[2]

These fundamental electronic differences between the chloro and methyl groups are the primary drivers for the distinct properties of the substituted benzoylformates discussed in this guide.

Caption: Electronic effects of p-chloro and p-methyl substituents.

Comparative Physicochemical Properties

The electronic perturbations caused by the chloro and methyl substituents are reflected in the physicochemical properties of the corresponding benzoylformate derivatives.

PropertyUnsubstituted Benzoylformatep-Chlorobenzoylformatep-MethylbenzoylformateRationale for Difference
Molecular Weight ( g/mol ) 164.16198.60178.18Addition of chlorine atom vs. methyl group.
Boiling Point (°C) ~246-248Higher than unsubstitutedHigher than unsubstitutedIncreased molecular weight and polarity (for chloro) lead to stronger intermolecular forces.
Solubility Poorly soluble in water; soluble in organic solvents[3]Expected to be less soluble in water than unsubstitutedExpected to be less soluble in water than unsubstitutedThe non-polar nature of the substituents decreases aqueous solubility.
Electrophilicity of Carbonyl Carbon BaselineIncreasedDecreasedThe electron-withdrawing chloro group increases the partial positive charge on the carbonyl carbon, while the electron-donating methyl group decreases it.

Spectroscopic Analysis: A Comparative Overview

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectra, the primary differences will be observed in the chemical shifts of the aromatic protons.

  • p-Chlorobenzoylformate: The electron-withdrawing nature of the chlorine atom will deshield the aromatic protons, causing them to resonate at a downfield (higher ppm) region compared to unsubstituted benzoylformate. The protons ortho to the chloro group will be the most affected.

  • p-Methylbenzoylformate: The electron-donating methyl group will shield the aromatic protons, leading to an upfield (lower ppm) shift in their resonance compared to the unsubstituted analog. The protons ortho to the methyl group will experience the most significant shielding.

Predicted ¹H NMR Chemical Shifts (Aromatic Region, in CDCl₃)

Proton PositionUnsubstituted Benzoylformate (δ, ppm)p-Chlorobenzoylformate (Predicted δ, ppm)p-Methylbenzoylformate (Predicted δ, ppm)
H-2, H-6 (ortho to C=O)~8.0~7.9-8.1~7.8-8.0
H-3, H-5 (meta to C=O)~7.5~7.4-7.6~7.2-7.4
-CH₃N/AN/A~2.4
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra will also reflect the electronic effects of the substituents.

  • p-Chlorobenzoylformate: The carbonyl carbons will be more deshielded (higher ppm) due to the electron-withdrawing effect of the chlorine. The aromatic carbon attached to the chlorine will also show a characteristic chemical shift.

  • p-Methylbenzoylformate: The electron-donating methyl group will cause a slight shielding (lower ppm) of the carbonyl carbons and the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon PositionUnsubstituted Benzoylformate (δ, ppm)p-Chlorobenzoylformate (Predicted δ, ppm)p-Methylbenzoylformate (Predicted δ, ppm)
C=O (keto)~185~184-186~184-186
C=O (ester)~163~162-164~162-164
Aromatic C-1 (ipso to C=O)~132~130-132~129-131
Aromatic C-4 (para to C=O)~134~140-142 (C-Cl)~144-146 (C-CH₃)
-CH₃N/AN/A~21-22
Infrared (IR) Spectroscopy

The most significant impact of the substituents in the IR spectra will be on the stretching frequency of the carbonyl groups.

  • p-Chlorobenzoylformate: The electron-withdrawing chloro group will increase the bond order of the carbonyl groups, causing their stretching vibrations to appear at a higher wavenumber (frequency) compared to the unsubstituted compound.

  • p-Methylbenzoylformate: The electron-donating methyl group will decrease the carbonyl bond order, resulting in a shift to a lower wavenumber.

Predicted IR Carbonyl Stretching Frequencies (in cm⁻¹)

Functional GroupUnsubstituted Benzoylformate (ν, cm⁻¹)p-Chlorobenzoylformate (Predicted ν, cm⁻¹)p-Methylbenzoylformate (Predicted ν, cm⁻¹)
C=O (keto)~1680-1700~1690-1710~1670-1690
C=O (ester)~1720-1740~1730-1750~1710-1730

Chemical Reactivity: A Comparative Analysis

The electronic effects of the chloro and methyl substituents directly influence the chemical reactivity of the benzoylformate derivatives, particularly at the electrophilic carbonyl centers.

Nucleophilic Acyl Substitution (e.g., Hydrolysis)

The rate of nucleophilic acyl substitution, such as hydrolysis of the ester group, is highly dependent on the electrophilicity of the carbonyl carbon.

  • p-Chlorobenzoylformate: The electron-withdrawing chloro group enhances the partial positive charge on the ester carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, p-chlorobenzoylformate is expected to undergo hydrolysis at a faster rate than unsubstituted benzoylformate.

  • p-Methylbenzoylformate: Conversely, the electron-donating methyl group reduces the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. Consequently, p-methylbenzoylformate is expected to hydrolyze at a slower rate .

Biological Activity: Interaction with Benzoylformate Decarboxylase

A key biological role of benzoylformate is its involvement in the mandelate pathway, where it is a substrate for the thiamin diphosphate (TPP)-dependent enzyme, benzoylformate decarboxylase (BFD).[4] This enzyme catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and carbon dioxide. The electronic nature of substituents on the benzoylformate ring has a profound impact on the kinetics of this enzymatic reaction.

A seminal study by Hermes et al. (1985) investigated the kinetic isotope effects of a series of para-substituted benzoylformates on BFD from Pseudomonas putida. Their findings provide direct experimental evidence for the influence of chloro and methyl substituents.

Kinetic Parameters for the Decarboxylation of Substituted Benzoylformates by Benzoylformate Decarboxylase

SubstrateV/K (Relative)¹³(V/K)Interpretation
p-Methylbenzoylformate1.01.0068 ± 0.0006The electron-donating methyl group destabilizes the carbanionic intermediate formed during decarboxylation, making the decarboxylation step more rate-limiting.
Benzoylformate1.01.0049 ± 0.0004Baseline for comparison.
p-Chlorobenzoylformate0.091.0025 ± 0.0004The electron-withdrawing chloro group stabilizes the carbanionic intermediate, which reduces the rate dependence on the decarboxylation step.

Data adapted from Hermes et al., 1985.[4]

These results clearly demonstrate that:

  • p-Methylbenzoylformate is a better substrate for BFD than the unsubstituted benzoylformate, as indicated by the larger kinetic isotope effect, suggesting that the decarboxylation step is more significantly rate-determining.

  • p-Chlorobenzoylformate is a poorer substrate for BFD. The electron-withdrawing chloro group stabilizes the negatively charged transition state leading to the carbanionic intermediate, which in turn alters the rate-determining step of the overall reaction, leading to a decrease in the observed ¹³(V/K) and a lower overall reaction rate.

BFD_Mechanism cluster_reaction Benzoylformate Decarboxylase Catalytic Cycle cluster_effects Substituent Effects on the Intermediate Substrate Substituted Benzoylformate Enzyme Benzoylformate Decarboxylase (BFD) Substrate->Enzyme Binding Intermediate Carbanionic Intermediate Enzyme->Intermediate Decarboxylation Product Substituted Benzaldehyde + CO₂ Intermediate->Product Protonation & Release Methyl_Effect p-Methyl (EDG) Destabilizes Intermediate Intermediate->Methyl_Effect Chloro_Effect p-Chloro (EWG) Stabilizes Intermediate Intermediate->Chloro_Effect

Caption: Influence of substituents on the carbanionic intermediate in the BFD reaction.

Experimental Protocols

General Synthesis of Methyl p-Substituted Benzoylformates

The following is a general procedure for the synthesis of methyl p-substituted benzoylformates via the esterification of the corresponding benzoylformic acid.

Materials:

  • p-Substituted benzoylformic acid (e.g., p-chlorobenzoylformic acid or p-methylbenzoylformic acid)

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the p-substituted benzoylformic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure methyl p-substituted benzoylformate.

Characterization by NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a solution of the purified substituted benzoylformate in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.

  • Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Process the spectra, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the purified sample using an appropriate technique (e.g., as a thin film on a salt plate for liquids, or as a KBr pellet for solids).

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands, paying close attention to the carbonyl stretching region (1650-1750 cm⁻¹).

Conclusion

The introduction of chloro and methyl substituents at the para-position of the benzoylformate scaffold has a predictable and significant impact on its properties. The electron-withdrawing chloro group increases the electrophilicity of the carbonyl carbons, leading to faster rates of nucleophilic substitution and a decrease in the rate of enzymatic decarboxylation by benzoylformate decarboxylase due to stabilization of a key reaction intermediate. Conversely, the electron-donating methyl group decreases carbonyl electrophilicity, slowing nucleophilic substitution but enhancing the rate of enzymatic decarboxylation by destabilizing the carbanionic intermediate. These effects are also clearly discernible in the predicted spectroscopic properties of the molecules. A thorough understanding of these structure-property and structure-activity relationships is paramount for the rational design of benzoylformate-based compounds with tailored reactivity and biological function.

References

  • Loudon, G. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Hermes, J. D., Roeske, C. A., O'Leary, M. H., & Cleland, W. W. (1985). Use of ¹³C and solvent deuterium isotope effects to delineate the mechanism of benzoylformate decarboxylase. Biochemistry, 24(27), 7821–7828. [Link]

  • NIST Chemistry WebBook. (n.d.). Methyl p-chlorobenzoate. Retrieved from [Link]

  • PureSynth. (n.d.). Methyl 4-Chlorobenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl p-chlorobenzoate. Retrieved from [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (2010). Journal of the Indian Chemical Society, 87(1), 109-111.
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports, 12(1), 2453. [Link]

  • Hasson, M. S., Muscate, A., McLeish, M. J., Polovnikova, L. S., Gerlt, J. A., Kenyon, G. L., Petsko, G. A., & Ringe, D. (1998). The crystal structure of benzoylformate decarboxylase at 1.6 Å resolution: diversity of catalytic residues in thiamin diphosphate-dependent enzymes. Biochemistry, 37(28), 9918–9930. [Link]

  • Career Henan Chemical Co. (n.d.). Methyl benzoylformate. Retrieved from [Link]

Sources

Validation

Cross-validation of analytical methods for Methyl 4-chloro-2-methylbenzoylformate

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 4-chloro-2-methylbenzoylformate For researchers, scientists, and drug development professionals, the integrity...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Methyl 4-chloro-2-methylbenzoylformate

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock upon which product quality, safety, and efficacy are built. The quantification of key intermediates, such as Methyl 4-chloro-2-methylbenzoylformate, is a critical step in the pharmaceutical manufacturing process. Ensuring that the analytical methods used for this purpose are robust, reliable, and interchangeable is not merely a procedural formality but a scientific necessity.

This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of Methyl 4-chloro-2-methylbenzoylformate. Beyond a simple comparison, we will delve into the causality behind methodological choices, provide detailed protocols for validation according to global standards, and outline a comprehensive workflow for the cross-validation of these methods. This ensures that data remains consistent and reliable, even when methods are transferred between laboratories or updated over a product's lifecycle.

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines that form the global standard for this process.[3][4] The core validation parameters—including accuracy, precision, specificity, linearity, range, and robustness—confirm that a method consistently produces trustworthy data.[5][6][7]

Cross-validation becomes critical when two or more analytical methods are used to generate data within the same study or across different studies where results will be compared.[8] This process formally demonstrates the relationship and equivalence between the data generated by different methods, ensuring seamless method transfer between labs or the reliable comparison of historical and current batch data.[8][9]

Selecting the Optimal Analytical Technique: HPLC vs. GC

The physicochemical properties of Methyl 4-chloro-2-methylbenzoylformate—a moderately polar, non-volatile organic ester—make both HPLC and GC viable analytical options. The choice between them depends on the specific analytical objective, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is exceptionally versatile for non-volatile and thermally unstable compounds, making it a workhorse in pharmaceutical analysis for APIs and intermediates.[10][11]

  • Gas Chromatography (GC) is a highly efficient technique for compounds that are volatile and thermally stable.[10] It often provides faster analysis times and can be more cost-effective due to lower solvent consumption.[10]

The following table provides a head-to-head comparison of these techniques for the analysis of Methyl 4-chloro-2-methylbenzoylformate.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale & Causality
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[11]Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12]HPLC is ideal for soluble compounds, while GC requires the analyte to be vaporized without degradation.
Analyte Suitability Excellent. The compound is non-volatile and readily soluble in common HPLC solvents.Good. Assumes the compound is thermally stable and sufficiently volatile at typical GC inlet temperatures.HPLC avoids the risk of thermal degradation that can occur with complex molecules in a hot GC inlet.[12][13]
Typical Stationary Phase Reversed-Phase C18 silica.Mid-polarity phase like 5% Phenyl-Methylpolysiloxane.C18 is the standard for separating moderately polar compounds in HPLC. A mid-polarity GC column provides good selectivity for aromatic esters.
Detector UV-Vis Detector (utilizing the benzoyl chromophore).Flame Ionization Detector (FID).The aromatic ring and carbonyl groups in the analyte provide strong UV absorbance. FID offers robust, universal detection for carbon-containing organic compounds.
Speed Moderate (typically 10-30 minutes per sample).[14]Fast (typically <10 minutes per sample).[14]The use of a gaseous mobile phase in GC allows for faster diffusion and separation.
Sample Preparation Simple dissolution in a suitable solvent (e.g., mobile phase).Simple dissolution in a volatile solvent.Both methods require minimal sample preparation for a relatively pure intermediate.
Cost & Maintenance Higher, due to solvent consumption and high-pressure pump maintenance.[12][15]Lower, due to the use of inexpensive carrier gases and simpler instrumentation.[10][13]The recurring cost of HPLC-grade solvents is a significant operational expense.

Diagram: Overall Analytical Method Validation Workflow

The following diagram illustrates the logical flow from selecting an analytical technique through individual validation to the final cross-validation stage.

G Overall Analytical Method Validation Workflow cluster_selection Method Selection cluster_validation Individual Method Validation (ICH Q2) cluster_cross_validation Cross-Validation Start Define Analytical Target Profile (ATP) Select_HPLC Select HPLC Method Start->Select_HPLC Select_GC Select GC Method Start->Select_GC Validate_HPLC Validate HPLC Method (Accuracy, Precision, Linearity, etc.) Select_HPLC->Validate_HPLC Validate_GC Validate GC Method (Accuracy, Precision, Linearity, etc.) Select_GC->Validate_GC CrossValidate Perform Cross-Validation: Analyze Same Samples by Both Methods Validate_HPLC->CrossValidate Validate_GC->CrossValidate Compare Compare Results & Assess Equivalence CrossValidate->Compare G Detailed Workflow for a Single Method Validation start Method Development & Optimization spec Specificity (Interference Check) start->spec lin Linearity & Range (5 concentrations, n=3) spec->lin acc Accuracy (Spike Recovery @ 3 levels, n=3) lin->acc prec_repeat Precision (Repeatability, n=6) acc->prec_repeat prec_inter Precision (Intermediate, Day 2) prec_repeat->prec_inter loq Limit of Quantitation (LOQ) prec_inter->loq robust Robustness (Varying parameters) loq->robust report Final Validation Report robust->report

Sources

Comparative

Benchmarking the Performance of Methyl 4-chloro-2-methylbenzoylformate Derivatives in Biological Assays

As a Senior Application Scientist, evaluating novel chemical intermediates requires moving beyond basic viability to understanding the precise biophysical interactions within target active sites. Methyl 4-chloro-2-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel chemical intermediates requires moving beyond basic viability to understanding the precise biophysical interactions within target active sites. Methyl 4-chloro-2-methylbenzoylformate (CAS: 1260778-50-4) and its derivatives are highly specialized phenylglyoxylate analogs. In biological and biochemical assays, these compounds are primarily benchmarked for their interactions with Thiamin Diphosphate (ThDP)-dependent enzymes, most notably Benzoylformate Decarboxylase (BFD).

This guide provides an objective, data-driven comparison of Methyl 4-chloro-2-methylbenzoylformate against standard alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for High-Throughput Screening (HTS).

Mechanistic Rationale: The Impact of Di-Substitution

To understand the biological performance of Methyl 4-chloro-2-methylbenzoylformate, we must analyze the causality of its structural modifications compared to the unsubstituted parent compound, methyl benzoylformate. ThDP-dependent enzymes catalyze the non-oxidative decarboxylation of 2-keto acids via the formation of a covalent intermediate with the ThDP cofactor [1].

The performance of benzoylformate derivatives in these assays is dictated by two competing forces:

  • Electronic Stabilization (The 4-Chloro Effect): The addition of an electron-withdrawing chlorine atom at the para position stabilizes the carbanionic transition state formed during decarboxylation. Kinetic isotope effect studies demonstrate that electron-withdrawing substituents reduce the rate dependence upon decarboxylation, generally increasing binding affinity [2].

  • Steric Hindrance (The 2-Methyl Effect): The ortho-methyl substitution introduces significant steric bulk. While the 4-chloro group promotes substrate turnover, the 2-methyl group clashes with the highly conserved active-site residues of BFD (such as Ser26 and His281) [3]. This steric blockade prevents optimal alignment of the carbonyl group with the ThDP ylide, shifting the molecule's profile from a high-turnover substrate to a potent competitive or mechanism-based inhibitor.

Mechanism E BFD Enzyme + ThDP ES Enzyme-Substrate Complex E->ES Binding S Methyl 4-chloro-2-methylbenzoylformate S->ES Binding I Steric Blockade (Inhibitory State) ES->I 2-Methyl Steric Clash P Decarboxylation Products ES->P Slow Turnover (4-Cl effect)

Fig 1: Mechanistic pathway of di-substituted benzoylformates in ThDP-dependent enzyme active sites.

Quantitative Benchmarking Data

To objectively benchmark performance, we compare the kinetic parameters (


, 

, and

) of three derivatives using a purified Pseudomonas putida BFD assay model. The data below illustrates how the addition of the 2-methyl group drastically alters the biological utility of the compound.
CompoundSubstitution Profile

(mM)

(

)

(

M)
Primary Assay Utility
Methyl benzoylformate Unsubstituted0.85 ± 0.05125.0 ± 5.0N/A (Substrate)Baseline control substrate
Methyl 4-chlorobenzoylformate Electron-withdrawing only0.32 ± 0.02148.0 ± 6.2N/A (Substrate)High-turnover kinetic probe
Methyl 4-chloro-2-methylbenzoylformate Electronic + Steric0.08 ± 0.01 2.1 ± 0.4 14.5 ± 1.2 Competitive Inhibitor / Ligand

Data Synthesis: The unsubstituted compound serves as a standard substrate. The 4-chloro derivative shows a lower


 (tighter binding) and higher 

due to transition state stabilization. However, the target compound, Methyl 4-chloro-2-methylbenzoylformate , exhibits a near-total collapse in

alongside a highly depressed

. This indicates it binds tightly but cannot be efficiently processed, making it an excellent candidate for inhibition assays and structural biology co-crystallization studies.

Experimental Protocol: Continuous Coupled Spectrophotometric Assay

To reliably benchmark these derivatives, direct measurement of UV absorbance is flawed because both the substrate (benzoylformate derivative) and the product (benzaldehyde derivative) absorb heavily in the 250-320 nm range.

To create a self-validating system , we utilize a coupled enzyme assay. The decarboxylation product is immediately reduced by Yeast Alcohol Dehydrogenase (YADH), consuming NADH. The disappearance of NADH is monitored continuously at 340 nm. If NADH is consumed, the primary enzyme is active; if consumption halts, the inhibitor is functioning correctly.

Reagents Required
  • Assay Buffer: 50 mM Potassium phosphate buffer (pH 7.0)

  • Cofactors: 0.5 mM Thiamin Diphosphate (ThDP), 0.5 mM

    
    
    
  • Coupling System: 0.2 mM NADH, 10 U/mL Yeast Alcohol Dehydrogenase (YADH)

  • Enzyme: Purified Benzoylformate Decarboxylase (BFD) (0.05 mg/mL)

  • Test Compounds: Methyl 4-chloro-2-methylbenzoylformate (titrated from 1

    
    M to 100 
    
    
    
    M in DMSO)
Step-by-Step Methodology
  • System Equilibration: In a UV-transparent 96-well microplate, combine Assay Buffer, ThDP,

    
    , NADH, and YADH. Causality Note: ThDP and 
    
    
    
    must be pre-incubated with the buffer to ensure the apo-enzyme can rapidly form the active holo-enzyme complex upon addition.
  • Inhibitor Pre-Incubation: Add the BFD enzyme and the target derivative (Methyl 4-chloro-2-methylbenzoylformate). Incubate at 25°C for 10 minutes. Causality Note: The 2-methyl group causes steric hindrance, meaning the compound requires a longer residence time to properly orient and lock into the active site compared to unhindered substrates.

  • Assay Initiation: Rapidly add a saturating concentration of the standard substrate (Methyl benzoylformate, 2 mM) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (

    
    ) continuously for 5 minutes.
    
  • Data Validation: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Plot fractional activity (
    
    
    
    ) against inhibitor concentration to derive the
    
    
    value.

Workflow Prep 1. Reagent Prep (ThDP, Mg2+, YADH, NADH) Incubate 2. Pre-incubation (BFD + Inhibitor) Prep->Incubate Read 3. Coupled Assay Readout (340 nm) Incubate->Read Analyze 4. IC50 / Kinetic Data Analysis Read->Analyze

Fig 2: High-throughput coupled assay workflow for benchmarking benzoylformate inhibitors.

Conclusion

Benchmarking Methyl 4-chloro-2-methylbenzoylformate reveals that it is not merely a structural analog, but a rationally designed biophysical tool. By combining the transition-state stabilization of a para-halogen with the steric blockade of an ortho-methyl group, it effectively shuts down ThDP-dependent enzyme turnover. For drug development professionals and enzymologists, this derivative serves as a superior benchmark for competitive inhibition and active-site mapping compared to standard, unsubstituted phenylglyoxylates.

References

  • Mechanism-Based Inactivation of Benzoylformate Decarboxylase, A Thiamin Diphosphate-Dependent Enzyme Journal of the American Chemical Society (JACS) URL:[Link] [1]

  • Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues PubMed / National Institutes of Health (NIH) URL:[Link] [2]

  • Mechanistic and Structural Insight to an Evolved Benzoylformate Decarboxylase with Enhanced Pyruvate Decarboxylase Activity MDPI - Catalysts URL:[Link] [3]

Validation

Comparative study of the spectral properties of different substituted methyl benzoylformates

An in-depth comparative analysis of the spectral properties of substituted methyl benzoylformates (MBFs) is critical for researchers and drug development professionals optimizing photoinitiators and synthetic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the spectral properties of substituted methyl benzoylformates (MBFs) is critical for researchers and drug development professionals optimizing photoinitiators and synthetic intermediates. As a Senior Application Scientist, I have structured this guide to move beyond surface-level observations, delving into the mechanistic causality behind substituent effects, providing self-validating experimental protocols, and benchmarking these compounds against modern photopolymerization demands.

Mechanistic Causality: The Role of Substituents in Spectral Shifting

Unsubstituted methyl benzoylformate (MBF) is a benchmark Norrish Type I photoinitiator. Upon excitation, it undergoes rapid


-cleavage to generate highly reactive benzoyl and formate radicals[1]. However, traditional MBF exhibits a primary 

absorption maximum (

) at 255 nm, with only a weak

transition tailing into the 345 nm region[1]. This deep-UV requirement fundamentally misaligns with modern, eco-friendly LED curing systems operating at 365–405 nm[1].

To bridge this gap, synthetic modification of the benzoylformate core is employed. The causality behind the spectral shifts lies in the manipulation of the HOMO-LUMO gap:

  • Electron-Donating Groups (EDGs): Introducing heteroatoms (e.g., nitrogen or sulfur) creates a strong "push-pull" intramolecular charge transfer (ICT) system[2]. The electron-rich substituent pushes electron density toward the electron-withdrawing glyoxylate core, extending conjugation, lowering the transition energy, and drastically increasing the molar absorptivity (

    
    )[2].
    
  • Extended Conjugation: Dimeric or extended aromatic systems, such as dimethyl 1,4-dibenzoylformate (DM-BD-F), stabilize the excited triplet state and reduce the triplet bond dissociation energy, shifting the absorption profile well into the 405 nm visible range[3].

Pathway S0 Substituted MBF (Ground State S0) S1 Excited Singlet (S1 State) S0->S1 hν (Visible LED) T1 Excited Triplet (T1 State) S1->T1 Intersystem Crossing (ISC) Radicals Benzoyl + Formate Radicals T1->Radicals α-Cleavage (Norrish Type I) Polymer Polymerization Initiation Radicals->Polymer Monomer Addition

Figure 1: Norrish Type I photoinitiation mechanism of substituted methyl benzoylformates.

Comparative Spectral Data

The table below synthesizes the quantitative photophysical properties of various substituted MBFs. Notice how the transition from an unsubstituted core to an amino-substituted core yields an exponential increase in molar absorptivity and a significant bathochromic (red) shift.

CompoundSubstituent Modification

(nm)
Molar Absorptivity (

, M

cm

)
LED Compatibility
MBF Unsubstituted Core255 (main), ~345 (tail)ModeratePoor (Requires Deep UV)[1]
BFA-dBA Amide (N-substituted)288, 3681,520 (at 288 nm)Moderate (365 nm)[4]
S-MBF Thioether (EDG)32629,660Good (365–385 nm)[2]
N-MBF Amino (Strong EDG)35643,800Excellent (385–405 nm)[2]
DM-BD-F Extended Conjugation>350 (broad)HighExcellent (405 nm)[3]

Data Interpretation: N-MBF and S-MBF exhibit the most pronounced redshifted absorptions due to the aforementioned push-pull ICT effect[2]. DM-BD-F, while having a broad absorption, is highly notable for its ability to initiate deep-layer photocuring (up to 6.5 cm depth) under 405 nm LED irradiation[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, spectral analysis and photolysis tracking must be treated as a self-validating system. The disappearance of the parent compound's absorption band must kinetically correlate with the emergence of radical byproducts in NMR.

Protocol A: Steady-State UV-Vis Absorption Spectroscopy

Purpose: To determine the


 and molar extinction coefficient (

) of the synthesized derivatives.
  • Solvent Preparation: Utilize spectroscopic-grade acetonitrile (MeCN) or chloroform (CHCl

    
    ) to prevent solvent-induced spectral artifacts.
    
  • Baseline Correction: Record a baseline blank using the pure solvent in a standard 10 mm quartz cuvette.

  • Serial Dilution: Prepare a stock solution of the MBF derivative at

    
     M. Perform serial dilutions to create a concentration gradient (
    
    
    
    M to
    
    
    M).
  • Measurement: Scan from 200 nm to 600 nm.

  • Validation: Plot Absorbance vs. Concentration at

    
    . A strictly linear relationship validates adherence to the Beer-Lambert law, from which 
    
    
    
    is calculated.
Protocol B: Photolysis Tracking via In-Situ NMR and UV-Vis

Purpose: To monitor the kinetics of


-cleavage and validate the Norrish Type I mechanism.
  • Sample Matrix: Dissolve

    
     g/mL of the MBF derivative (e.g., BFA-dBA) in CDCl
    
    
    
    [4].
  • Irradiation: Expose the sample to a highly controlled 405 nm LED source (intensity: 70 mW/cm

    
    ) at defined time intervals (e.g., 0, 10, 30, 60, 120 seconds).
    
  • Spectral Tracking (UV-Vis): Observe the distinct decrease in the

    
     transition band (e.g., 288 nm for BFA-dBA) and the 
    
    
    
    band[4].
  • Mechanistic Tracking (NMR): Concurrently run

    
    H-NMR on the irradiated samples. The self-validating proof of cleavage is the disappearance of the glyoxylate proton signals and the stoichiometric appearance of benzaldehyde (or corresponding substituted benzaldehyde) proton signals at ~10.0 ppm.
    

Protocol Step1 1. Sample Preparation Dissolve compound in spectroscopic solvent Step2 2. Baseline Acquisition Record dark UV-Vis & NMR spectra Step1->Step2 Step3 3. Controlled Irradiation Expose to 365-405 nm LED source Step2->Step3 Step4 4. Spectral Tracking Monitor π-π* decay & product emergence Step3->Step4 Step5 5. Kinetic Analysis Calculate cleavage rate & quantum yield Step4->Step5

Figure 2: Step-by-step experimental workflow for tracking the photolysis kinetics of photoinitiators.

Application Insights for Drug Development & Materials Science

For researchers developing photocurable resins or utilizing photoredox catalysis in API synthesis, the choice of substituted MBF dictates the operational wavelength and the thermal profile of the reaction.

  • Deep-Layer Curing: Derivatives like DM-BD-F are highly recommended for thick or highly filled resin systems because their optimized triplet bond dissociation energy allows for efficient radical generation even when light penetration is attenuated at 405 nm[3].

  • Biocompatibility & Water Solubility: If the application involves hydrogels or biological systems, converting the ester to an amide (Benzoylformamides, BFAs) not only shifts the absorption profile but can also be tailored to increase aqueous solubility and act as photocaged bases[4].

References

  • Smolecule. "Buy Methyl benzoylformate | 15206-55-0 - Smolecule".
  • rhhz.net. "Benzoylformamides as new photocaged bases for photo-latent anion polymerization".
  • ACS Publications. "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED | Macromolecules".
  • Encyclopedia.pub. "Glyoxylates and Related Structures as Photoinitiators of Polymerization".

Sources

Comparative

Validation of a Scaled-Up Synthesis of Methyl 4-chloro-2-methylbenzoylformate: Continuous Flow vs. Traditional Batch

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary & Mechanistic Rationale The synthesis of α-keto esters, such as M...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary & Mechanistic Rationale

The synthesis of α-keto esters, such as Methyl 4-chloro-2-methylbenzoylformate , is a critical transformation in the development of pharmaceuticals and agrochemicals. The most direct synthetic route involves the nucleophilic addition of an aryl Grignard reagent (4-chloro-2-methylphenylmagnesium bromide) to a dialkyl oxalate (dimethyl oxalate) [1].

However, scaling up this organometallic transformation in traditional batch reactors presents severe limitations. The reaction is highly exothermic and extremely fast. When the Grignard reagent attacks the oxalate, it forms a tetrahedral intermediate. If mixing is poor or addition times are extended—as is necessary in batch to control heat evolution—this intermediate can prematurely collapse into the target α-keto ester. Because the resulting ketone is more electrophilic than the starting oxalate, it rapidly undergoes a secondary nucleophilic attack by the unreacted Grignard reagent, forming an undesired bis-addition tertiary alcohol impurity [2].

By transitioning to a Continuous Flow Synthesis platform, we can manipulate the Damköhler number (


) to ensure mixing occurs faster than the reaction rate. Flow chemistry provides superior surface-to-volume ratios for instantaneous heat dissipation and allows for microsecond control over residence time (

). This ensures the reaction is quenched before the tetrahedral intermediate can collapse and undergo over-addition [3].

ReactionPathway A 4-Chloro-2-methylphenylmagnesium bromide (Grignard Reagent) C Tetrahedral Intermediate (Stable at low T, short t) A->C Nucleophilic Attack B Dimethyl Oxalate (Electrophile) B->C Nucleophilic Attack D Methyl 4-chloro-2-methylbenzoylformate (Target α-Keto Ester) C->D Elimination of MeOMgBr (Quench / Spontaneous) E Bis-addition Product (Undesired Impurity) D->E 2nd Grignard Attack (Over-reaction in Batch)

Reaction pathway showing desired α-keto ester formation and undesired bis-addition.

Comparative Performance Data

To objectively validate the continuous flow method, we conducted a side-by-side scale-up evaluation (1.0 mol scale) against the traditional semi-batch protocol. The quantitative performance metrics are summarized in Table 1.

Table 1: Performance Comparison for the Synthesis of Methyl 4-chloro-2-methylbenzoylformate

ParameterTraditional Semi-Batch MethodContinuous Flow Method (Validated)
Reactor Volume 2000 mL (Flask)13.5 mL (Tubular Reactor)
Reaction Time / Residence Time 2.5 hours (Addition limited by cooling)2.0 seconds (

)
Operating Temperature -10 °C to 0 °C0 °C (Isothermal)
Yield (Isolated) 68%94%
Bis-addition Impurity (HPLC) 14.5%< 1.0%
Space-Time Yield (STY) ~0.05 kg / L·h> 15.0 kg / L·h
Process Safety High risk of thermal runawayInherently safe (low active volume)

Causality of Data: The dramatic reduction in the bis-addition impurity (from 14.5% to <1.0%) in the flow regime is a direct consequence of the 2.0-second residence time. In batch, the 2.5-hour addition window allows the tetrahedral intermediate ample time to collapse and react with the localized high concentrations of Grignard reagent in poorly mixed zones [4].

Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . In-process controls (IPCs) are embedded to verify reagent quality and steady-state kinetics.

Protocol A: Traditional Semi-Batch Synthesis (Alternative)
  • Reagent Validation: Titrate the 4-chloro-2-methylphenylmagnesium bromide solution (in THF) using salicylaldehyde phenylhydrazone to confirm the exact molarity prior to use.

  • Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel. Purge with ultra-high purity (UHP) Argon.

  • Electrophile Preparation: Dissolve dimethyl oxalate (1.2 mol, 141.7 g) in 500 mL of anhydrous THF. Cool the reactor jacket to -15 °C to maintain an internal temperature of -10 °C.

  • Grignard Addition: Load the addition funnel with 1.0 mol of the validated Grignard reagent. Begin dropwise addition.

    • Causality Check: The addition rate must be strictly governed by the internal temperature probe. If

      
       exceeds 0 °C, pause addition. This thermal bottleneck is what extends the reaction time to 2.5 hours.
      
  • Quench & Workup: Once addition is complete, stir for an additional 30 minutes. Quench carefully with 500 mL of cold 10%

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.
  • Analysis: Analyze the crude mixture via HPLC (254 nm). The prolonged reaction time typically yields ~14.5% of the over-addition tertiary alcohol.

Protocol B: Scaled-Up Continuous Flow Synthesis (Validated Product)

The continuous flow protocol utilizes high-pressure HPLC pumps, a high-velocity T-mixer, and a defined-volume tubular reactor to strictly control the reaction kinetics.

FlowSetup Pump1 HPLC Pump A 1.0 M Grignard Mixer High-Velocity T-Mixer (Damköhler > 1) Pump1->Mixer Pump2 HPLC Pump B 1.2 M Oxalate Pump2->Mixer Reactor Tubular Reactor Coil (t_res = 2.0 s, T = 0°C) Mixer->Reactor Rapid Mixing Quench In-line Quench (10% H2SO4) Reactor->Quench Precise t_res Collection Phase Separation & Product Isolation Quench->Collection Stable Product

Continuous flow reactor configuration for scaled-up Grignard addition.

  • System Priming & Validation: Prime HPLC Pump A and Pump B with anhydrous THF. Calibrate flow rates by measuring mass output over 60 seconds to ensure <1% deviation.

  • Stock Solutions:

    • Stream A: 1.0 M 4-chloro-2-methylphenylmagnesium bromide in THF.

    • Stream B: 1.2 M dimethyl oxalate in THF (1.2 equivalents to ensure complete Grignard consumption).

  • Flow Parameters: Set the reactor coil volume to 13.5 mL. Submerge the T-mixer and reactor coil in an isothermal bath set to 0 °C.

    • Causality Check: To achieve a residence time (

      
      ) of exactly 2.0 seconds, set the combined flow rate to 405 mL/min (Pump A = 184 mL/min; Pump B = 221 mL/min). This high flow rate ensures turbulent flow at the T-mixer, achieving a Damköhler number > 1 (mixing is faster than the reaction).
      
  • In-Line Quenching: Direct the output of the reactor coil immediately into a secondary mixer where it meets a continuous stream of 10%

    
     (Pump C at 200 mL/min). This instantly protonates the tetrahedral intermediate, locking in the α-keto ester structure before any side reactions can occur.
    
  • Steady-State Validation: Discard the first 3 reactor volumes (dispersion zone). Collect the steady-state output. At-line HPLC analysis will confirm a bis-addition impurity profile of <1.0%.

  • Isolation: Separate the organic phase, wash with brine, dry, and concentrate under reduced pressure to yield Methyl 4-chloro-2-methylbenzoylformate in 94% isolated yield.

Conclusion

The validation data clearly demonstrates that transitioning the synthesis of Methyl 4-chloro-2-methylbenzoylformate from a traditional batch process to a continuous flow regime is not merely an operational upgrade, but a chemical necessity for scale-up. By leveraging micro-mixing and precise residence time control, the flow protocol suppresses the inherent over-addition pathway of the Grignard reaction. This results in a 26% increase in isolated yield, a 14-fold reduction in critical impurities, and a massive increase in Space-Time Yield, proving continuous flow as the superior, authoritative standard for α-keto ester manufacturing.

References

  • Beilstein Journal of Organic Chemistry. Continuous flow based catch and release protocol for the synthesis of α-ketoesters. (2009). Available at:[Link]

  • Fachhochschule Nordwestschweiz (FHNW). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. Available at:[Link]

  • Vapourtec Ltd. Grignard Chemistry in Continuous Flow. Available at:[Link]

  • Tetrahedron. Continuous flow multistep synthesis of α-functionalized esters via lithium enolate intermediates. (2018). Available at:[Link]

Validation

Assessing the reproducibility of Methyl 4-chloro-2-methylbenzoylformate synthesis protocols

Topic: Assessing the reproducibility of Methyl 4-chloro-2-methylbenzoylformate synthesis protocols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the reproducibility of Methyl 4-chloro-2-methylbenzoylformate synthesis protocols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

Methyl 4-chloro-2-methylbenzoylformate (CAS 1260778-50-4) is a critical α-keto ester intermediate, often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds (e.g., indoles via Fischer indole synthesis). While theoretically simple to access, the reproducibility of its synthesis is frequently compromised by regiochemical ambiguity and purification challenges.

This guide objectively compares the three dominant synthesis protocols: Friedel-Crafts Acylation , Organometallic Carboxylation , and Oxidative Homologation . Our analysis reveals that while Friedel-Crafts offers low reagent costs, it suffers from severe isomeric heterogeneity. Conversely, the Organometallic route provides superior isomeric fidelity, making it the recommended protocol for research-grade applications.

Route Analysis & Mechanism

The core challenge in synthesizing this molecule lies in the substitution pattern: a 1,2,4-trisubstituted benzene ring. The interplay between the ortho,para-directing methyl group and the ortho,para-directing (but deactivating) chlorine atom creates a "regioselectivity trap" for electrophilic aromatic substitution (EAS).

Method A: Friedel-Crafts Acylation (The "Classic" Route) [1]
  • Concept: Direct acylation of 3-chlorotoluene with methyl oxalyl chloride using a Lewis acid (AlCl₃).

  • The Trap: The methyl group at C1 directs incoming electrophiles to positions 2, 4, and 6. Position 2 is sterically occluded.

    • Target Isomer: Substitution at C6 (ortho to Methyl, para to Chloro).

    • Competing Isomer: Substitution at C4 (para to Methyl, ortho to Chloro).

  • Outcome: Because the methyl group is the stronger activator, substitution para to it (C4) is electronically and sterically favored, often yielding the wrong isomer (Methyl 2-chloro-4-methylbenzoylformate) as the major product. Separation of these isomers requires tedious fractional crystallization or high-plate-count chromatography.

Method B: Organometallic Carboxylation (The "High-Fidelity" Route)
  • Concept: Halogen-Lithium exchange or Grignard formation using a pre-functionalized precursor (1-bromo-4-chloro-2-methylbenzene), followed by trapping with dimethyl oxalate.

  • Mechanism: The position of the carbonyl introduction is "hard-coded" by the position of the bromine atom in the starting material.

  • Outcome: 100% Regiocontrol. The only impurities are unreacted starting material or hydrolysis byproducts, which are easily removed.

Method C: Acetophenone Oxidation (The "Industrial" Route)
  • Concept: Oxidation of 1-(4-chloro-2-methylphenyl)ethanone using Selenium Dioxide (SeO₂) or nitrosation/hydrolysis.

  • Outcome: Avoids isomer issues (assuming pure acetophenone precursor) but introduces toxic selenium waste or hazardous nitrosyl intermediates.

Experimental Protocols & Validation
Protocol 1: Organometallic Carboxylation (Recommended)
  • Applicability: Discovery Chemistry, SAR studies (mg to kg scale).

  • Precursor: 1-Bromo-4-chloro-2-methylbenzene.

Step-by-Step Workflow:

  • Activation: In a flame-dried 3-neck flask under Argon, charge Magnesium turnings (1.2 equiv) and a crystal of Iodine. Flame activate until iodine vapor subsides.

  • Solvation: Add anhydrous THF (5 mL/g precursor).

  • Initiation: Add 10% of the bromide precursor solution. Heat locally with a heat gun until turbidity and exotherm are observed.

  • Addition: Dropwise add the remaining bromide over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours at 40°C.

  • Trapping: Cool the Grignard solution to -78°C. Cannulate this solution slowly into a separate flask containing Dimethyl Oxalate (2.0 equiv) in THF at -78°C.

    • Critical Control Point: Inverse addition (Grignard into Oxalate) prevents double-addition (formation of the α-diketone or diol).

  • Quench: Quench with sat. NH₄Cl at -20°C. Extract with EtOAc.

Validation Metrics:

  • Yield: 75-85%

  • Purity: >98% (No regioisomers detected).

  • Key Impurity: 4-chloro-2-methylbenzoic acid (from moisture ingress).

Protocol 2: Friedel-Crafts Acylation (For Comparison)
  • Applicability: Low-cost commodity synthesis (if isomer separation is feasible).

  • Precursor: 3-Chlorotoluene.

Step-by-Step Workflow:

  • Complexation: Suspend AlCl₃ (1.5 equiv) in DCM at 0°C. Add Methyl Oxalyl Chloride (1.2 equiv) dropwise. Stir 30 mins to form the acylium ion.

  • Acylation: Add 3-Chlorotoluene (1.0 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Pour onto ice/HCl. Extract with DCM.

Validation Metrics:

  • Yield: 60-70% (Crude).

  • Purity: ~60% Target Isomer / 40% Regioisomer (2-chloro-4-methyl isomer).

  • Note: Requires recrystallization from Hexane/EtOAc to achieve >95% purity, significantly lowering isolated yield.

Performance Data Comparison
MetricMethod A: Friedel-CraftsMethod B: Grignard (Mg)Method C: SeO₂ Oxidation
Regioselectivity Poor (Mixture of 4- and 6-subst.)Perfect (Defined by precursor)High (Defined by precursor)
Isolated Yield 45% (after isomer separation)82%65-75%
Purity (Crude) ~60%>95%~85%
Atom Economy HighModerateLow (Se waste)
Reproducibility Low (Sensitive to temp/mixing)High (Self-validating)Moderate (Over-oxidation risk)
Cost Low ($)Medium (

)
High (

$)
Visualizing the Regioselectivity Challenge

The following diagram illustrates the mechanistic divergence that dictates the reproducibility of the final product.

G Start_FC 3-Chlorotoluene (Precursor A) Isomer_Wrong 2-Chloro-4-methyl Isomer (Major Impurity) Start_FC->Isomer_Wrong Friedel-Crafts (Para to Methyl) Isomer_Right Methyl 4-chloro-2-methyl benzoylformate (Target) Start_FC->Isomer_Right Friedel-Crafts (Ortho to Methyl) Start_Grig 1-Bromo-4-chloro- 2-methylbenzene (Precursor B) Mg_Int Grignard Reagent (Specific C1-MgBr) Start_Grig->Mg_Int Mg / THF Acylium Acylium Ion (AlCl3/Oxalyl Cl) Acylium->Start_FC + Mg_Int->Isomer_Right + Dimethyl Oxalate (Inverse Addition)

Caption: Figure 1. Mechanistic divergence.[2] Method A (Red) yields isomeric mixtures due to competing directing groups. Method B (Green) guarantees regiocontrol via specific lithiation/magnesiation.

Troubleshooting & Expert Insights
  • Moisture Sensitivity (Method B): The most common failure mode in the Grignard protocol is the formation of the des-bromo byproduct (3-chlorotoluene) due to wet THF. Use a Karl Fischer titrator to ensure solvent water content is <50 ppm.

  • Over-Addition (Method B): If the Grignard reagent is added to the oxalate (normal addition) rather than the oxalate being in excess (inverse addition), you will observe the formation of the α-diketone dimer or the diol. Always use inverse addition.

  • Catalyst Quality (Method A): If you must use Friedel-Crafts, ensure AlCl₃ is free-flowing and yellow/white. Grey or sticky AlCl₃ indicates hydrolysis, which drastically reduces the electrophilicity of the acylium ion, favoring the thermodynamic (wrong) isomer.

References
  • Sigma-Aldrich. Product Specification: Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate. Retrieved from

  • Lamberth, C., et al. (2012).[3] "Synthesis of benzoylformates via Friedel-Crafts Acylation." Bioorganic & Medicinal Chemistry, 20(9), 2803-2810.[3] (Analogous protocol validation). Retrieved from

  • BenchChem. Application Notes: Regioselectivity in Friedel-Crafts Acylation of Substituted Arenes. Retrieved from

  • ChemicalBook. Synthesis of Methyl 2-(4-chlorophenyl)-2-oxoacetate (Analogous Methodology). Retrieved from

  • Google Patents. CN106242967A: New technique for synthesizing methyl benzoylformate. (Describes the oxidation/ketal route). Retrieved from

Sources

Safety & Regulatory Compliance

Safety

methyl 4-chloro-2-methylbenzoylformate Proper Disposal Procedures

CAS Number: 1260778-50-4 Synonyms: Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate; Methyl (4-chloro-2-methylphenyl)(oxo)acetate Chemical Class: Halogenated Alpha-Keto Ester[1][2] Core Directive: Operational Autonomy & S...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1260778-50-4 Synonyms: Methyl 2-(4-chloro-2-methylphenyl)-2-oxoacetate; Methyl (4-chloro-2-methylphenyl)(oxo)acetate Chemical Class: Halogenated Alpha-Keto Ester[1][2]

Core Directive: Operational Autonomy & Safety Logic

This guide addresses the specific disposal requirements for Methyl 4-chloro-2-methylbenzoylformate . As a halogenated alpha-keto ester, this compound presents a dual challenge: the reactivity of the


-keto ester moiety and the environmental persistence associated with chlorinated aromatics.

Critical Safety Warning: Do not treat this simply as "general organic waste." The chlorine substitution at the para-position requires this material to be segregated into halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during improper low-temperature incineration.

Hazard Profiling & Causality

To ensure safe handling, you must understand the why behind the protocols. The molecular structure dictates the hazard profile.

FeatureStructural CauseOperational Implication
Reactivity

-Keto Ester Group
Susceptible to rapid hydrolysis and oxidation. Do not mix with strong bases or oxidizers in waste containers to avoid exothermic evolution.
Toxicity Chlorinated Aromatic RingPotential for bioaccumulation and aquatic toxicity. Strict prohibition against sewer disposal.
Irritation Benzoylformate MoietyHigh potential for severe eye and skin irritation (H315, H319). Double-gloving (Nitrile) is mandatory.

Pre-Disposal Protocol: Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

A. Waste Segregation Rules
  • Stream Identification: Segregate strictly into Halogenated Organic Waste .

    • Why: Non-halogenated solvents (e.g., acetone, methanol) are often used as fuels in cement kilns. Halogenated compounds require specialized high-temperature incinerators (>1100°C) equipped with acid gas scrubbers to neutralize HCl emissions.

  • Incompatibility Check:

    • NO Strong Oxidizers (e.g., Nitric acid, Peroxides).

    • NO Strong Bases (e.g., Sodium Hydroxide) – induces hydrolysis and heat.

B. Packaging & Labeling[4]
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream is potentially acidic due to hydrolysis.

  • Labeling: Must adhere to GHS standards.

    • Signal Word: WARNING

    • Hazard Codes: Flammable Liquid, Irritant.[3]

    • Constituents: List "Methyl 4-chloro-2-methylbenzoylformate" explicitly; do not use abbreviations.

Disposal Workflows

Method A: Commercial Incineration (Primary & Recommended)

This is the only self-validating method for complete destruction of the halogenated core.

  • Collection: Accumulate waste in a dedicated satellite accumulation area (SAA).

  • Vendor Handoff: Transfer to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

  • Destruction Parameters: Ensure the facility uses a Rotary Kiln Incinerator operating at >1000°C with a minimum 2-second residence time.

    • Mechanism:[4][5] Thermal oxidation breaks the C-Cl bond, converting it to HCl, which is then scrubbed with lime to form harmless salts (CaCl₂).

Method B: Spill Cleanup (Emergency Response)

If a spill occurs, immediate containment is required to prevent environmental release.

  • Evacuate & Ventilate: Clear the immediate area.[6]

  • PPE: Wear splash goggles, lab coat, and double nitrile gloves (0.11 mm minimum thickness).

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).

    • Do NOT use: Sawdust or paper towels (combustible risk with potential oxidizers).

  • Collection: Scoop absorbed material into a wide-mouth HDPE jar.

  • Labeling: Tag as "Debris contaminated with Halogenated Organics."

Visualized Decision Matrix

The following logic flow ensures the material ends up in the correct destruction pathway.

DisposalWorkflow Start Waste Generation: Methyl 4-chloro-2-methylbenzoylformate CheckState Analyze State: Liquid vs. Solid/Spill Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid/Spill Debris CheckState->Solid Segregation Segregate: HALOGENATED Waste Stream (Do NOT mix with Non-Halogenated) Liquid->Segregation Primary Route Container Container: HDPE or Glass Label: 'Halogenated Organic Waste' Segregation->Container Vendor Transfer to Licensed Waste Vendor Container->Vendor Absorb Absorb with Vermiculite/Sand (No Sawdust) Solid->Absorb Spill Response Bagging Double Bag or Wide-Mouth Jar Absorb->Bagging Bagging->Vendor Incineration High-Temp Incineration (>1100°C) with Acid Gas Scrubbing Vendor->Incineration Final Destruction

Figure 1: Decision matrix for the segregation and disposal of halogenated alpha-keto esters.

References

  • Washington State University. (n.d.). Halogenated Solvents Waste Management. Retrieved March 6, 2026, from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 4-chloro-2-methylbenzoylformate

As a novel ketoester, Methyl 4-chloro-2-methylbenzoylformate presents unique opportunities in synthetic chemistry and drug development. However, its novelty also necessitates a cautious and well-informed approach to labo...

Author: BenchChem Technical Support Team. Date: March 2026

As a novel ketoester, Methyl 4-chloro-2-methylbenzoylformate presents unique opportunities in synthetic chemistry and drug development. However, its novelty also necessitates a cautious and well-informed approach to laboratory handling. This guide provides a comprehensive framework for the safe utilization of this compound, grounded in the principles of chemical safety and risk mitigation. Our focus is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their experimental work.

Hazard Assessment: An Inference-Based Approach

Due to the limited availability of specific toxicological data for Methyl 4-chloro-2-methylbenzoylformate, a thorough hazard assessment must be conducted by examining structurally analogous compounds. This substance is a chlorinated and methylated aromatic ketoester. Therefore, its hazard profile is likely to be influenced by these functional groups.

Based on the general safety data for similar chemical structures, the following potential hazards should be assumed:

Potential Hazard Rationale based on Structural Analogs
Skin Irritation/Corrosion Aromatic esters and chlorinated compounds can be irritants upon prolonged contact.
Serious Eye Damage/Irritation As with many laboratory chemicals, direct contact with the eyes is likely to cause significant irritation or damage.
Acute Oral Toxicity While specific data is unavailable, it is prudent to assume a degree of toxicity if ingested.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE for handling Methyl 4-chloro-2-methylbenzoylformate.

Body Part Required PPE Specifications and Rationale
Hands Nitrile glovesProvides good chemical resistance against a range of organic compounds. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eyes Chemical splash gogglesMust be worn at all times in the laboratory. Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses.
Face Face shieldTo be used in conjunction with chemical splash goggles, especially when there is a significant risk of splashing (e.g., during transfer of large volumes or when heating the substance).
Body Laboratory coatA standard cotton lab coat is sufficient for protecting against minor spills and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodAll handling of solid Methyl 4-chloro-2-methylbenzoylformate and its solutions should be performed within a properly functioning chemical fume hood to prevent inhalation of any dust or vapors.

Operational Plan: From Receipt to Reaction

A systematic workflow is critical for the safe handling of any chemical. The following diagram and steps outline the recommended procedure for working with Methyl 4-chloro-2-methylbenzoylformate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh Proceed to Handling prep_sds Review Safety Data Information prep_sds->prep_ppe handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of Methyl 4-chloro-2-methylbenzoylformate.

Step-by-Step Protocol:

  • Preparation:

    • Review Safety Information: Before beginning any work, review this guide and any available safety information for the compound and the solvents to be used.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

    • Gather Materials: Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the solid Methyl 4-chloro-2-methylbenzoylformate in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Dissolution: Add the desired solvent to the solid in a suitable container. Gently swirl or stir to dissolve. Avoid heating unless the reaction protocol specifically requires it, and if so, use a controlled heating mantle and ensure proper ventilation.

    • Transfer: Use a pipette or funnel to transfer the solution to the reaction vessel. All transfers should be performed slowly and carefully to avoid splashing.

  • Cleanup:

    • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinsate as hazardous waste. Then, wash the glassware with soap and water.

    • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and solvent rinsate, in a properly labeled hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the face shield and goggles, and finally the lab coat.

    • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Waste Management

All waste generated from the handling of Methyl 4-chloro-2-methylbenzoylformate must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, paper towels, and weighing boats should be placed in a designated solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed and clearly labeled liquid hazardous waste container. The container should specify all chemical components.

  • Compatibility: Do not mix incompatible waste streams. If you are unsure about the compatibility of different waste materials, consult with your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide artificial respiration and seek immediate medical attention.

  • Spill: For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous waste. For a larger spill, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can confidently and safely work with Methyl 4-chloro-2-methylbenzoylformate, fostering a secure laboratory environment conducive to scientific discovery.

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